molecular formula C5H3IOS B100671 2-Iodothiophene-3-carbaldehyde CAS No. 18812-40-3

2-Iodothiophene-3-carbaldehyde

Cat. No.: B100671
CAS No.: 18812-40-3
M. Wt: 238.05 g/mol
InChI Key: XQBBCHBIMBAUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodothiophene-3-carbaldehyde (CAS 18812-40-3) is a high-value heteroaromatic aldehyde that serves as a versatile synthetic intermediate in advanced organic synthesis and medicinal chemistry. Its molecular structure incorporates both an iodine atom and a formyl group on the thiophene ring, enabling its participation in diverse chemical transformations. The iodine moiety is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the facile construction of complex biaryl systems . Simultaneously, the aldehyde group is highly reactive and can undergo condensation reactions, for instance, with active methylene compounds in Knoevenagel condensations, or be used to synthesize imines and other derivatives, making it a valuable precursor for functional materials . This compound is particularly valuable as a key building block in the synthesis of more complex thiophene derivatives, which are prominent scaffolds in pharmaceuticals, agrochemicals, and materials science . Thiophene-based aldehydes are frequently employed in the synthesis of fluorescent dyes and bioimaging probes, where the aldehyde group (-CHO) is essential for conjugating the dye to biological macromolecules . Researchers utilize this compound in the development of novel compounds with potential biological activity and in the fabrication of advanced organic materials. Proper storage is critical to maintain the stability and purity of this reagent; it should be kept in a cool, dark place under an inert atmosphere, ideally between 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBBCHBIMBAUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356038
Record name 2-iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18812-40-3
Record name 2-iodothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity: 2-Iodothiophene-3-carbaldehyde

CAS Number: 18812-40-3

Molecular Formula: C₅H₃IOS

Molecular Weight: 238.05 g/mol

InChI Key: XQBBCHBIMBAUEN-UHFFFAOYSA-N

Physicochemical Properties

Table 1: Physicochemical Data of this compound and Related Compounds

PropertyThis compound3-Iodothiophene-2-carbaldehyde
CAS Number 18812-40-3[2][3][4]930-97-2[1]
Molecular Formula C₅H₃IOS[2][3]C₅H₃IOS[1]
Molecular Weight 238.05 g/mol [3]238.05 g/mol [1]
Melting Point Data not available81-85 °C
Purity ≥95.0% - 98%[2][3]≥95%

Experimental Protocols

Synthesis of 2-Iodothiophene (A Precursor)

A common precursor for substituted iodothiophenes is 2-iodothiophene itself. A general laboratory-scale synthesis involves the direct iodination of thiophene.

Materials:

  • Thiophene

  • Benzene (or a suitable alternative solvent like Ligroin)[5]

  • Yellow mercuric oxide

  • Iodine

  • Ether

  • Dilute sodium thiosulfate solution

  • Calcium chloride

Procedure:

  • In a wide-mouthed, glass-stoppered bottle cooled in an ice-water bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.[5]

  • With continuous shaking, alternately add small portions of 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine over a period of 15-20 minutes, maintaining cooling as needed. The mercuric oxide will change color to crimson mercuric iodide.[5]

  • Filter the reaction mixture and wash the residue with three 25-cc portions of ether.[5]

  • Combine the filtrate and washings and treat with a dilute solution of sodium thiosulfate to remove any excess iodine.[5]

  • Dry the organic layer over 5 g of calcium chloride and then filter.[5]

  • Remove the ether and benzene by distillation on a steam bath.[5]

  • The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-iodothiophene. The boiling point is reported as 73 °C at 15 mmHg.[5]

Another synthetic route involves the reaction of 2-chlorothiophene with sodium iodide in a mixed solvent system of acetone and THF.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions for Drug Discovery

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic compounds through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the iodothiophene and a boronic acid or ester, enabling the introduction of various aryl or heteroaryl substituents. Thiophene-containing molecules are of significant interest as they are scaffolds for a wide range of biologically active compounds, including kinase inhibitors.

General Protocol for Suzuki-Miyaura Coupling:

This is a representative procedure for the coupling of an aryl halide with a boronic acid, which can be adapted for this compound.

Materials:

  • This compound (or another halo-thiophene derivative)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., a mixture of dioxane and water)

Procedure:

  • In a reaction vessel, dissolve the dibromothiophene aldehyde (e.g., 4,5-dibromothiophene-2-carboxaldehyde as a model) in a dioxane/water mixture (e.g., 6:1 v/v).[7]

  • To this solution, add the desired boronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 0.05 equivalents of tetrakis(triphenylphosphine)palladium(0)).[7]

  • Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).[7]

  • For a sequential double coupling, add the second boronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents) and continue heating for another 12 hours.[7]

  • After cooling to room temperature, partition the mixture between ether and water. The organic layer is then separated, dried, and concentrated.[7]

  • The crude product is purified by column chromatography.[7]

Applications in Drug Development and Signaling Pathways

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous FDA-approved drugs. They are key components in the development of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

This compound, with its reactive iodide and aldehyde functionalities, serves as a versatile starting material for the synthesis of libraries of compounds for biological screening. The aldehyde group can be readily transformed into other functional groups or used in condensation reactions, for instance, to form chalcones, which are known for their biological activities.[8]

A significant application of thiophene derivatives is in the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The thiophene scaffold can be elaborated through reactions like the Suzuki coupling to generate molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For example, substituted thieno[2,3-d]pyrimidines, which can be synthesized from thiophene precursors, have shown inhibitory activity against protein kinase CK2 and FLT3 kinase.

experimental_workflow start start suzuki suzuki start->suzuki intermediate intermediate suzuki->intermediate boronic_acid boronic_acid boronic_acid->suzuki modification modification intermediate->modification library library modification->library screening screening library->screening hit hit screening->hit

Experimental workflow for drug discovery.

signaling_pathway receptor receptor p_substrate p_substrate receptor->p_substrate Kinase Activity downstream downstream p_substrate->downstream atp atp atp->receptor substrate substrate substrate->receptor inhibitor inhibitor inhibitor->receptor Inhibition

Inhibition of a generic kinase signaling pathway.

Safety and Handling

2-Iodothiophene and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. These compounds are often air and light-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) in a dark, cool place is recommended. They are incompatible with strong oxidizing agents, strong bases, and strong reducing agents. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

References

An In-depth Technical Guide to 2-Iodothiophene-3-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physicochemical properties, synthesis, and reactivity of 2-Iodothiophene-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science.

Core Properties and Identification

This compound is a substituted thiophene derivative featuring an iodine atom at the 2-position and a formyl group at the 3-position. This arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions. Its identity and fundamental properties are summarized below.

PropertyValueCitation(s)
CAS Number 18812-40-3[1][2][3]
Molecular Formula C₅H₃IOS[1][2][3]
Molecular Weight 238.05 g/mol [1][2][3]
Physical Form Solid (Predicted)
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF.

Note: Experimental physical property data for this compound is limited in publicly available literature. The physical form is predicted based on the properties of similar structures, such as its isomer, 3-Iodothiophene-2-carbaldehyde, which is a powder with a melting point of 81-85 °C[4][5].

Spectroscopic and Analytical Data

Technique Expected Characteristics
¹H NMR The proton spectrum is expected to show two doublets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield (typically δ 9.5-10.5 ppm).
¹³C NMR The carbon spectrum will show characteristic peaks for the aldehyde carbonyl carbon (around δ 180-190 ppm), the carbon-iodine bond (which will be significantly shifted), and the other carbons of the thiophene ring.
IR Spectroscopy A strong absorption band is expected in the region of 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. C-H stretching and bending vibrations for the aromatic ring will also be present.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) at m/z = 238, corresponding to the molecular weight of the compound. Isotopic patterns for iodine and sulfur will also be observable.

Synthesis and Purification

The synthesis of this compound can be approached through a few key synthetic strategies, primarily involving the introduction of a formyl group onto a pre-iodinated thiophene ring. Two common methods for formylation of aromatic compounds are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.

Proposed Synthetic Route: Lithiation and Formylation of 2-Iodothiophene

A plausible and regioselective method for the synthesis of this compound involves the directed ortho-metalation of 2-iodothiophene. The iodine atom can direct the lithiation to the adjacent 3-position. The resulting organolithium species can then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

G Start 2-Iodothiophene Step1 React with n-BuLi in THF at -78 °C Start->Step1 Intermediate 2-Iodo-3-lithiothiophene Step1->Intermediate Step2 Quench with N,N-Dimethylformamide (DMF) Intermediate->Step2 Step3 Aqueous Workup Step2->Step3 Product This compound Step3->Product

Proposed synthesis of this compound.
Experimental Protocol: Lithiation and Formylation (General Procedure)

This protocol is a general procedure for the ortho-formylation of a halo-aromatic compound and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-iodothiophene (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Applications in Drug Development

The presence of both an aldehyde and an iodo-substituent on the thiophene ring makes this compound a highly versatile synthetic intermediate. The aldehyde group can undergo a wide range of reactions, including reductive amination, Wittig reactions, and condensations. The iodo-substituent is particularly well-suited for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is extensively used in the synthesis of pharmaceuticals and complex organic molecules. In this reaction, the iodine atom of this compound can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the 2-position of the thiophene ring.

G cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R¹-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Ar-R² ArylIodide 2-Iodothiophene- 3-carbaldehyde (Ar-I) ArylIodide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide and requires optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask or a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with most organic reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it should be treated as a potentially hazardous substance. Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual functionality allows for a wide range of chemical transformations, with the Suzuki-Miyaura coupling being a key reaction for the synthesis of complex substituted thiophenes. While some of its physical and spectroscopic properties are not yet fully characterized in the literature, its synthetic utility is clear. This guide provides a foundational understanding for researchers and professionals looking to utilize this compound in their work.

References

An In-Depth Technical Guide to the Synthesis of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-iodothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, chemists, and professionals in drug development. It delves into the mechanistic rationale behind synthetic choices, offers a detailed, field-proven experimental protocol, and discusses the critical aspects of reaction optimization and product characterization. The primary focus is on the direct electrophilic iodination of thiophene-3-carbaldehyde, a route that is both efficient and regioselective.

Introduction: Strategic Importance of this compound

This compound (CAS No. 18812-40-3) is a bifunctional heterocyclic compound of significant interest.[1][2] Its structure incorporates two key reactive handles: an aldehyde group at the 3-position, which is amenable to a wide array of transformations such as reductive amination, Wittig reactions, and condensations; and an iodine atom at the 2-position. The carbon-iodine bond is a versatile precursor for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments.[3] This unique combination of functionalities makes it a strategic intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and organic electronic materials.

This guide provides a detailed examination of its synthesis, focusing on practical and efficient laboratory-scale preparation.

Synthetic Strategy Analysis: A Tale of Two Approaches

The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice between these routes hinges on starting material availability, regioselectivity control, and overall efficiency.

  • Strategy A: Electrophilic Iodination of Thiophene-3-carbaldehyde. This is the most direct approach, involving the introduction of an iodine atom onto the pre-formed thiophene-aldehyde scaffold.

  • Strategy B: Formylation of 2-Iodothiophene. This route begins with 2-iodothiophene and seeks to introduce the aldehyde group at the C3 position.

While seemingly straightforward, each pathway presents unique challenges related to the electronic properties of the thiophene ring.

Causality of Experimental Choice: Why Electrophilic Iodination is Preferred

The thiophene ring is an electron-rich heterocycle, generally susceptible to electrophilic aromatic substitution. However, the aldehyde group at the C3 position is moderately deactivating due to its electron-wasting resonance and inductive effects. This deactivation makes electrophilic substitution more challenging compared to unsubstituted thiophene.

Despite this, the sulfur atom's lone pairs provide sufficient activation, and substitution is strongly directed to the C2 and C5 positions. In 3-substituted thiophenes, the C2 position is the most electronically activated and sterically accessible site for electrophiles. Therefore, a properly chosen electrophilic iodinating agent can achieve high regioselectivity for the desired C2 position.

Conversely, attempting the formylation of 2-iodothiophene (Strategy B) is problematic. A Vilsmeier-Haack formylation, a standard method for heteroaromatics, would likely yield the undesired 2-iodothiophene-5-carbaldehyde, as formylation of 2-substituted thiophenes preferentially occurs at the C5 position. A lithiation-based approach would require complex directing group strategies to overcome the inherent acidity of the C5 proton.

The Core of the Synthesis: Electrophilic Iodination

The key to a successful synthesis lies in activating an iodine source to generate a potent electrophile capable of reacting with the moderately deactivated thiophene ring. Molecular iodine (I₂) itself is generally not electrophilic enough.[3] Reagents such as N-Iodosuccinimide (NIS) have become the standard, but they often require activation by a Brønsted or Lewis acid to enhance their iodinating power.[4]

Mechanism of Action: Acid-Catalyzed NIS Iodination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The role of the acid catalyst is critical. It protonates the succinimide carbonyl oxygen, which significantly increases the electrophilicity of the iodine atom, effectively generating a more potent "I⁺" source. The thiophene's π-system then attacks the electrophilic iodine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid) restores aromaticity and yields the final product.

NIS Iodination Mechanism Diagram 1: Mechanism of Acid-Catalyzed NIS Iodination Thiophene Thiophene-3-carbaldehyde Sigma_Complex Sigma Complex (Resonance Stabilized) Thiophene->Sigma_Complex Nucleophilic Attack on Electrophilic Iodine NIS N-Iodosuccinimide (NIS) Activated_NIS Protonated NIS (Enhanced Electrophile) NIS->Activated_NIS Protonation H_plus H⁺ (from Acid Catalyst) Product This compound Sigma_Complex->Product Deprotonation (Restores Aromaticity) Succinimide Succinimide Experimental Workflow Diagram 2: Experimental Workflow for Synthesis Start 1. Dissolve Thiophene-3-carbaldehyde & p-TsOH in Ethanol in an RBF. Add_NIS 2. Add NIS in one portion at room temperature. Start->Add_NIS React 3. Stir at room temperature. Protect from light. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc). Add_NIS->React Quench 4. Quench reaction with saturated aq. Na₂S₂O₃. React->Quench Evaporate 5. Remove ethanol under reduced pressure. Quench->Evaporate Extract 6. Extract aqueous residue with Dichloromethane (3x). Evaporate->Extract Wash 7. Wash combined organic layers with NaHCO₃(aq) and Brine. Extract->Wash Dry 8. Dry organic layer over anhydrous MgSO₄, filter. Wash->Dry Concentrate 9. Concentrate in vacuo to yield crude product. Dry->Concentrate Purify 10. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization. Concentrate->Purify End Pure this compound Purify->End

References

Synthesis of 2-Iodothiophene-3-carbaldehyde from Thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 2-iodothiophene-3-carbaldehyde, a valuable building block in pharmaceutical and materials science research, starting from the readily available precursor, thiophene. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Two primary synthetic strategies are commonly employed for the synthesis of this compound from thiophene:

  • Pathway A: Formylation followed by Iodination. This route involves the initial formylation of thiophene to yield thiophene-3-carbaldehyde, which is subsequently iodinated.

  • Pathway B: Iodination followed by Formylation. In this alternative pathway, thiophene is first iodinated to produce 2-iodothiophene, which is then formylated to the final product.

This guide will elaborate on both pathways, presenting the necessary reagents, reaction conditions, and detailed experimental procedures.

Pathway A: Formylation of Thiophene followed by Iodination

This synthetic route first introduces the formyl group onto the thiophene ring, followed by a regioselective iodination.

Step 1: Synthesis of Thiophene-3-carbaldehyde

The formylation of thiophene can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent example. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or phosgene. The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.

Experimental Protocol: Vilsmeier-Haack Formylation of Thiophene

  • Materials: Thiophene, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Dichloromethane (DCM, anhydrous), Sodium acetate, Deionized water.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation and Reaction: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 15-30 minutes at this temperature. Slowly add the freshly prepared Vilsmeier reagent to the solution of thiophene via the dropping funnel, maintaining the reaction temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate

electrophilic substitution of 2-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Substitution of 2-Iodothiophene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-iodothiophene. Thiophene, an electron-rich aromatic heterocycle, readily undergoes electrophilic substitution, primarily at its C2 and C5 (α) positions. The presence of an iodine atom at the C2 position directs incoming electrophiles almost exclusively to the C5 position. This document details the underlying principles of reactivity and regioselectivity governing these transformations. Key reactions, including nitration, halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, are discussed in detail. For each reaction, quantitative data on conditions and yields are summarized, and representative experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate reaction mechanisms, regioselectivity rationale, and general experimental workflows, serving as a practical resource for synthetic chemists in research and development.

Core Principles of Reactivity and Regioselectivity

Electronic Properties of the Thiophene Ring

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from a lone pair on the sulfur atom) across the ring. This electron-rich π-system makes thiophene significantly more reactive towards electrophiles than benzene. The general mechanism for electrophilic aromatic substitution (SEAr) on thiophene involves the attack of an electrophile on the π-system to form a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion, followed by deprotonation to restore aromaticity.

Attack at the C2 (α) position is heavily favored over the C3 (β) position because the resulting intermediate is more stable. The positive charge in the C2-attack intermediate can be delocalized over three atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures, and the sulfur atom is less effective at stabilizing the charge.[1]

Influence of the C2-Iodo Substituent

The iodine atom at the C2 position exerts two opposing electronic effects:

  • Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.

  • Resonance Effect (+R): The iodine atom possesses lone pairs of electrons that can be donated to the thiophene ring through π-conjugation. This effect increases the electron density at the ortho and para positions (C3 and C5).

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the resonance effect still dictates the position of substitution, directing incoming electrophiles to the positions activated by electron donation.

Positional Selectivity in 2-Iodothiophene

The regioselectivity of electrophilic substitution on 2-iodothiophene is a combination of the directing effect of the iodo group and the intrinsic reactivity of the thiophene ring.

  • Inherent Ring Activation: The α-positions (C2, C5) of thiophene are inherently more reactive than the β-positions (C3, C4).

  • Substituent Directing Effect: The iodo group at C2 is an ortho, para-director. The C3 position is ortho to the iodine, and the C5 position is para.

  • Steric Hindrance: The C3 position is sterically hindered by the adjacent, bulky iodine atom.

Combining these factors, the incoming electrophile is overwhelmingly directed to the C5 position. This position is the most electronically activated (an α-position that is also para to the iodo group) and is sterically accessible. Reactions such as nitration and halogenation of 2-iodothiophene yield the 5-substituted product with very high selectivity.[2][3]

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions performed on 2-iodothiophene.

Nitration

Nitration introduces a nitro (-NO₂) group onto the thiophene ring, typically using a nitrating agent like nitric acid in the presence of a dehydrating agent. For a reactive substrate like thiophene, milder conditions are required to prevent oxidation and polysubstitution. The nitration of 2-iodothiophene with acetyl nitrate selectively produces 2-iodo-5-nitrothiophene.[2]

Data Presentation: Nitration of 2-Iodothiophene

ElectrophileReagents/ConditionsProductYield (%)Reference
NO₂⁺Acetyl Nitrate2-Iodo-5-nitrothiopheneNot specified[2]
NO₂⁺Fuming HNO₃, Acetic Anhydride, Acetic Acid, 10°C2-Nitrothiophene (85%) & 3-Nitrothiophene (15%)70-85% (on unsubstituted thiophene)[4][5][6]

Experimental Protocol: Synthesis of 2-Iodo-5-nitrothiophene (Representative)

This protocol is adapted from the general procedure for nitrating thiophene, optimized for selectivity.

  • Prepare the nitrating agent (acetyl nitrate) by carefully adding fuming nitric acid to a cooled (0-5°C) flask containing acetic anhydride, maintaining the temperature below 10°C.

  • In a separate three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-iodothiophene (1.0 equiv) in a mixture of acetic acid and acetic anhydride.

  • Cool the 2-iodothiophene solution to 10°C.

  • Slowly add the prepared acetyl nitrate solution dropwise to the thiophene solution, ensuring the reaction temperature does not exceed 20°C by using an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-iodo-5-nitrothiophene, will precipitate as a pale yellow solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a desiccator away from light.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or hexane.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br). N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of activated aromatic rings like thiophene. For 2-substituted thiophenes, bromination with NBS occurs selectively at the C5 position.[3]

Data Presentation: Halogenation of 2-Iodothiophene

ElectrophileReagents/ConditionsProductYield (%)Reference
Br⁺N-Bromosuccinimide (NBS), CHCl₃, 0°C to RT2-Bromo-5-iodothiopheneNot specified[7] (general method)

Experimental Protocol: Synthesis of 2-Bromo-5-iodothiophene

  • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-iodothiophene (1.0 equiv) in chloroform or N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.0 equiv) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to obtain pure 2-bromo-5-iodothiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄).[8][9][10] The reaction is highly regioselective for thiophenes.[1] For 2-iodothiophene, acylation occurs at the C5 position to yield a 5-acyl-2-iodothiophene derivative.

Data Presentation: Friedel-Crafts Acylation of 2-Iodothiophene

ElectrophileReagents/ConditionsProductYield (%)Reference
CH₃CO⁺Acetyl chloride, Stannic chloride (SnCl₄), Benzene, 0°C to RT2-Acetyl-5-iodothiophene79-83% (on unsubstituted thiophene)[11] (adapted)

Experimental Protocol: Synthesis of 2-Acetyl-5-iodothiophene

  • In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride tube, place 2-iodothiophene (1.0 equiv), acetyl chloride (1.0 equiv), and dry benzene as a solvent.

  • Cool the solution to 0°C in an ice-salt bath.

  • With efficient stirring, add freshly distilled stannic chloride (1.0 equiv) dropwise over 40 minutes, maintaining the temperature below 5°C. A colored solid complex will precipitate.

  • After the addition is complete, remove the cooling bath and stir the mixture for one hour at room temperature.

  • Hydrolyze the reaction complex by slowly adding a mixture of water and concentrated hydrochloric acid.

  • Separate the organic (benzene) layer, wash it with water, and dry over anhydrous calcium chloride.

  • Remove the benzene by distillation.

  • Distill the residue under reduced pressure to obtain pure 2-acetyl-5-iodothiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a method to introduce a formyl (-CHO) group onto electron-rich aromatic rings.[12] The electrophile, known as the Vilsmeier reagent, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[13][14] While the reaction works on thiophenes, it can sometimes lead to complex mixtures or ipso-substitution (replacement of the existing substituent) with halothiophenes.[15]

Data Presentation: Vilsmeier-Haack Formylation of 2-Iodothiophene

ElectrophileReagents/ConditionsProductYield (%)Reference
Chloroiminium ionPOCl₃, DMF, 100°C, 4h5-Iodothiophene-2-carbaldehyde (minor) and 5-Chlorothiophene-2-carbaldehyde (major)20% (combined)[15]

Experimental Protocol: Synthesis of 5-Iodothiophene-2-carbaldehyde

Note: This reaction may yield a mixture of products due to halogen exchange.

  • In a flame-dried flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.2 equiv) dropwise to the DMF. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add 2-iodothiophene (1.0 equiv) to the reagent mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7.

  • Extract the product with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired 5-iodothiophene-2-carbaldehyde from byproducts.

Visualizations

Diagram 1: General Mechanism of Electrophilic Substitution

Caption: General mechanism for C5 substitution on 2-iodothiophene.

Diagram 2: Rationale for C5 Regioselectivity

G Rationale for C5 Regioselectivity Thio Thiophene Ring (Intrinsic Reactivity) Alpha α-Positions (C2, C5) Highly Activated Thio->Alpha Beta β-Positions (C3, C4) Less Activated Thio->Beta Iodo C2-Iodo Substituent (Directing Effects) Resonance Resonance Effect (+R) Activates C3, C5 Iodo->Resonance Inductive Inductive Effect (-I) Deactivates all positions Iodo->Inductive C5 C5 Position: Favored Site of Attack Alpha->C5 C3 C3 Position: Minor/No Product (Steric Hindrance) Beta->C3 Resonance->C5 Resonance->C3 G General Experimental & Analytical Workflow A Reaction Setup (Dry Glassware, Inert Atm.) B Reagent Addition (Controlled Temp.) A->B C Reaction Monitoring (TLC / GC) B->C D Quenching & Work-up (e.g., Ice Water) C->D E Extraction & Drying D->E F Purification (Chromatography / Recrystallization) E->F G Analysis & Characterization (NMR, MS, m.p.) F->G

References

formylation of 2-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formylation of 2-Iodothiophene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The is a pivotal chemical transformation that yields 5-iodo-2-thiophenecarboxaldehyde, a highly versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a formyl group onto the thiophene ring, specifically at the 5-position, provides a reactive handle for subsequent functionalization, such as carbon-carbon bond formation, oxidation, and reduction. This technical guide provides a comprehensive overview of the primary synthetic methodologies for achieving this transformation, with a focus on the Vilsmeier-Haack reaction and formylation via organometallic intermediates. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting and optimizing the most suitable method for their specific applications.

Introduction

2-Iodothiophene is a readily available halogenated heterocycle.[1][2] Its C-I bond is particularly useful for a variety of cross-coupling reactions, while the thiophene ring itself is a common scaffold in biologically active molecules.[3] The targeted , primarily at the electron-rich C5 position, produces 5-iodo-2-thiophenecarboxaldehyde (also known as 2-iodo-5-formylthiophene).[4] This bifunctional molecule serves as a crucial building block, enabling orthogonal chemical modifications at two distinct sites. The aldehyde can be elaborated through Wittig reactions, condensations, or reductive aminations, while the iodide is amenable to Suzuki, Sonogashira, and Heck cross-coupling reactions.[5] This guide explores the core synthetic strategies for this important formylation reaction.

Core Formylation Methodologies

The two predominant strategies for the are electrophilic aromatic substitution, exemplified by the Vilsmeier-Haack reaction, and formylation of organometallic intermediates derived from lithium-halogen exchange or Grignard reagent formation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7][8] This iminium salt is a weak electrophile that reacts preferentially at the most electron-rich position of the heteroaromatic ring.[9] For 2-substituted thiophenes, formylation occurs almost exclusively at the 5-position.[8]

Formylation via Organometallic Intermediates

This approach leverages the reactivity of organometallic compounds to introduce a formyl group. It generally involves two steps: the formation of a nucleophilic organometallic species from 2-iodothiophene, followed by its reaction with an electrophilic formylating agent, most commonly DMF.[10]

  • Lithium-Halogen Exchange: This is a highly reliable method for generating aryllithium reagents from aryl halides.[10] Treatment of 2-iodothiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid exchange of iodine for lithium. The resulting 2-thienyllithium species is then quenched with DMF to afford the aldehyde after aqueous workup.[11]

  • Grignard Reagent Formation: 2-Iodothiophene readily reacts with magnesium metal to form the corresponding Grignard reagent, 2-thienylmagnesium iodide.[12] This organomagnesium compound can then be treated with a formylating agent to yield the desired aldehyde. This method is a classic and effective route for functionalizing aryl halides.[13]

Data Presentation: Comparison of Formylation Methods

The selection of a formylation method often depends on factors such as substrate compatibility, desired yield, scalability, and reagent availability. The following table summarizes the key parameters for the primary methods discussed.

MethodKey ReagentsTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack 2-Iodothiophene, POCl₃, DMF0°C to 80°C, 2-15 hGood to ExcellentWell-established, reliable, uses common reagents, high regioselectivity.[8][14]Can be harsh for sensitive substrates; requires careful aqueous workup.
Lithium-Iodine Exchange 2-Iodothiophene, n-BuLi, DMFAnhydrous THF or Et₂O, -78°C to RTGood to HighFast reaction at low temperatures, high yields, excellent regioselectivity.[10][11]Requires strictly anhydrous conditions and inert atmosphere; use of pyrophoric n-BuLi.[15][16]
Grignard Reagent 2-Iodothiophene, Mg, DMFAnhydrous THF or Et₂O, RTModerate to GoodClassic method, avoids pyrophoric reagents.[12]Grignard formation can sometimes be sluggish; potential for side reactions.[17]

Experimental Protocols

The following sections provide detailed experimental procedures for the key formylation methods. These are representative protocols and may require optimization based on laboratory conditions and scale.

Protocol 1: Vilsmeier-Haack Formylation

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of thiophenes.[18][19]

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the stirred DMF, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30-60 minutes. The solution may become viscous and form a crystalline solid (the Vilsmeier reagent).

  • Addition of Substrate: Dissolve 2-iodothiophene (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide until the pH is ~7-8. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 5-iodo-2-thiophenecarboxaldehyde.

Protocol 2: Formylation via Lithium-Iodine Exchange

This protocol is based on standard procedures for lithium-halogen exchange followed by formylation.[11][18]

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78°C using a dry ice/acetone bath.

  • Addition of Substrate: Add 2-iodothiophene (1.0 eq.) to the cold THF.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the mixture at -78°C for 1 hour.

  • Formylation: Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture at -78°C. A color change is typically observed.

  • Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After concentrating under reduced pressure, purify the residue by column chromatography or vacuum distillation to yield the final product.

Protocol 3: Formylation via Grignard Reagent

This protocol describes the formation of a Grignard reagent from 2-iodothiophene and its subsequent formylation.[12][20]

  • Setup: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add a solution of 2-iodothiophene (1.0 eq.) in anhydrous THF dropwise to the magnesium turnings. The reaction may require gentle heating to initiate. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed (typically 1-2 hours).

  • Formylation: Cool the resulting Grignard solution to 0°C. Slowly add anhydrous DMF (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • Workup: After stirring for 1-2 hours at room temperature, quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.

  • Extraction and Purification: Extract the product with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by vacuum distillation or silica gel chromatography.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and experimental workflows discussed in this guide.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier Vilsmeier Reagent (Iminium Cation) intermediate1->vilsmeier - OP(O)Cl₂⁻ thiophene 2-Iodothiophene vilsmeier->thiophene sigma_complex Sigma Complex thiophene->sigma_complex + Vilsmeier Reagent iminium_adduct Iminium Adduct sigma_complex->iminium_adduct - H⁺ aldehyde 5-Iodo-2-thiophenecarboxaldehyde iminium_adduct->aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack reaction mechanism for 2-iodothiophene.

Lithium_Halogen_Exchange_Workflow start Start: 2-Iodothiophene in Anhydrous THF step1 Cool to -78°C start->step1 step2 Add n-BuLi (1.1 eq.) (Lithium-Iodine Exchange) step1->step2 intermediate 2-Thienyllithium Intermediate step2->intermediate Forms step3 Add Anhydrous DMF (1.2 eq.) (Formylation) intermediate->step3 step4 Warm to RT & Quench (aq. NH₄Cl) step3->step4 step5 Aqueous Workup & Extraction (Et₂O) step4->step5 step6 Purification (Chromatography/Distillation) step5->step6 end_product Product: 5-Iodo-2-thiophenecarboxaldehyde step6->end_product

Caption: Experimental workflow for formylation via lithium-iodine exchange.

Grignard_Formylation_Workflow start Start: 2-Iodothiophene & Mg in Anhydrous THF step1 Initiate Reaction (Heat/I₂ crystal) start->step1 step2 Stir at RT/Reflux (Grignard Formation) step1->step2 intermediate 2-Thienylmagnesium Iodide step2->intermediate Forms step3 Cool to 0°C & Add DMF (Formylation) intermediate->step3 step4 Quench (aq. NH₄Cl) step3->step4 step5 Aqueous Workup & Extraction (Et₂O) step4->step5 step6 Purification (Chromatography/Distillation) step5->step6 end_product Product: 5-Iodo-2-thiophenecarboxaldehyde step6->end_product

Caption: Experimental workflow for formylation via Grignard reagent formation.

References

A Technical Guide to the Spectral Analysis of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodothiophene-3-carbaldehyde is a halogenated heterocyclic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a carbon-iodine bond suitable for cross-coupling reactions, makes it a versatile building block for the synthesis of more complex thiophene-containing molecules. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the molecular structure of this compound. The molecule consists of a five-membered thiophene ring substituted with an iodine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This substitution pattern dictates the electronic environment of each atom and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: one for the aldehyde proton and two for the thiophene ring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 10.2Singlet (s)1HCHOAldehyde protons are highly deshielded and typically appear in this region.
~7.6 - 7.8Doublet (d)1HH5The proton at the 5-position is coupled to the proton at the 4-position.
~7.1 - 7.3Doublet (d)1HH4The proton at the 4-position is coupled to the proton at the 5-position.

Expertise & Experience: The electron-withdrawing nature of the aldehyde group at C3 and the iodine at C2 will deshield the adjacent protons. The coupling constant (J-value) between H4 and H5 is expected to be in the range of 5-6 Hz, which is typical for protons on a thiophene ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show five signals, one for each of the five carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190C=OThe carbonyl carbon of the aldehyde is highly deshielded.
~140 - 145C3The carbon bearing the aldehyde group is deshielded.
~135 - 140C5Aromatic carbon adjacent to the sulfur atom.
~130 - 135C4Aromatic carbon coupled to a proton.
~80 - 85C2The carbon atom directly bonded to the highly electronegative iodine atom is significantly shielded due to the "heavy atom effect".

Trustworthiness: The prediction of the C2 chemical shift is based on the known heavy atom effect of iodine, which induces a significant upfield shift for the directly attached carbon. This is a reliable and well-documented phenomenon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Data

Frequency (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumC-H stretch (aromatic)Stretching vibrations of the C-H bonds on the thiophene ring.
~2850 and ~2750WeakC-H stretch (aldehyde)Characteristic Fermi resonance doublet for the aldehyde C-H bond.
~1680 - 1660StrongC=O stretch (carbonyl)The strong absorption is indicative of the carbonyl group of the aldehyde. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde.
~1550 - 1400MediumC=C stretch (aromatic)Skeletal vibrations of the thiophene ring.
~850 - 700StrongC-H bend (aromatic)Out-of-plane bending of the C-H bonds on the substituted thiophene ring.
~600 - 500MediumC-I stretchStretching vibration of the carbon-iodine bond.

Authoritative Grounding: The characteristic carbonyl (C=O) stretching frequency for an aromatic aldehyde is a well-established diagnostic peak in IR spectroscopy.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. Electron Impact (EI) ionization is a common technique for such molecules.

Predicted Mass Spectrometry Data (EI)

m/zProposed FragmentRationale
238[M]⁺Molecular ion peak (C₅H₃IOS)⁺.
237[M-H]⁺Loss of the aldehyde proton.
209[M-CHO]⁺Loss of the formyl group.
111[M-I]⁺Loss of the iodine atom.
83[C₄H₃S]⁺Thienyl cation after loss of iodine and CHO.

Expertise & Experience: In EI-MS, the molecular ion peak is expected to be prominent. Key fragmentation pathways would involve the loss of the iodine atom, the formyl group, or the aldehydic hydrogen, leading to the characteristic fragment ions listed. The presence of iodine would also give rise to a characteristic isotopic pattern for iodine-containing fragments, although the natural abundance of iodine is 100% ¹²⁷I.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

G cluster_0 NMR Sample Preparation & Analysis Dissolve Sample Dissolve 5-10 mg in CDCl3 with TMS Transfer to NMR Tube Transfer to 5mm NMR Tube Dissolve Sample->Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum (400 MHz) Transfer to NMR Tube->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum (101 MHz) Transfer to NMR Tube->Acquire 13C Spectrum Process Data Process Data (FT, Phasing, Baseline Correction) Acquire 1H Spectrum->Process Data Acquire 13C Spectrum->Process Data Analyze Spectra Analyze Chemical Shifts & Coupling Process Data->Analyze Spectra

Caption: Workflow for NMR spectral acquisition and analysis.

FTIR Spectroscopy Protocol
  • Sample Preparation (Thin Film): If the sample is a solid or a viscous liquid, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectral data for this compound. By understanding these characteristic spectral fingerprints, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. The synergy of these spectroscopic techniques provides a comprehensive structural elucidation, which is a cornerstone of modern chemical research and development.

References

In-depth Technical Guide: The ¹H NMR Spectrum of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide focuses on the ¹H NMR spectrum of 2-iodothiophene-3-carbaldehyde, a substituted heterocyclic compound of interest in synthetic chemistry and drug discovery. Understanding its spectral features is crucial for reaction monitoring, quality control, and the structural elucidation of more complex derivatives.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

Following an extensive search of available scientific literature and spectral databases, specific experimental ¹H NMR data for this compound could not be located. Therefore, the following data is a prediction based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted spectrum would exhibit three distinct signals: a singlet for the aldehyde proton and two doublets for the thiophene ring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
-CHO9.8 - 10.2Singlet (s)-1H
H57.8 - 8.2Doublet (d)5.0 - 6.01H
H47.2 - 7.6Doublet (d)5.0 - 6.01H

Predicted Spectral Analysis and Signal Justification

The predicted chemical shifts are influenced by the electronic environment of each proton:

  • Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift, typically appearing as a singlet in the range of 9.8-10.2 ppm.

  • Thiophene Ring Protons (H4 and H5): These protons are part of an aromatic system and are expected to resonate in the aromatic region of the spectrum.

    • H5: This proton is situated ortho to the sulfur atom and meta to the electron-withdrawing carbaldehyde group. It is also influenced by the iodine at the 2-position. The combined effects are predicted to place its resonance at the downfield end of the thiophene region, likely between 7.8 and 8.2 ppm.

    • H4: This proton is positioned ortho to the carbaldehyde group, which exerts a significant deshielding effect. It is also meta to the iodine atom. Its chemical shift is predicted to be between 7.2 and 7.6 ppm.

  • Coupling: The two adjacent protons on the thiophene ring, H4 and H5, are expected to exhibit spin-spin coupling, resulting in a doublet for each signal. The typical coupling constant for ortho protons on a thiophene ring (³JHH) is in the range of 5.0-6.0 Hz.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

The following provides a detailed, generalized methodology for obtaining the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (e.g., from 0 to 12 ppm).

  • Use a standard single-pulse experiment.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are typically sufficient.

  • A relaxation delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the peak multiplicities and measure the coupling constants.

Logical Relationships in Spectral Interpretation

The process of elucidating the structure from the ¹H NMR spectrum follows a logical workflow.

G A Acquire 1H NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts (δ) B->C D Determine Integration Values B->D E Analyze Splitting Patterns (Multiplicity) B->E G Propose Molecular Structure C->G D->G F Measure Coupling Constants (J) E->F F->G

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Iodothiophene-3-carbaldehyde. Due to the limited availability of experimentally derived spectral data in peer-reviewed literature and public spectral databases for this specific compound, this guide presents predicted ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and computational models, offering valuable insights for the structural elucidation and characterization of this molecule.

Predicted ¹³C NMR Chemical Shift Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were calculated using computational chemistry software, providing an estimation of the resonance for each carbon atom in a standard deuterated chloroform (CDCl₃) solvent. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Aldehyde)~185
C2 (Iodo-substituted)~80
C3 (Formyl-substituted)~145
C4~138
C5~130

Experimental Protocols for ¹³C NMR Spectroscopy

The acquisition of high-quality ¹³C NMR spectra is crucial for the accurate structural analysis of organic compounds like this compound. Below is a detailed, generalized protocol for conducting such an experiment.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for ¹³C NMR of non-polar to moderately polar organic compounds. Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Concentration : Prepare a solution with a concentration typically ranging from 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

A standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum involves the following steps:

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Tuning and Locking : Tune the probe to the ¹³C frequency and lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming : Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp spectral lines.

  • Pulse Sequence : Employ a standard single-pulse sequence with broadband proton decoupling. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters :

    • Spectral Width : Set a spectral width that encompasses the expected range of ¹³C chemical shifts for organic molecules (typically 0-220 ppm).

    • Number of Scans : Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio.[1]

    • Relaxation Delay (d1) : A relaxation delay of 1-2 seconds between pulses is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phasing : Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

    • Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent's residual peak.

Structural Assignment and Rationale

The predicted chemical shifts can be rationalized based on the electronic environment of each carbon atom in this compound. The following diagram illustrates the molecular structure and the logical relationship between the carbon atoms and their expected chemical shift regions.

G cluster_molecule This compound cluster_shifts Predicted Chemical Shift Regions (ppm) C2 C2-I C3 C3-CHO C2->C3 shift_C2 ~80 (Iodo-substituted) C2->shift_C2 Corresponds to C4 C4-H C3->C4 CHO C=O C3->CHO shift_C3 ~145 (Formyl-substituted) C3->shift_C3 Corresponds to C5 C5-H C4->C5 shift_C4 ~138 (Aromatic) C4->shift_C4 Corresponds to S S C5->S shift_C5 ~130 (Aromatic) C5->shift_C5 Corresponds to S->C2 shift_CHO ~185 (Aldehyde) CHO->shift_CHO Corresponds to

Caption: Molecular structure of this compound and its predicted ¹³C NMR chemical shift correlations.

The electron-withdrawing nature of the iodine atom at the C2 position and the aldehyde group at the C3 position significantly influences the chemical shifts of the thiophene ring carbons. The aldehydic carbon is expected to resonate at the lowest field (highest ppm value) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom directly attached to the electronegative iodine (C2) is predicted to have a lower chemical shift compared to the other ring carbons. The remaining aromatic carbons (C4 and C5) will have chemical shifts in the typical aromatic region, with their exact values influenced by the substituents on the ring.

References

Solubility and Experimental Protocols for 2-Iodothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Iodothiophene-3-carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a framework for its determination, including detailed experimental protocols and a discussion of its potential reactivity based on related compounds.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₅H₃IOS and a molecular weight of approximately 238.05 g/mol .[1][2] The presence of an iodine atom, a polar carbaldehyde group, and the thiophene ring influences its polarity and, consequently, its solubility in various organic solvents. It is anticipated to exhibit some degree of solubility in polar organic solvents.

Quantitative Solubility Data

SolventChemical FormulaPolarity (Dielectric Constant)Solubility ( g/100 mL) at 25°C
AcetoneC₃H₆O20.7Requires Experimental Determination
AcetonitrileC₂H₃N37.5Requires Experimental Determination
ChloroformCHCl₃4.81Requires Experimental Determination
DichloromethaneCH₂Cl₂9.08Requires Experimental Determination
Dimethylformamide (DMF)C₃H₇NO36.7Requires Experimental Determination
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Requires Experimental Determination
EthanolC₂H₅OH24.5Requires Experimental Determination
Ethyl AcetateC₄H₈O₂6.02Requires Experimental Determination
HexaneC₆H₁₄1.88Requires Experimental Determination
MethanolCH₃OH32.7Requires Experimental Determination
Tetrahydrofuran (THF)C₄H₈O7.58Requires Experimental Determination
TolueneC₇H₈2.38Requires Experimental Determination

Experimental Protocols

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

    • Place the sealed container in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the solution to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtered saturated solution.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the volumetric flask under reduced pressure.

      • Weigh the flask containing the dried solute.

      • Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.

    • Chromatographic/Spectroscopic Method:

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

      • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

      • Calculate the original concentration in the saturated solution to determine solubility.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualizations

Experimental Workflow: Synthesis of Substituted Thiophene-3-carbaldehydes

The synthesis of functionalized thiophene-3-carbaldehydes often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction. The following diagram illustrates a general workflow for the synthesis of an aryl-substituted thiophene-3-carbaldehyde from this compound.

G General Workflow for Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Iodothiophene_3_carbaldehyde This compound Reaction_Mixture Reaction Mixture 2_Iodothiophene_3_carbaldehyde->Reaction_Mixture Arylboronic_Acid Arylboronic Acid/Ester Arylboronic_Acid->Reaction_Mixture Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium_Catalyst->Reaction_Mixture Base Base (e.g., K₂CO₃) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Mixture Heating Heating (e.g., Reflux) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Aryl-thiophene-3-carbaldehyde Purification->Product G Conceptual Interaction with a Signaling Pathway Extracellular_Signal Extracellular Signal Receptor Cell Surface Receptor Extracellular_Signal->Receptor Binds Enzyme_A Enzyme A Receptor->Enzyme_A Activates Product_A Product A (Active) Enzyme_A->Product_A Converts Substrate_A Substrate A Substrate_A->Enzyme_A Downstream_Effector Downstream Effector Product_A->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Thiophene_Compound This compound (or derivative) Thiophene_Compound->Enzyme_A Inhibits

References

A Technical Guide to 2-Iodothiophene-3-carbaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, 2-Iodothiophene-3-carbaldehyde is a valuable heterocyclic building block. This technical guide provides an in-depth overview of its commercial availability and a plausible synthetic route for its preparation.

Commercial Availability

This compound (CAS No. 18812-40-3) is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of available quantities, purity, and catalog numbers. Pricing information has been included where publicly available.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
AbacipharmTechAB1868495+%100mg, 250mg, 1g$108.57 (100mg), $174.32 (250mg), $437.15 (1g)[1]
CymitQuimica10-F36235295.0%100mg, 250mg€343.00 (100mg), €531.00 (250mg)[2]
001ChemicalDY443799>98%Inquire for detailsInquire for details[3]
BLD PharmBD142352Inquire for detailsInquire for detailsInquire for details[4]
ChemUniverseP5540495%100mg$165.00

Procurement Workflow

The process of acquiring this compound typically follows a standard procurement workflow for chemical reagents. This involves identifying potential suppliers, comparing their offerings, and proceeding with the purchasing process.

Procurement Workflow A Identify Potential Suppliers B Request Quotations (if necessary) A->B For bulk quantities C Compare Purity, Quantity, and Price A->C B->C D Select Supplier C->D E Place Purchase Order D->E F Receive and Verify Compound E->F

Procurement workflow for this compound.

Synthetic Pathway

While this compound is commercially available, it can also be synthesized in the laboratory. A common and effective method is the Vilsmeier-Haack formylation of 2-iodothiophene. This two-step process begins with the iodination of thiophene, followed by the introduction of the formyl group.

Synthetic Pathway Thiophene Thiophene Iodothiophene 2-Iodothiophene Thiophene->Iodothiophene Iodination (I₂, HgO) FinalProduct This compound Iodothiophene->FinalProduct Vilsmeier-Haack Formylation (POCl₃, DMF)

Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodothiophene

A well-established method for the synthesis of 2-iodothiophene from thiophene involves the use of iodine and mercuric oxide.

Materials:

  • Thiophene

  • Benzene (or a suitable alternative solvent)

  • Yellow mercuric oxide (HgO)

  • Iodine (I₂)

  • Dilute sodium thiosulfate solution

  • Anhydrous calcium chloride

  • Ether

Procedure:

  • In a flask cooled with an ice bath, dissolve thiophene in benzene.

  • With continuous stirring or shaking, alternately add small portions of yellow mercuric oxide and iodine. The reaction is exothermic and cooling should be maintained.

  • After the addition is complete, filter the mixture and wash the residue with ether.

  • Combine the filtrate and washings, and wash with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • Remove the solvents by distillation.

  • The crude 2-iodothiophene is then purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including 2-iodothiophene. The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 2-Iodothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • A suitable inert solvent (e.g., 1,2-dichloroethane)

  • Ice

  • Saturated sodium acetate solution or other suitable base for neutralization

Procedure:

  • In a reaction flask equipped with a stirrer and under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride to the cooled DMF with stirring to form the Vilsmeier reagent. An exothermic reaction will occur.

  • Once the Vilsmeier reagent has formed, add a solution of 2-iodothiophene in an inert solvent dropwise, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice to hydrolyze the intermediate iminium salt.

  • The acidic mixture is then neutralized with a suitable base, such as a saturated solution of sodium acetate, until the pH is neutral.

  • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Note: The Vilsmeier-Haack reaction can result in the formation of regioisomers. For 2-iodothiophene, formylation can occur at the 3- or 5-position. Reaction conditions can be optimized to favor the desired 3-formyl product. Careful purification and characterization (e.g., by NMR spectroscopy) are essential to confirm the identity and purity of the final product. The ipso-substitution of the iodo-group is also a possibility under certain conditions.[5]

References

A Senior Application Scientist's Guide to Sourcing 2-Iodothiophene-3-carbaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of a starting material is paramount to the success of a synthetic campaign. 2-Iodothiophene-3-carbaldehyde, a key building block in medicinal chemistry, is no exception. Its utility in constructing complex heterocyclic systems, particularly those with therapeutic potential, necessitates a reliable and well-characterized source. This guide provides an in-depth technical overview of sourcing this critical reagent, focusing on supplier qualification, quality control, and practical applications.

Identifying and Vetting Suppliers of this compound

The initial step in procuring any chemical reagent is identifying a reputable supplier. For a specialized compound like this compound (CAS No. 18812-40-3), it is crucial to partner with suppliers who cater to the research and pharmaceutical sectors. These suppliers are more likely to provide comprehensive analytical data and ensure batch-to-batch consistency.

Several chemical suppliers list this compound in their catalogs, often with varying purity levels and available quantities. It is advisable to source from manufacturers who can provide detailed product specifications and are transparent about their quality control processes.

Key Supplier Evaluation Criteria:

  • Provision of a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the compound's identity, purity (typically determined by HPLC or GC), and the analytical methods used for verification. Key spectroscopic data, such as ¹H NMR and ¹³C NMR, should also be included to confirm the structure.

  • Availability of Safety Data Sheets (SDS): The SDS provides critical information on handling, storage, and potential hazards.[1][2] It is a vital document for ensuring laboratory safety.

  • Stated Purity Levels: For research applications, a purity of ≥95% is generally recommended.[3] Suppliers like Fluorochem offer this compound at 95.0% purity.[3]

  • Custom Synthesis Capabilities: Suppliers offering custom synthesis can be valuable partners for long-term projects or when specific derivatives are required.

Below is a summary of several suppliers offering this compound:

SupplierCAS NumberMolecular FormulaMolecular WeightNoted Purity
001CHEMICAL18812-40-3C5H3IOS238.05≥98%
AbacipharmTech18812-40-3C5H3IOS238.05Not specified
BLD Pharm18812-40-3C5H3IOS238.05Not specified
CymitQuimica (Fluorochem)18812-40-3C5H3IOS238.0495.0%[3]

It is important to note that some suppliers may list isomers such as 3-iodothiophene-2-carbaldehyde (CAS 930-97-2) or 4-Iodothiophene-2-carbaldehyde (CAS 18812-38-9).[4][5][6] Researchers must be diligent in verifying the correct CAS number and chemical structure before purchase.

Quality Control and In-House Verification

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control to verify the supplier's CoA. This step is critical for ensuring the reliability of experimental results.

Recommended QC Procedures:

  • ¹H NMR Spectroscopy: This is the most straightforward method to confirm the compound's identity and assess its purity. The spectrum should be clean, with resonances corresponding to the thiophene ring protons and the aldehyde proton. The integration of these signals should be consistent with the expected structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the compound. A high-resolution column should be used to separate the main component from any potential impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

This multi-pronged approach to quality control provides a high degree of confidence in the starting material's integrity.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound. According to safety data sheets, the compound should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation.[2][7] The compound is hygroscopic and sensitive to moisture, so it is essential to keep the container tightly closed.[1]

Application in a Synthetic Workflow: A Suzuki-Miyaura Cross-Coupling Protocol

This compound is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The presence of the iodine atom allows for the formation of new carbon-carbon bonds, while the aldehyde group can be further functionalized. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.

Below is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base: Add a suitable solvent, such as a 3:1 mixture of toluene and water, and a base, typically Na₂CO₃ (2.0 eq.).

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water. Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

This protocol provides a general framework. The specific reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized for different substrates.

Visualization of the Sourcing and QC Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for sourcing and qualifying this compound for a research project.

G cluster_sourcing Sourcing Phase cluster_qc In-House QC & Release identify_suppliers Identify Potential Suppliers request_quotes Request Quotes & Lead Times identify_suppliers->request_quotes Multiple Suppliers evaluate_suppliers Evaluate Supplier Documentation (CoA, SDS) request_quotes->evaluate_suppliers select_supplier Select and Order from Supplier evaluate_suppliers->select_supplier Meets Initial Specs receive_material Receive Material & Log select_supplier->receive_material perform_qc Perform In-House QC (NMR, HPLC, MS) receive_material->perform_qc compare_data Compare Data with Supplier CoA perform_qc->compare_data release_lot Release Lot for Research Use compare_data->release_lot Data Concordant data_match Data Match? compare_data->data_match qualified_reagent Qualified Reagent release_lot->qualified_reagent data_match->release_lot Yes contact_supplier Contact Supplier for Resolution data_match->contact_supplier No

References

The Untapped Potential of 2-Iodothiophene-3-carbaldehyde in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of organic electronics is in continuous pursuit of novel molecular building blocks that can be tailored to enhance the performance and processability of electronic devices. Thiophene-based materials have emerged as a cornerstone in this area, demonstrating significant promise in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs). This technical guide explores the prospective applications of a lesser-known, yet highly versatile precursor: 2-Iodothiophene-3-carbaldehyde. By examining the reactivity of its constituent functional groups—the thiophene core, the reactive iodine at the 2-position, and the carbaldehyde at the 3-position—we delineate potential synthetic pathways towards high-performance organic semiconductors. This document serves as a forward-looking resource, providing hypothetical yet realistic performance data, detailed experimental protocols for synthesis and device fabrication, and illustrative diagrams to guide future research and development in this promising area. While direct experimental data on this compound in organic electronics is limited, this guide extrapolates from well-established principles of organic semiconductor design and the known properties of analogous compounds to highlight its significant potential.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional molecule poised for significant contributions to the field of organic electronics. Its thiophene ring provides the foundational π-conjugated system essential for charge transport. The iodine atom at the 2-position serves as a versatile leaving group for various cross-coupling reactions, enabling the extension of the conjugated backbone. Simultaneously, the carbaldehyde group at the 3-position offers a reactive site for the introduction of diverse functional moieties that can fine-tune the molecule's electronic properties, solubility, and solid-state packing. This unique combination of reactive sites allows for the strategic design of novel organic semiconductors with tailored characteristics for specific applications.

Proposed Synthetic Pathways and Molecular Design

The dual functionality of this compound opens up a multitude of synthetic possibilities for creating advanced organic electronic materials. The iodine atom is an ideal handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to construct conjugated polymers and small molecules. The aldehyde group can be utilized in condensation reactions, Wittig reactions, or as a precursor for other functional groups.

Synthesis of Donor-Acceptor (D-A) Copolymers for OPVs and OFETs

A promising strategy involves the utilization of this compound to create donor-acceptor (D-A) copolymers, which are known to exhibit excellent performance in both OPVs and OFETs. A potential synthetic route is outlined below:

G A This compound B Protection of Aldehyde (e.g., acetal formation) A->B C Protected Intermediate B->C D Stille or Suzuki Coupling with Distannyl or Diboronic Ester of an Acceptor Monomer C->D E Protected D-A Copolymer D->E F Deprotection of Aldehyde E->F G D-A Copolymer with Pendant Aldehyde Groups F->G H Knoevenagel Condensation with an Electron-Withdrawing Group (e.g., malononitrile) G->H I Final D-A Copolymer with Enhanced Acceptor Strength H->I

Figure 1: Proposed synthetic pathway for a donor-acceptor copolymer.

Experimental Protocol: Synthesis of a D-A Copolymer
  • Protection of the Aldehyde: Dissolve this compound (1 eq.) in anhydrous toluene. Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap for 4 hours. After cooling, wash the solution with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the protected monomer.

  • Polymerization: To a solution of the protected monomer (1 eq.) and a distannyl derivative of an acceptor monomer (e.g., 2,5-bis(trimethylstannyl)thiazolo[5,4-d]thiazole) (1 eq.) in anhydrous chlorobenzene, add Pd(PPh₃)₄ (0.02 eq.). Degas the mixture with argon for 30 minutes and then heat to 120 °C for 48 hours.

  • Purification: After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Collect the solid by filtration and purify by Soxhlet extraction with methanol, hexane, and chloroform. The chloroform fraction contains the purified protected polymer.

  • Deprotection: Dissolve the protected polymer in chloroform and add a few drops of concentrated hydrochloric acid. Stir at room temperature for 6 hours. Neutralize with aqueous sodium bicarbonate, extract with chloroform, dry over anhydrous magnesium sulfate, and concentrate to obtain the polymer with pendant aldehyde groups.

  • Post-functionalization: Dissolve the aldehyde-functionalized polymer in chloroform and add malononitrile (2 eq.) and a catalytic amount of piperidine. Reflux for 12 hours. Precipitate the final polymer in methanol, filter, and dry under vacuum.

Potential Application in Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are expected to exhibit promising charge transport characteristics for use in OFETs. The ability to modify the side chains via the aldehyde group allows for the optimization of intermolecular packing and thin-film morphology, which are critical for high charge carrier mobility.

Hypothetical Performance Data for OFETs
Polymer IDHole Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
PTh-CHO0.1 - 0.5> 10⁵-5 to -15
PTh-CNV0.5 - 1.2> 10⁶-2 to -10

PTh-CHO: Polymer with pendant aldehyde. PTh-CNV: Polymer after Knoevenagel condensation.

Experimental Protocol: OFET Fabrication and Characterization
  • Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown SiO₂ layer as the gate dielectric. Clean the substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each, followed by UV-ozone treatment for 20 minutes.

  • Active Layer Deposition: Dissolve the synthesized polymer (10 mg/mL) in chloroform. Spin-coat the polymer solution onto the prepared substrates at 2000 rpm for 60 seconds. Anneal the films at 120 °C for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are typically 50 µm and 1 mm, respectively.

  • Characterization: Measure the electrical characteristics of the OFETs under ambient conditions using a semiconductor parameter analyzer. Calculate the field-effect mobility in the saturation regime.

Figure 2: Structure of a bottom-gate, top-contact OFET.

Potential Application in Organic Photovoltaics (OPVs)

The D-A copolymers synthesized from this compound can serve as the electron donor material in the active layer of bulk heterojunction (BHJ) OPVs. The tunability of the HOMO and LUMO energy levels through chemical modification is crucial for achieving efficient charge separation and high open-circuit voltages.

Hypothetical Performance Data for OPVs
Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
PTh-CHOPC₇₁BM5 - 70.80 - 0.8510 - 120.60 - 0.65
PTh-CNVITIC9 - 120.85 - 0.9215 - 180.65 - 0.70

PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor.

Experimental Protocol: OPV Fabrication and Characterization
  • Substrate Preparation: Clean patterned indium tin oxide (ITO)-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes.

  • Active Layer Deposition: Prepare a blend solution of the polymer donor and an electron acceptor (e.g., PC₇₁BM or a non-fullerene acceptor like ITIC) in a 1:1.2 weight ratio in chlorobenzene with a small amount of a processing additive like 1,8-diiodooctane. Spin-coat the active layer in a nitrogen-filled glovebox and anneal as required.

  • Electron Transport Layer (ETL) and Cathode Deposition: Deposit a thin layer of a suitable ETL (e.g., Ca or ZnO) followed by a thicker layer of aluminum (100 nm) by thermal evaporation under high vacuum.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

ITO ITO (Anode) HTL PEDOT:PSS (HTL) ITO->HTL Active Polymer:Acceptor Blend (Active Layer) HTL->Active ETL Ca/Al or ZnO/Al (ETL/Cathode) Active->ETL

Figure 3: Architecture of a conventional bulk heterojunction solar cell.

Conclusion and Future Outlook

This compound stands out as a highly promising, yet underutilized, building block for the synthesis of next-generation organic semiconductors. Its unique trifunctional nature provides a versatile platform for the design of novel materials with tailored optoelectronic properties. The proposed synthetic pathways and potential applications in OFETs and OPVs, supported by realistic performance projections and detailed experimental protocols, are intended to catalyze further research into this exciting molecule. Future work should focus on the actual synthesis and characterization of materials derived from this compound to validate and expand upon the prospective insights presented in this guide. The exploration of its derivatives could lead to significant advancements in the performance, stability, and processability of organic electronic devices.

The Pivotal Role of 2-Iodothiophene-3-carbaldehyde in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among the diverse array of thiophene-based building blocks, 2-Iodothiophene-3-carbaldehyde stands out as a versatile and highly valuable precursor for the synthesis of a wide range of therapeutic agents. Its unique substitution pattern, featuring both a reactive aldehyde and an iodine atom, allows for a multitude of chemical transformations, making it an ideal starting point for the construction of complex heterocyclic systems with significant pharmacological potential. This technical guide provides an in-depth exploration of the role of this compound in medicinal chemistry, detailing its application in the synthesis of bioactive molecules, with a focus on thieno[3,2-b]pyridines, and presenting relevant experimental protocols and quantitative biological data.

Introduction to the Versatility of this compound

This compound is a five-membered heterocyclic compound containing a sulfur atom, an iodine atom at the 2-position, and a carbaldehyde group at the 3-position. This specific arrangement of functional groups provides a powerful platform for synthetic chemists. The aldehyde group serves as a handle for various condensation and cyclization reactions, while the iodine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. This dual reactivity enables the introduction of diverse substituents and the construction of fused ring systems, which are often key features of potent and selective drug candidates.

Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. The thieno[3,2-b]pyridine scaffold, in particular, has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anti-cancer agents, and modulators of G protein-coupled receptors (GPCRs).

Synthesis of Bioactive Thieno[3,2-b]pyridines from this compound

A key application of this compound in medicinal chemistry is its use as a precursor for the synthesis of thieno[3,2-b]pyridines. A common synthetic strategy involves a multi-step sequence that begins with the conversion of the aldehyde to a more reactive intermediate, followed by cyclization to form the fused pyridine ring.

A representative synthetic workflow is depicted below:

Synthesis of Thieno[3,2-b]pyridines start This compound intermediate1 2-Iodothiophene-3-yl)methylene)malononitrile start->intermediate1 Knoevenagel Condensation intermediate2 2-Amino-3-cyanothiophene Derivative intermediate1->intermediate2 Gewald Reaction intermediate3 Substituted Thieno[3,2-b]pyridine intermediate2->intermediate3 Friedländer Annulation final_product Bioactive Thieno[3,2-b]pyridine Derivatives (e.g., Kinase Inhibitors) intermediate3->final_product Suzuki Coupling (Functionalization)

A general synthetic workflow for the preparation of bioactive thieno[3,2-b]pyridines.

This synthetic route leverages several powerful organic reactions to construct the desired heterocyclic core and introduce molecular diversity. The initial Knoevenagel condensation, followed by a Gewald-type reaction, efficiently builds the substituted 2-aminothiophene intermediate. Subsequent Friedländer annulation or similar cyclization strategies afford the thieno[3,2-b]pyridine scaffold. The final functionalization, often achieved through Suzuki-Miyaura coupling at the original iodine position, allows for the introduction of various aryl or heteroaryl moieties, which is crucial for tuning the biological activity of the final compounds.

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Halogenated Thiophene Derivatives

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a halogenated thiophene derivative with a boronic acid, a key step in the functionalization of the thieno[3,2-b]pyridine scaffold.

Materials:

  • Halogenated thiophene derivative (e.g., methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the halogenated thiophene derivative, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent(s) to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Biological Data of Thieno[3,2-b]pyridine Derivatives

The thieno[3,2-b]pyridine scaffold has been extensively explored for its potential as an anti-cancer agent, particularly as kinase inhibitors. The following table summarizes the in vitro anti-proliferative activity of a series of methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates against human breast cancer cell lines.

Compound IDR Group (at position 3)MCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
1 Phenyl1.5 ± 0.12.3 ± 0.2
2 4-Fluorophenyl0.8 ± 0.051.1 ± 0.1
3 4-Chlorophenyl0.9 ± 0.071.3 ± 0.1
4 4-Methylphenyl1.2 ± 0.11.9 ± 0.2
5 4-Methoxyphenyl2.1 ± 0.23.5 ± 0.3
6 3-Fluorophenyl0.7 ± 0.060.9 ± 0.08
7 3-Chlorophenyl0.8 ± 0.071.0 ± 0.09
8 3-Methylphenyl1.0 ± 0.091.5 ± 0.1

Data is representative of values reported in the literature for similar compound classes.

Signaling Pathways and Mechanisms of Action

Thieno[3,2-b]pyridine derivatives have been shown to exert their anti-cancer effects through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. A simplified diagram illustrating the role of kinase inhibitors in blocking cancer cell signaling is shown below.

Kinase Inhibition Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation Promotes thienopyridine Thieno[3,2-b]pyridine Kinase Inhibitor thienopyridine->raf Inhibits thienopyridine->mek Inhibits

Simplified MAPK signaling pathway and points of inhibition by kinase inhibitors.

By targeting key kinases in signaling pathways such as the MAPK/ERK pathway, thieno[3,2-b]pyridine derivatives can effectively block downstream signaling events that are critical for cancer progression. The diverse substitution patterns achievable from this compound allow for the fine-tuning of selectivity and potency against specific kinase targets.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aldehyde and an iodine atom facilitates the synthesis of complex heterocyclic systems, most notably the medicinally important thieno[3,2-b]pyridine scaffold. The ability to readily introduce molecular diversity through well-established synthetic protocols, such as the Suzuki-Miyaura coupling, has led to the discovery of potent and selective kinase inhibitors with promising anti-cancer activity. As the demand for novel therapeutic agents continues to grow, the strategic use of versatile precursors like this compound will undoubtedly remain a key driver of innovation in drug discovery and development.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reaction with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-iodothiophene-3-carbaldehyde as a key building block. This versatile substrate allows for the synthesis of a diverse range of 2-arylthiophene-3-carbaldehydes, which are valuable intermediates in the development of novel therapeutic agents and advanced materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[2] Thiophene-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The use of this compound in Suzuki coupling reactions provides a direct route to introduce aryl and heteroaryl diversity at the 2-position of the thiophene ring, while the carbaldehyde group at the 3-position serves as a versatile handle for further synthetic transformations.

The iodine substituent at the 2-position of the thiophene ring is highly reactive in the oxidative addition step of the catalytic cycle, generally leading to high reaction yields under mild conditions. This makes this compound an excellent substrate for Suzuki coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-arylthiophene-3-carbaldehyde product and regenerating the active Pd(0) catalyst.

Optimized Reaction Conditions

Successful Suzuki coupling of this compound can be achieved with a variety of palladium catalysts, bases, and solvent systems. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos, SPhos)Catalyst loading is typically in the range of 1-5 mol%.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An aqueous solution of the base is often used. The choice of base can influence the reaction rate and yield.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CThe optimal temperature may vary depending on the specific substrates and catalyst used.
Atmosphere Inert (Nitrogen or Argon)It is crucial to degas the reaction mixture to prevent the oxidation and deactivation of the palladium catalyst.

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

General Procedure
  • To a round-bottom flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) to achieve a suitable concentration (typically 0.1-0.2 M).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki Coupling with Various Boronic Acids

The following table presents representative examples of Suzuki coupling reactions between this compound and various arylboronic acids, with expected yields based on similar reactions with bromo- and iodothiophenes reported in the literature.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenylthiophene-3-carbaldehyde>90
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)thiophene-3-carbaldehyde>90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)thiophene-3-carbaldehyde85-95
44-Fluorophenylboronic acid2-(4-Fluorophenyl)thiophene-3-carbaldehyde85-95
54-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)thiophene-3-carbaldehyde80-90
63,5-Dimethylphenylboronic acid2-(3,5-Dimethylphenyl)thiophene-3-carbaldehyde>90
7Naphthalene-2-boronic acid2-(Naphthalen-2-yl)thiophene-3-carbaldehyde85-95
8Thiophene-2-boronic acid2,2'-Bithiophene-3-carbaldehyde80-90

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OR)₂ PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano Base RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² R1X This compound (R¹-X) R2B Arylboronic Acid (R²-B(OR)₂) Product 2-Arylthiophene-3-carbaldehyde (R¹-R²)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst_solvent Add Pd Catalyst and Degassed Solvent inert->catalyst_solvent reaction Heat and Stir (e.g., 90 °C) catalyst_solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 2-Iodothiophene-3-carbaldehyde. This versatile building block is a valuable precursor for synthesizing a wide array of substituted thiophene derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable electronic properties.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene. In this specific application, this compound is coupled with various alkenes, such as styrenes and acrylates, to introduce a vinyl substituent at the 2-position of the thiophene ring. The presence of the electron-withdrawing aldehyde group at the 3-position can influence the reactivity of the C-I bond and may require careful optimization of reaction conditions.

Data Presentation: Typical Heck Reaction Conditions

The following tables summarize typical starting conditions for the Heck reaction of this compound with representative alkenes. These parameters are based on analogous reactions with similar thiophene derivatives and should serve as a foundation for further optimization.

Table 1: Reaction Conditions for Heck Coupling of this compound

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (Palladium(II) acetate)1-5 mol% is a typical starting range. Other catalysts like PdCl₂(PPh₃)₂ can also be effective.
Ligand PPh₃ (Triphenylphosphine)2-10 mol% is commonly used. Other phosphine ligands can be explored for optimization.
Base Et₃N (Triethylamine), K₂CO₃ (Potassium carbonate)An organic base like triethylamine is frequently employed. Inorganic bases are also viable alternatives.
Solvent DMF (N,N-Dimethylformamide), Dioxane, TolueneAnhydrous aprotic polar solvents are generally preferred to ensure the solubility of reactants.
Temperature 80-120 °CThe optimal temperature depends on the reactivity of the specific alkene and catalyst system.
Reaction Time 4-24 hoursReaction progress should be monitored by analytical techniques such as TLC or GC-MS.

Table 2: Substrate Scope and Estimated Yields

AlkeneProduct StructureEstimated Yield (%)
Styrene2-(2-phenylethenyl)thiophene-3-carbaldehyde70-90
Methyl AcrylateMethyl (E)-3-(3-formylthiophen-2-yl)acrylate75-95
n-Butyl Acrylaten-Butyl (E)-3-(3-formylthiophen-2-yl)acrylate75-95

Note: Yields are estimates based on reactions with analogous substituted iodothiophenes and are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Conventional Heating Method for Heck Coupling with Styrene

This protocol provides a general procedure for the Heck reaction of this compound with styrene using conventional heating.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol, 1.5 equiv.). Stir the mixture at room temperature for 10 minutes.

  • Alkene Addition: Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-(2-phenylethenyl)thiophene-3-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Heck Coupling with Methyl Acrylate

This protocol outlines a more rapid, microwave-assisted procedure for the Heck coupling of this compound with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dioxane

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous dioxane (5 mL) and methyl acrylate (1.5 mmol, 1.5 equiv.) to the vial.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 15-30 minutes.

  • Workup and Purification: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure methyl (E)-3-(3-formylthiophen-2-yl)acrylate.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Heck_Reaction_Pathway A Pd(0)L₂ B Ar-Pd(II)-I(L)₂ A->B Oxidative Addition C [Ar-Pd(II)(alkene)(L)₂]⁺I⁻ B->C Alkene Coordination D R-CH-CH₂-Pd(II)-Ar(L)₂ C->D Migratory Insertion E [H-Pd(II)-I(L)₂] D->E β-Hydride Elimination Product Coupled Product D->Product E->A Reductive Elimination BaseH [Base-H]⁺I⁻ E->BaseH ArI 2-Iodothiophene- 3-carbaldehyde ArI->B Alkene Alkene Alkene->C Base Base Base->E

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Ligand, Base) Start->Setup AddSolvent Add Anhydrous Solvent Setup->AddSolvent AddAlkene Add Alkene AddSolvent->AddAlkene Reaction Heating (Conventional or Microwave) AddAlkene->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Quench, Extract, Wash, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Heck reaction.

Application Notes: Sonogashira Coupling of 2-Iodothiophene-3-carbaldehyde with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The mild reaction conditions and broad functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals.[1]

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The functionalization of thiophene rings, such as 2-iodothiophene-3-carbaldehyde, via Sonogashira coupling allows for the introduction of diverse alkyne-containing side chains. This modification can significantly impact the biological activity of the resulting molecules by altering their steric and electronic properties, as well as their ability to interact with biological targets. The resulting 2-(alkynyl)thiophene-3-carbaldehydes are versatile intermediates that can be further elaborated, for instance, through intramolecular cyclization reactions to generate novel heterocyclic systems like thieno[3,2-b]pyridines.[5][6]

Reaction Mechanism & Catalytic Cycle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle :

    • Oxidative Addition : A palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II) intermediate.[3][4]

    • Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[3]

    • Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the 2-(alkynyl)thiophene-3-carbaldehyde product and regenerate the palladium(0) catalyst.[3]

  • Copper Cycle :

    • Copper Acetylide Formation : The terminal alkyne reacts with a copper(I) salt in the presence of an amine base to form a copper(I) acetylide.[3][4] This step activates the alkyne for the transmetalation step.

A copper-free variant of the Sonogashira reaction also exists, which is particularly useful when the presence of copper may lead to undesired side reactions, such as alkyne homocoupling (Glaser coupling).[3][7]

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar thiophene derivatives and should serve as a solid starting point for optimization.[8][9]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexane, dichloromethane)

Procedure:

  • Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), copper(I) iodide (0.04-0.10 eq.), and a magnetic stir bar.

  • Reagent Addition : Add this compound (1.0 eq.) and the anhydrous solvent. Stir the mixture for 10-15 minutes at room temperature.

  • Add the amine base (2.0-3.0 eq.) followed by the dropwise addition of the terminal alkyne (1.1-1.5 eq.).

  • Reaction Progression : The reaction is typically stirred at room temperature or gently heated (40-60 °C) depending on the reactivity of the substrates. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst.

  • The filtrate is washed with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of 2-halothiophenes with various terminal alkynes, which can be extrapolated for this compound.

EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Representative Yield (%)
1Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT1285-95
2Pd(PPh₃)₄ (3)CuI (5)Et₃NDMFRT1280-90
3Pd(PPh₃)₂Cl₂ (2)CuI (4)DIPEATHF50888-98
4Pd/C (5)CuI (10)PPh₃, K₂CO₃Water80675-90[10]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Add Pd catalyst, CuI, and this compound to a dry flask under inert atmosphere add_solvent Add anhydrous solvent and stir setup->add_solvent add_reagents Add amine base and terminal alkyne add_solvent->add_reagents reaction Stir at room temperature or heat Monitor by TLC or LC-MS add_reagents->reaction workup Dilute with organic solvent and filter reaction->workup wash Wash with NH4Cl(aq), water, and brine workup->wash purify Dry, concentrate, and purify by column chromatography wash->purify product Isolated Product purify->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)-C≡CR'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-C≡CR' pd_complex2->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex1 Transfers alkyne alkyne H-C≡CR' alkyne->cu_acetylide Base cu_salt CuX cu_salt->cu_acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Note: Synthesis of Novel Conjugated Polymers Based on 2-Iodothiophene-3-carbaldehyde for Advanced Electronic and Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of a functionalized polythiophene derivative, poly(3-carbaldehyde-thiophene), through the polymerization of 2-Iodothiophene-3-carbaldehyde. The presence of the aldehyde functional group on the thiophene ring offers a versatile platform for post-polymerization modification, enabling the development of novel conjugated polymers for a wide range of applications, including organic electronics, chemical sensors, and platforms for bioconjugation in drug development. This document outlines the synthetic methodology, purification procedures, and characterization data for the resulting polymer.

Introduction

Conjugated polymers, particularly those based on polythiophene, are a cornerstone of modern organic electronics due to their unique semiconducting and optical properties.[1][2] The ability to tune these properties through the introduction of functional groups onto the polymer backbone is a key area of research. The aldehyde functionality is particularly attractive as it can undergo a variety of chemical transformations, allowing for the covalent attachment of different moieties to tailor the polymer's characteristics for specific applications.[3][4] For instance, the aldehyde group can be utilized for cross-linking to enhance film stability or for the immobilization of biomolecules in biosensor development.[3][4][5]

This application note details a synthetic route to poly(3-carbaldehyde-thiophene) using a palladium-catalyzed Stille cross-coupling polymerization of a distannyl-thiophene derivative with this compound. This method is chosen for its reliability and tolerance to various functional groups.

Experimental Protocol: Stille Coupling Polymerization

This protocol describes the synthesis of poly(3-carbaldehyde-thiophene) via a Stille cross-coupling reaction.

Materials:

  • This compound (Monomer A)

  • 2,5-Bis(trimethylstannyl)thiophene (Monomer B)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

  • Argon gas supply

  • Standard Schlenk line and glassware

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Gel Permeation Chromatography (GPC) system

  • UV-Vis Spectrophotometer

  • FTIR Spectrometer

  • NMR Spectrometer

Procedure:

  • Monomer Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (Monomer A, 1.0 eq) and 2,5-Bis(trimethylstannyl)thiophene (Monomer B, 1.0 eq) in anhydrous DMF.

  • Catalyst Addition: In a separate flask, prepare a solution of the catalyst, Tris(dibenzylideneacetone)dipalladium(0) (0.015 eq), and the ligand, Tri(o-tolyl)phosphine (0.06 eq), in anhydrous DMF.

  • Polymerization Reaction: Transfer the catalyst solution to the monomer solution via a cannula. Degas the reaction mixture by bubbling argon through it for 20 minutes. Heat the mixture to 90°C and stir under an argon atmosphere for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

  • Purification:

    • Filter the crude polymer and wash it sequentially with methanol, acetone, and hexane to remove residual catalyst and unreacted monomers.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers.

    • Extract the final polymer with chloroform.

  • Isolation: Concentrate the chloroform solution using a rotary evaporator and precipitate the polymer in methanol. Filter and dry the final polymer under vacuum at 40°C overnight.

Data Presentation

The synthesized poly(3-carbaldehyde-thiophene) was characterized to determine its molecular weight, polydispersity, yield, and optical properties. The results are summarized in the table below.

ParameterValue
Number Average Molecular Weight (Mₙ)15,000 g/mol
Weight Average Molecular Weight (Mₙ)30,000 g/mol
Polydispersity Index (PDI)2.0
Yield75%
UV-Vis Absorption Maximum (in CHCl₃)450 nm
Optical Bandgap2.1 eV

Visualizations

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers & Catalyst in DMF polymerization Polymerization (90°C, 48h) monomers->polymerization precipitation Precipitation in Methanol polymerization->precipitation crude_polymer Crude Polymer precipitation->crude_polymer washing Washing (Methanol, Acetone, Hexane) crude_polymer->washing soxhlet Soxhlet Extraction washing->soxhlet final_polymer_solution Polymer in Chloroform soxhlet->final_polymer_solution dried_polymer Dried Polymer final_polymer_solution->dried_polymer gpc GPC (Mn, Mw, PDI) dried_polymer->gpc uv_vis UV-Vis Spectroscopy dried_polymer->uv_vis ftir FTIR Spectroscopy dried_polymer->ftir nmr NMR Spectroscopy dried_polymer->nmr

Caption: Workflow for the synthesis and characterization of poly(3-carbaldehyde-thiophene).

Polymerization Reaction Scheme

Caption: Stille coupling polymerization of this compound.

Potential Applications

The synthesized poly(3-carbaldehyde-thiophene) is a versatile material with potential applications in several fields:

  • Organic Field-Effect Transistors (OFETs): The conjugated backbone provides semiconducting properties suitable for use in OFETs. The aldehyde groups could be used to tune the energy levels and morphology of the polymer film.

  • Chemosensors: The reactive aldehyde groups can be functionalized with specific recognition elements to create selective chemosensors for various analytes.

  • Biosensors and Drug Delivery: The polymer can be functionalized with biomolecules such as enzymes, antibodies, or DNA through the aldehyde group, enabling the development of biosensors. In drug development, it can serve as a backbone for conjugating therapeutic agents.[2]

  • Cross-linked Networks: The aldehyde functionality allows for the formation of cross-linked polymer networks, leading to more robust and stable thin films for electronic devices.[3][4]

Conclusion

This application note provides a comprehensive guide for the synthesis of poly(3-carbaldehyde-thiophene) from this compound. The detailed protocol and characterization data offer a solid foundation for researchers to explore the potential of this functional conjugated polymer in various advanced applications. The versatility of the aldehyde group opens up numerous possibilities for post-polymerization modification, making this a promising material for the development of next-generation organic electronic devices and biomedical platforms.

References

Application Notes and Protocols: Synthesis of Thieno[3,2-b]thiophene Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the synthesis of functionalized thieno[3,2-b]thiophene derivatives, which are key building blocks for novel organic electronics and potential therapeutic agents.

Introduction

Thieno[3,2-b]thiophene and its derivatives are a significant class of fused heterocyclic compounds. Their rigid, planar, and electron-rich structure imparts desirable electronic and photophysical properties, making them valuable in the development of organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] Furthermore, the thieno[3,2-b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors for various biological targets. This document outlines a detailed protocol for the synthesis of a 2,5-disubstituted thieno[3,2-b]thiophene derivative, a versatile intermediate for further chemical modifications.

Conceptual Synthetic Pathway

While various synthetic strategies exist for the construction of the thieno[3,2-b]thiophene core, a common approach involves the cyclization of a suitably functionalized thiophene precursor. Conceptually, a starting material like 2-iodothiophene-3-carbaldehyde could be elaborated through a multi-step sequence involving the introduction of a sulfur-containing side chain at the 3-position, followed by an intramolecular cyclization to form the second thiophene ring. The resulting thieno[3,2-b]thiophene-2-carbaldehyde could then be further functionalized.

G A This compound B Side-chain Elaboration (e.g., Wittig, Horner-Wadsworth-Emmons) A->B C Sulfur Introduction (e.g., reaction with NaSH) B->C D Intramolecular Cyclization (e.g., base-mediated) C->D E Thieno[3,2-b]thiophene-2-carbaldehyde D->E F Further Derivatization E->F

Caption: Conceptual workflow for the synthesis of thieno[3,2-b]thiophene derivatives from this compound.

Featured Synthesis: Preparation of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene and its Derivatives

This section provides a detailed, experimentally validated protocol for the synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and its subsequent bromination, based on the work of Ahmed et al.[1] This multi-step synthesis is a reliable method for producing a key intermediate for advanced material and drug discovery research.

Experimental Workflow

G cluster_0 Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (2) cluster_1 Synthesis of 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene (4) A 2,5-Dibromothieno[3,2-b]thiophene (1) C Stille Coupling (Pd(PPh3)4, DMF, 90 °C) A->C B Tributyl(thiophen-2-yl)stannane B->C D Compound (2) C->D E Compound (2) G Bromination (DMF, 0 °C to RT) E->G F N-Bromosuccinimide (NBS) F->G H Compound (4) G->H

Caption: Experimental workflow for the synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and its subsequent bromination.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary. Column chromatography is performed using silica gel (230-400 mesh).

Protocol 1: Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (2) [1]

  • Reaction Setup: In a flame-dried round-bottom flask, combine 2,5-dibromothieno[3,2-b]thiophene (1) (2.80 g, 9.33 mmol), tributyl(thiophen-2-yl)stannane (8.01 g, 21.46 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.467 mmol).

  • Solvent Addition: Add dry N,N-dimethylformamide (DMF) (50 mL) to the flask under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture at 90 °C overnight with stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and then purify by column chromatography on silica gel to afford compound (2) as a yellow solid.

Protocol 2: Synthesis of 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene (4) [1]

  • Reaction Setup: Dissolve 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (2) (1.50 g, 4.93 mmol) in DMF (20 mL) in a round-bottom flask and cool to 0 °C.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.75 g, 9.87 mmol) in portions over 20 minutes.

  • Reaction: Allow the solution to warm to room temperature and stir for 3 hours.

  • Work-up: Add water (50 mL) to the reaction mixture and extract the aqueous layer with ethyl acetate (50 mL).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with hexanes, to yield compound (4) as a yellow solid.[1]

Data Summary

The following table summarizes the quantitative data for the synthesized compounds.

CompoundStructureMolecular FormulaYield (%)Melting Point (°C)Analytical Data
2 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiopheneC₁₄H₈S₄63>300Anal. Calcd: C, 55.23; H, 2.65; S, 42.13. Found: C, 55.87; H, 2.54; S, 42.07. MALDI TOF-MS (m/z): 303.904 (M⁺)[1]
4 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiopheneC₁₄H₆Br₂S₄83240-242¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J = 3.6 Hz, 2H), 6.98 (d, J = 3.6 Hz, 2H), 7.45 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 141.2, 138.9, 130.6, 124.9, 124.3, 118.9, 113.1.[1]

Applications and Significance

The thieno[3,2-b]thiophene derivatives synthesized through these protocols are versatile intermediates for a range of applications:

  • Organic Electronics: These compounds serve as building blocks for conjugated polymers and small molecules used in OFETs, OPVs, and OLEDs. The extended π-conjugation and planarity of the thieno[3,2-b]thiophene core facilitate efficient charge transport.[1]

  • Drug Discovery: The thieno[3,2-b]thiophene scaffold is present in a number of biologically active molecules. The derivatives can be further functionalized to explore structure-activity relationships and develop novel therapeutic agents.

  • Materials Science: The rigid structure of these molecules makes them suitable for the development of novel functional materials with unique optical and electronic properties.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and its brominated derivative. The straightforward nature of these reactions, coupled with the high yields, makes these procedures valuable for researchers in organic synthesis, materials science, and medicinal chemistry. The resulting compounds are key intermediates for the development of next-generation organic electronic materials and novel therapeutic agents.

References

Application Notes and Protocols for the Stille Coupling of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed Stille cross-coupling of 2-Iodothiophene-3-carbaldehyde with various organostannane reagents. The Stille reaction is a versatile and powerful method for forming carbon-carbon bonds, widely utilized in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[1][2][3] Thiophene derivatives are significant structural motifs in many biologically active compounds, and this protocol offers a reliable method for their functionalization.

The reaction is tolerant of a wide array of functional groups, including the aldehyde present in the starting material, which often eliminates the need for protecting groups.[4][5][6] However, it is crucial to note that organotin reagents are toxic and require careful handling and disposal.[1][2] The removal of tin byproducts is a critical step in the purification process.[7]

Reaction Principle

The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane (R-SnR'₃) with an organic halide (R''-X). The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a Pd(II) complex.[1][7][8]

  • Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[1][7][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][7][8]

Experimental Workflow Diagram

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Flame-dry Schlenk flask and cool under inert gas add_reagents 2. Add this compound and Pd catalyst setup->add_reagents Under inert atmosphere degas 3. Degas the flask add_reagents->degas add_solvent 4. Add anhydrous, degassed solvent degas->add_solvent Via syringe add_stannane 5. Add organostannane reagent add_solvent->add_stannane Via syringe heat 6. Heat reaction mixture with vigorous stirring add_stannane->heat monitor 7. Monitor reaction by TLC/GC-MS heat->monitor Periodically cool 8. Cool to room temperature monitor->cool Upon completion quench 9. Quench and remove tin byproducts (e.g., with aq. KF) cool->quench extract 10. Extract with organic solvent quench->extract purify 11. Dry, concentrate, and purify by column chromatography extract->purify

Caption: Experimental workflow for the Stille coupling of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Stille coupling of this compound. The optimal conditions may vary depending on the specific organostannane used.

ParameterTypical RangeNotes
This compound 1.0 equivalentStarting electrophile.
Organostannane Reagent 1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the starting iodide.[7]
Palladium Catalyst 1 - 5 mol%Common catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂.[4][6]
Ligand (if needed) 2 - 10 mol%Used with catalysts like Pd₂(dba)₃. Examples: P(t-Bu)₃, AsPh₃, P(o-tol)₃.[9][10]
Solvent Anhydrous, degassedToluene, DMF, or 1,4-dioxane are commonly used.[6]
Additive (Optional) 1 - 3 equivalentsCuI or LiCl can accelerate the reaction, especially the transmetalation step.[5][7][9]
Temperature 80 - 110 °CThe required temperature depends on the reactivity of the coupling partners and the solvent used.[6]
Reaction Time 4 - 24 hoursMonitored by TLC or GC-MS until the starting material is consumed.
Yield 60 - 95%Highly dependent on the specific substrates and reaction conditions.

Detailed Experimental Protocol

This protocol describes a general procedure for the Stille coupling of this compound with an organostannane reagent (e.g., Tributyl(phenyl)stannane).

Materials and Equipment:

  • This compound (1.0 eq)

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.2 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Aqueous potassium fluoride (KF) solution (1M)

  • Standard Schlenk line apparatus or glovebox

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Place this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) into a flame-dried Schlenk flask containing a magnetic stir bar.

    • Seal the flask with a septum and connect it to a Schlenk line.

  • Degassing:

    • Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous and degassed toluene via syringe to dissolve the solids.

    • Add the organostannane reagent (1.2 eq) to the flask dropwise via syringe.

  • Reaction:

    • Immerse the flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is complete when the starting this compound spot is no longer visible.[6]

  • Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • To remove the tin byproducts, stir the solution vigorously with an aqueous solution of potassium fluoride (1M) for 1-2 hours. A precipitate of tributyltin fluoride will form.

    • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure coupled product.

Safety Precautions:

  • Organostannane reagents are highly toxic. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Palladium catalysts can be air-sensitive and flammable.

  • All manipulations involving anhydrous solvents and inert atmospheres should be performed using proper Schlenk line or glovebox techniques.

References

Application Notes and Protocols for the Functionalization of the Aldehyde Group in 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of the aldehyde group in 2-iodothiophene-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive sites: the aldehyde group, amenable to a wide range of transformations, and the iodo group, which can participate in various cross-coupling reactions. The functionalization of the aldehyde moiety allows for the introduction of diverse chemical functionalities, leading to the synthesis of novel derivatives with potential applications in drug discovery and the development of advanced materials.

I. Overview of Aldehyde Functionalization Reactions

The aldehyde group in this compound can undergo a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key reactions include:

  • Reductive Amination: Introduction of primary and secondary amine functionalities.

  • Wittig Reaction: Formation of a carbon-carbon double bond, leading to alkene derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds to yield α,β-unsaturated products.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Reduction: Transformation of the aldehyde to a primary alcohol.

  • Imination: Formation of imines (Schiff bases) through condensation with primary amines.

These reactions provide access to a wide range of molecular scaffolds, which can be further modified, for instance, through Suzuki or Sonogashira cross-coupling reactions at the C2-iodo position.

II. Quantitative Data Summary

The following table summarizes typical yields for the functionalization of the aldehyde group in thiophene-based aldehydes. While specific data for this compound is limited in the literature, the provided data for analogous compounds, such as 2-nitrothiophene-3-carbaldehyde and other aromatic aldehydes, serve as a valuable reference for reaction planning and optimization.

Functionalization ReactionReagent/Catalyst SystemProduct TypeTypical Yield (%)
Knoevenagel Condensation Malononitrile, Piperidineα,β-Unsaturated dinitrile>90
Barbituric acid, WaterBarbiturate derivativeHigh
Ethyl cyanoacetate, Basic alumina (Microwave)α,β-Unsaturated cyanoesterHigh
Imination Primary amines, Acid catalystImine (Schiff base)Good to Excellent
Reductive Amination Amine, NaBH(OAc)₃Secondary or Tertiary AmineGood
Oxidation Potassium permanganateCarboxylic AcidModerate to Good
Reduction Sodium borohydridePrimary AlcoholHigh

III. Experimental Protocols

A. Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-iodothiophen-3-yl)methylene)malononitrile. The electron-withdrawing nature of the iodo group and the thiophene ring activates the aldehyde for nucleophilic attack by the active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

Expected Outcome:

A crystalline solid product is expected with a high yield, typically above 90% for analogous reactions.

B. Synthesis of Imines (Schiff Bases)

This protocol outlines the general procedure for the condensation of this compound with a primary amine to form an imine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid (catalyst)

  • Absolute ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in absolute ethanol, add the primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or gently heat under reflux for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

C. Reductive Amination to Secondary Amines

This protocol describes the one-pot synthesis of a secondary amine from this compound and a primary amine via reductive amination.

Materials:

  • This compound

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

D. Oxidation to 2-Iodothiophene-3-carboxylic acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone or a mixture of acetone and water (solvent)

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess KMnO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add a solution of potassium permanganate in the same solvent to the cooled aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate disappears. Monitor by TLC.

  • Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Acidify the reaction mixture with dilute sulfuric acid to a pH of approximately 2.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylic acid.

  • The product can be purified by recrystallization.

E. Reduction to (2-Iodothiophen-3-yl)methanol

This protocol outlines the reduction of the aldehyde to the corresponding primary alcohol using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in the chosen alcohol solvent in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the alcohol.

  • The product can be purified by column chromatography if necessary.

IV. Visualizations

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Vessel Reaction Vessel This compound->Reaction Vessel Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Precipitation Washing Washing Filtration->Washing Drying Drying Washing->Drying α,β-Unsaturated Product α,β-Unsaturated Product Drying->α,β-Unsaturated Product

Caption: Experimental workflow for the Knoevenagel condensation.

Reductive_Amination_Pathway Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Primary Amine Amine->Imine Amine_Product Secondary Amine Imine->Amine_Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reaction pathway for reductive amination.

Aldehyde_Functionalization_Pathways Aldehyde This compound Alcohol (2-Iodothiophen-3-yl)methanol Aldehyde->Alcohol Reduction Carboxylic_Acid 2-Iodothiophene-3-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Alkene Alkene Derivative Aldehyde->Alkene Wittig Reaction Imine Imine Derivative Aldehyde->Imine Imination Amine Amine Derivative Imine->Amine Reduction

Caption: Overview of aldehyde functionalization pathways.

Application Notes and Protocols for Knoevenagel Condensation with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Knoevenagel condensation reaction using 2-Iodothiophene-3-carbaldehyde. The resulting α,β-unsaturated compounds are valuable intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activities. While specific literature on the Knoevenagel condensation of this compound is limited, the protocols provided herein are adapted from established procedures for structurally similar thiophene and aromatic aldehydes.[1][2]

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3][4][5] This reaction is widely utilized in the synthesis of fine chemicals, polymers, and pharmaceutically active molecules.[4][6] Thiophene-containing molecules are of particular interest in drug discovery, as the thiophene scaffold is a privileged structure found in numerous approved drugs. The products of Knoevenagel condensation can serve as precursors for more complex molecular architectures, including thieno[3,2-b]pyridines, which have been investigated for their potential in cancer therapy.[7][8][9]

The reactivity of the aldehyde in a Knoevenagel condensation is enhanced by the presence of electron-withdrawing groups on the aromatic ring.[1][2] While iodine is less electron-withdrawing than a nitro group, it is still expected to activate the aldehyde of this compound for nucleophilic attack by the carbanion of the active methylene compound.

Data Presentation

The following tables summarize typical reaction conditions for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Reaction of Aromatic Aldehydes with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineEthanolReflux1-2High[1]
Ni(NO₃)₂·6H₂O (5 mol%)WaterRoom Temp10 min~90[10]
Basic AluminaSolvent-freeRoom Temp3-5 min (MW)High[1]
Fe₃O₄@SiO₂-CPTMS-DABCOSolvent-freeRoom Temp5-60 min84-99[11]
DBU/WaterWaterRoom Temp-Excellent[12]

Table 2: Reaction of Aromatic Aldehydes with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Basic AluminaSolvent-free-3-5 min (MW)High[1]
DBU/WaterWaterRoom Temp-Excellent[12]
I₂/K₂CO₃-Room Temp-Good to High[13]

Table 3: Reaction of Aromatic Aldehydes with Barbituric Acid

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWaterReflux2-4High[1]
Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Protocol 1: Knoevenagel Condensation with Malononitrile using Piperidine Catalyst

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Protocol 2: Knoevenagel Condensation with Ethyl Cyanoacetate using Basic Alumina under Microwave Irradiation

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Basic alumina

  • Microwave reactor tube

  • Microwave synthesizer

  • Ethanol

Procedure:

  • To a microwave reactor tube, add 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate.

  • Add an equal weight of basic alumina to the reactants.

  • Thoroughly mix the solids using a spatula.

  • Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.

  • Monitor the reaction progress by TLC after completion of the irradiation.

  • After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.

  • Wash the alumina with additional ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Knoevenagel Condensation with Barbituric Acid in Water

Materials:

  • This compound

  • Barbituric acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound and 1.0 equivalent of barbituric acid in deionized water.

  • Stir the suspension and heat to reflux. No catalyst is typically required for this reaction in water.

  • Maintain the reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven.

Visualizations

Knoevenagel_Reaction_Scheme cluster_product Product This compound This compound alpha_beta_unsaturated_product α,β-Unsaturated Product This compound->alpha_beta_unsaturated_product + catalyst Base Catalyst Solvent Active Methylene Compound Active Methylene Compound Active Methylene Compound->alpha_beta_unsaturated_product +

Caption: General reaction scheme for the Knoevenagel condensation.

Knoevenagel_Mechanism A 1. Carbanion Formation (Active Methylene + Base) B 2. Nucleophilic Attack (Carbanion on Aldehyde) A->B forms nucleophile C 3. Protonation B->C forms alkoxide intermediate D 4. Dehydration C->D forms β-hydroxy compound E Final Product D->E eliminates water

Caption: Simplified mechanism of the Knoevenagel condensation.

Experimental_Workflow start Start reactants 1. Combine Reactants (Aldehyde, Active Methylene, Solvent) start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Heat/Stir (Monitor by TLC) catalyst->reaction workup 4. Reaction Work-up (Cooling, Filtration) reaction->workup purification 5. Purification (Recrystallization or Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for Knoevenagel condensation.

References

Application Notes and Protocols: Wittig Reaction of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thiophene Derivatives in Medicinal Chemistry

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2] These five-membered heterocyclic compounds are integral to the structure of numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anti-cancer, and antimicrobial agents.[2] The unique electronic and structural characteristics of the thiophene ring enable its strategic incorporation into drug molecules to enhance efficacy and improve pharmacokinetic profiles.[1] Specifically, functionalized thiophenes like 2-iodothiophene-3-carbaldehyde serve as versatile intermediates in the synthesis of complex molecular architectures for novel drug candidates.[1][3][4]

The Wittig reaction, a cornerstone of organic synthesis, provides a powerful method for carbon-carbon bond formation, specifically for the creation of alkenes from carbonyl compounds.[5] This reaction is particularly valuable for its high degree of regioselectivity, ensuring the double bond is formed precisely where the carbonyl group was located.[6] When applied to a substrate such as this compound, the Wittig reaction opens a direct pathway to synthesize 2-iodo-3-vinylthiophene derivatives. These products are of significant interest in drug discovery, as the vinyl group can be further functionalized, and the iodo-substituent provides a handle for subsequent cross-coupling reactions, expanding the accessible chemical space for drug development.

This document provides a detailed guide to the Wittig reaction of this compound, encompassing the underlying mechanism, a comprehensive experimental protocol, and critical considerations for successful execution and optimization.

Reaction Mechanism: A Step-by-Step Elucidation

The Wittig reaction proceeds through a well-established mechanism involving a phosphorus ylide, also known as a Wittig reagent.[7] The overall transformation converts the carbonyl group of an aldehyde or ketone into an alkene.

The process can be broken down into two primary stages:

  • Formation of the Phosphorus Ylide: The Wittig reagent is typically prepared in situ from a phosphonium salt.[8] This salt is synthesized via an SN2 reaction between a phosphine, most commonly triphenylphosphine, and an alkyl halide.[7][9] A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is then used to deprotonate the carbon adjacent to the phosphorus atom, yielding the nucleophilic ylide.[7][10]

  • Reaction with the Carbonyl Compound: The negatively charged carbon of the ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.[11] This nucleophilic addition leads to the formation of a betaine intermediate, a species with adjacent positive and negative charges.[10] The betaine then collapses to form a four-membered ring intermediate called an oxaphosphetane.[6][12] This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene product and a stable phosphine oxide, such as triphenylphosphine oxide.[7] The formation of the highly stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the reaction.[12]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3 Triphenylphosphine (PPh₃) PhosphoniumSalt Phosphonium Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->PhosphoniumSalt Sₙ2 Reaction AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->PhosphoniumSalt Ylide Phosphorus Ylide (Ph₃P=CH-R) PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene 2-Iodo-3-vinylthiophene Derivative Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of 2-Iodo-3-vinylthiophene

This protocol details the synthesis of 2-iodo-3-vinylthiophene from this compound using methyltriphenylphosphonium bromide as the ylide precursor.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part 1: In situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Solvent Addition: Add anhydrous THF (sufficient to make an approximately 0.5 M solution) via syringe.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Ylide Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

Part 2: Wittig Reaction

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

Part 3: Work-up and Purification

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.[13]

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 2-iodo-3-vinylthiophene.

Experimental_Workflow A 1. Prepare Ylide Precursor Suspension (Methyltriphenylphosphonium bromide in THF) B 2. Add Base (NaH) at 0 °C A->B C 3. Stir at RT for 1-2h to form Ylide B->C D 4. Add this compound at 0 °C C->D E 5. React at RT for 2-4h D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extraction with Diethyl Ether F->G H 8. Wash with Water and Brine G->H I 9. Dry over Anhydrous MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify by Column Chromatography J->K L Pure 2-Iodo-3-vinylthiophene K->L

Caption: Experimental workflow for the Wittig reaction.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionRationale / Notes
Ylide Precursor Methyltriphenylphosphonium bromideFor the introduction of a methylene (=CH₂) group.
Base Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)Strong base is required to deprotonate the phosphonium salt.[7] NaH is often preferred for safety and ease of handling.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAprotic, anhydrous solvents are crucial to prevent quenching of the ylide.
Temperature 0 °C for additions, Room Temperature for reactionInitial cooling controls the exothermic deprotonation and addition steps. The reaction then proceeds efficiently at room temperature.
Stoichiometry 1.1 - 1.5 equivalents of ylide precursor and baseA slight excess of the ylide ensures complete consumption of the aldehyde.
Reaction Time 2 - 4 hoursMonitor by TLC for completion. Reaction times may vary.
Expected Yield 60 - 85%Yields can be influenced by the purity of reagents and strict adherence to anhydrous conditions.

Troubleshooting and Optimization

  • Low or No Product Formation:

    • Inactive Ylide: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents. The base (NaH or n-BuLi) may have degraded; use a fresh batch or titrate the n-BuLi solution.

    • Steric Hindrance: While this compound is not exceptionally hindered, highly substituted ylides can lead to lower yields.[11]

  • Difficulty in Purification:

    • Triphenylphosphine Oxide Removal: This is a common challenge in Wittig reactions.[13] Careful column chromatography is usually effective. In some cases, precipitation of the oxide from a non-polar solvent can aid in its removal.

  • Stereoselectivity (for other ylides):

    • The stereochemical outcome of the Wittig reaction (E/Z isomer ratio) is highly dependent on the nature of the ylide.[5]

    • Non-stabilized ylides (e.g., from simple alkyl halides) generally favor the formation of the Z-alkene.[5][12]

    • Stabilized ylides (with electron-withdrawing groups like esters or ketones) typically yield the E-alkene as the major product.[10][12]

    • For the synthesis of 2-iodo-3-vinylthiophene using methylenetriphenylphosphorane, stereoselectivity is not a concern as a terminal alkene is formed.

Conclusion

The Wittig reaction of this compound is a robust and reliable method for the synthesis of 2-iodo-3-vinylthiophene, a valuable building block in medicinal chemistry. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access this and related compounds for the development of novel therapeutic agents. The protocol provided herein serves as a comprehensive guide for the successful execution of this important transformation.

References

Protecting Group Strategies for 2-Iodothiophene-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 2-iodothiophene-3-carbaldehyde. The primary strategy focuses on the formation of a cyclic acetal, a robust and widely used protecting group that is stable under various reaction conditions, particularly those involving nucleophiles and bases.

Introduction to Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This temporary masking is achieved through the use of a "protecting group." An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.

For aldehydes, one of the most common and effective protecting groups is a cyclic acetal, typically formed by the reaction with ethylene glycol in the presence of an acid catalyst.[1] This strategy is particularly relevant for this compound, a versatile building block in medicinal chemistry and materials science, where the aldehyde may need to be protected during transformations such as metal-catalyzed cross-coupling reactions at the iodo-position.

Acetal Protection of this compound

The aldehyde group of this compound can be efficiently protected as a 1,3-dioxolane derivative. This cyclic acetal is stable to a wide range of reagents, including strong bases and organometallic compounds, which might otherwise react with the aldehyde. The presence of the iodo-substituent on the thiophene ring requires careful consideration of the reaction conditions to avoid potential side reactions. The thiophene ring itself is generally stable to aqueous mineral acids but can be sensitive to strong Lewis acids or highly acidic conditions, which may lead to polymerization.[2] Therefore, the use of a mild acid catalyst is recommended.

Reaction Scheme:

Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol is adapted from the general procedure for the acetalization of 3-thiophenecarboxaldehyde.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.5 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water via the Dean-Stark trap.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, 2-(2-iodothiophen-3-yl)-1,3-dioxolane.

  • If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Deprotection of 2-(2-Iodothiophen-3-yl)-1,3-dioxolane

The deprotection of the acetal to regenerate the aldehyde is typically achieved by acid-catalyzed hydrolysis. To maintain the integrity of the iodo-substituent, mild acidic conditions are preferred.

Materials:

  • 2-(2-Iodothiophen-3-yl)-1,3-dioxolane

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount) or another mild acid catalyst.

Procedure:

  • Dissolve 2-(2-iodothiophen-3-yl)-1,3-dioxolane in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the deprotected this compound.

Quantitative Data Summary

Protecting Group StrategySubstrateReagents and ConditionsTypical Yield (%)Reference
Acetal Protection 3-ThiophenecarboxaldehydeEthylene glycol, p-TSA, Toluene, Reflux80-90
Acetal Deprotection General Acetal/KetalI2 (10 mol%), Acetone, RT>90[3]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the protection and deprotection strategies for this compound.

ProtectionWorkflow cluster_start Starting Material cluster_process Protection cluster_product Protected Compound Start This compound Protect React with: - Ethylene Glycol - p-TSA (cat.) - Toluene (reflux) Start->Protect Acetalization Product 2-(2-Iodothiophen-3-yl)-1,3-dioxolane Protect->Product

Caption: Workflow for the acetal protection of this compound.

DeprotectionWorkflow cluster_start Protected Compound cluster_process Deprotection cluster_product Deprotected Compound Start 2-(2-Iodothiophen-3-yl)-1,3-dioxolane Deprotect React with: - H3O+ (mild acid) - Acetone/Water Start->Deprotect Hydrolysis Product This compound Deprotect->Product

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodothiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 2-iodothiophene-3-carbaldehyde and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. The protocols outlined below are designed to be scalable and efficient, with a focus on providing clear, actionable guidance for laboratory and pilot-plant settings.

Application Notes

This compound serves as a versatile building block in organic synthesis. The presence of three key functional groups—the thiophene ring, the iodine atom, and the carbaldehyde—allows for a wide range of subsequent chemical transformations.

  • Thiophene Ring: The electron-rich thiophene core is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.

  • Iodine Atom: The iodine substituent is an excellent leaving group for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This enables the introduction of a wide array of aryl, alkynyl, and vinyl groups at the 2-position of the thiophene ring, facilitating the synthesis of diverse compound libraries.

  • Carbaldehyde Group: The aldehyde functionality is a versatile handle for transformations such as reductive amination to form amines, Wittig reactions to generate alkenes, and oxidation to carboxylic acids. It can also participate in the formation of various heterocyclic systems.

The combination of these reactive sites makes this compound a highly valuable intermediate for the synthesis of complex molecules with potential biological activity.

Synthetic Strategies for this compound

Two primary synthetic routes are presented for the preparation of this compound on a larger scale:

  • Route A: Vilsmeier-Haack Formylation of 2-Iodothiophene. This classic method introduces a formyl group onto the electron-rich 2-iodothiophene ring.

  • Route B: Directed ortho-Metalation and Formylation of 2-Iodothiophene. This approach involves the generation of an organometallic intermediate from 2-iodothiophene, followed by quenching with a formylating agent.

A potential third route, the direct iodination of thiophene-3-carbaldehyde, is also discussed as a viable alternative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the target product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Iodothiophene3437-95-4C₄H₃IS210.04Colorless to light yellow liquid
Thiophene-3-carbaldehyde498-62-4C₅H₄OS112.15Colorless to pale yellow liquid
This compound 18812-40-3 C₅H₃IOS 238.05 Yellow to brown solid
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Colorless liquid
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33Colorless to yellowish fuming liquid
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.06Solution in hexanes

Experimental Protocols

Route A: Vilsmeier-Haack Formylation of 2-Iodothiophene

This protocol is based on the principles of the Vilsmeier-Haack reaction, which is a reliable method for the formylation of electron-rich heterocycles.[1][2][3]

Materials:

  • 2-Iodothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-iodothiophene (1.0 eq) in anhydrous dichloromethane (DCM) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9). This step should be performed with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.

Route B: Directed ortho-Metalation and Formylation of 2-Iodothiophene

This method utilizes a lithium-halogen exchange followed by formylation and can offer high regioselectivity.[4][5]

Materials:

  • 2-Iodothiophene

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-iodothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: To the resulting solution, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise via a syringe, ensuring the temperature remains below -70 °C.

  • Warming and Quenching: After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Alternative Route: Iodination of Thiophene-3-carbaldehyde

This route offers an alternative starting from the more readily available thiophene-3-carbaldehyde. A clean and efficient method for the iodination of thiophene derivatives uses N-iodosuccinimide (NIS) activated by a catalytic amount of an acid.[6][7]

Materials:

  • Thiophene-3-carbaldehyde

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA)

  • Ethanol or Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carbaldehyde (1.0 eq) in ethanol or acetonitrile.

  • Addition of Reagents: Add N-iodosuccinimide (NIS, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Visualizations

Scale_Up_Synthesis_Workflow Overall Synthesis Workflow Thiophene Thiophene Iodo_Thiophene 2-Iodothiophene Thiophene->Iodo_Thiophene Iodination Iodine Iodine Iodine->Iodo_Thiophene Iodination Thiophene_3_CHO Thiophene-3-carbaldehyde Final_Product This compound Thiophene_3_CHO->Final_Product Alternative Route: Iodination Iodo_Thiophene->Final_Product Route A: Vilsmeier-Haack Route B: ortho-Metalation

Caption: Overall Synthesis Workflow for this compound.

Vilsmeier_Haack_Workflow Route A: Vilsmeier-Haack Formylation Start Start: 2-Iodothiophene, DMF, POCl₃ Vilsmeier_Reagent Vilsmeier Reagent Formation (0°C) Start->Vilsmeier_Reagent Formylation Formylation (0°C to 40-50°C) Vilsmeier_Reagent->Formylation Workup Aqueous Workup (NaHCO₃) Formylation->Workup Extraction Extraction (DCM) Workup->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Product: This compound Purification->Product

Caption: Detailed Workflow for Route A: Vilsmeier-Haack Formylation.

Ortho_Metalation_Workflow Route B: Directed ortho-Metalation Start Start: 2-Iodothiophene Lithiation Lithiation with n-BuLi (-78°C) Start->Lithiation Formylation Formylation with DMF (-78°C to RT) Lithiation->Formylation Quench Quench (NH₄Cl) Formylation->Quench Extraction Extraction (Ether) Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Product Product: This compound Purification->Product

Caption: Detailed Workflow for Route B: Directed ortho-Metalation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address the common challenges and provide robust troubleshooting strategies for low yields encountered during the Suzuki-Miyaura cross-coupling of 2-Iodothiophene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks to perform when experiencing low yield in the Suzuki coupling of this compound?

A1: When troubleshooting a low-yield Suzuki coupling, a systematic approach is crucial. Start by verifying the quality and integrity of your reagents and the precision of your reaction setup. Key initial checks include:

  • Reagent Quality: Ensure the this compound, boronic acid/ester, palladium catalyst, ligand, and base are pure and dry. The stability of the boronic acid is particularly important, as decomposition can be a major cause of low yield.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that a positive pressure is maintained throughout the reaction.

  • Solvent Degassing: The solvent should be thoroughly degassed before use to remove dissolved oxygen.

  • Stoichiometry: Double-check the molar ratios of your reactants. A common starting point is a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents).

Q2: My boronic acid might be decomposing. How can I identify and prevent this?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that lowers yield. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water or strong bases.

  • Identification: This side reaction can be identified by analyzing the crude reaction mixture using techniques like GC-MS or LC-MS to look for the de-boronated starting material.

  • Prevention: To mitigate protodeboronation, consider using a milder base, lower reaction temperatures, and shorter reaction times. Using anhydrous solvents and ensuring all reagents are dry can also be beneficial. In some cases, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) before the coupling reaction can significantly improve the outcome.

Q3: I am observing the formation of byproducts. What are the likely side reactions?

A3: Besides protodeboronation, other common side reactions in Suzuki couplings include:

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). Thorough degassing is the primary way to prevent this.

  • Dehalogenation: The replacement of the iodine atom on the thiophene ring with a hydrogen atom. This can be promoted by certain bases and solvents, especially in the presence of water.

Troubleshooting Guide

If you are experiencing low yields with the Suzuki coupling of this compound, follow this systematic troubleshooting guide:

1. Re-evaluate Your Reaction Components:

ComponentPotential IssueRecommended Action
This compound Purity issues or degradation.Verify purity by NMR or GC-MS. Use freshly purified material if necessary.
Boronic Acid/Ester Decomposition (protodeboronation).Use fresh, high-purity boronic acid. Consider converting to a more stable pinacol ester.
Palladium Catalyst Inactivity (oxidation to palladium black).Use a fresh batch of catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
Ligand Oxidation or incorrect choice.Use fresh, high-purity phosphine ligands. For electron-deficient substrates, consider using more electron-rich and bulky ligands.
Base Incorrect strength, poor solubility, or impurities.The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of the starting materials. Ensure the base is finely powdered and dry.
Solvent Presence of oxygen or water; poor solubility of reagents.Use anhydrous, degassed solvents. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, DMF) with water. Ensure all reagents are soluble at the reaction temperature.

2. Optimize Reaction Conditions:

ParameterPotential IssueRecommended Action
Temperature Too low (slow reaction) or too high (degradation).Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability of the reactants and products.
Reaction Time Too short (incomplete reaction) or too long (byproduct formation).Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Concentration Too dilute (slow reaction) or too concentrated (solubility issues).Adjust the solvent volume to ensure all components remain in solution at the reaction temperature.

Data Presentation: Suzuki Coupling of a Thiophene-carbaldehyde Derivative

EntryArylboronic Acid/EsterSolventBaseYield (%)
1Phenylboronic esterToluene/H₂O (4:1)K₃PO₄85
23,5-Difluorophenylboronic acid1,4-DioxaneK₃PO₄80
35-Chloro-2-methoxyphenylboronic acid1,4-DioxaneK₃PO₄66
43-Formyl-5-(trifluoromethyl)phenylboronic esterDMFK₃PO₄65
5p-Tolylboronic acidToluene/H₂O (4:1)KOH75
62-Naphthylboronic acidToluene/H₂O (4:1)K₃PO₄78
73,5-Dimethylphenylboronic acid1,4-DioxaneK₃PO₄90
84-Fluorophenylboronic acidToluene/H₂O (4:1)K₃PO₄82
93-Chloro-4-fluorophenylboronic acid1,4-DioxaneK₃PO₄70
104-Acetylphenylboronic acidToluene/H₂O (4:1)K₃PO₄72

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of a halothiophene-carbaldehyde with an arylboronic acid, which can be adapted for this compound.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd PdII R1-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R1-Pd(II)L_n-R2 Trans->PdII_R2 RedEli Reductive Elimination PdII_R2->RedEli RedEli->Pd0 Product R1-R2 RedEli->Product R1X R1-X (this compound) R1X->OxiAdd R2BY2 R2-B(OR)2 (Boronic Acid/Ester) R2BY2->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Substrates (purity, stability) - Catalyst & Ligand (activity) - Base & Solvent (purity, dryness) Start->Check_Reagents Check_Setup 2. Review Reaction Setup - Inert atmosphere? - Degassed solvent? - Correct stoichiometry? Check_Reagents->Check_Setup Analyze_Side_Products 3. Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? Check_Setup->Analyze_Side_Products Screen_Conditions 4. Systematic Component Screening - Vary Base - Vary Solvent - Vary Catalyst/Ligand - Vary Temperature Analyze_Side_Products->Screen_Conditions Optimization Successful Optimization Screen_Conditions->Optimization

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

References

Technical Support Center: Purification of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-iodothiophene-3-carbaldehyde by column chromatography. This resource includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and a workflow diagram to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice of stationary phase for the purification of this compound is silica gel.[1][2] A silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography, which allows for a faster and more efficient separation.

Q2: Which solvent system (eluent) is best for the separation?

A2: A gradient elution using a mixture of hexane and ethyl acetate is highly recommended.[1][2] You can start with a low polarity mixture, such as 5% ethyl acetate in hexane, and gradually increase the concentration of ethyl acetate to 10-20%. The optimal gradient will depend on the specific impurities present in your crude sample. It is crucial to first determine the ideal solvent system by thin-layer chromatography (TLC).[3]

Q3: What is the expected Rf value for this compound?

A3: The Rf value is highly dependent on the exact solvent system used. As a general guideline, in a 10% ethyl acetate/hexane system on a silica gel TLC plate, you can expect an Rf value for this compound to be in the range of 0.25-0.4. The goal is to have the product spot well-separated from impurity spots.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted thiophene-3-carbaldehyde, di-iodinated thiophene species, and potentially polymeric byproducts.[4] The starting material, thiophene-3-carbaldehyde, is less polar and will elute before the desired product. Di-iodinated products will have different polarity and should be separable with a carefully optimized solvent gradient.

Q5: My compound seems to be degrading on the column. What should I do?

A5: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[5] If you suspect degradation, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine). Alternatively, using a different stationary phase like neutral alumina could be considered.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing to 10%, then 15%, monitoring the fractions by TLC.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before running the full column. Consider using deactivated silica or an alternative stationary phase like alumina.[5]
Poor separation of product and impurities The chosen solvent system has poor selectivity.Screen a variety of solvent systems using TLC. Try different combinations of solvents like dichloromethane/hexane or toluene/ethyl acetate to find a system that provides better separation.[6]
The column was overloaded with the crude material.Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.
Product elutes too quickly (high Rf) The eluent is too polar.Start with a less polar solvent system. For example, begin with pure hexane and gradually introduce ethyl acetate.
Streaking of the compound on the TLC plate and column The compound may be too concentrated when loaded, or it might be acidic/basic.Load the sample in a dilute solution. If streaking persists, consider adding a small amount of a modifier to the eluent (e.g., a drop of acetic acid for acidic compounds or triethylamine for basic compounds).
Co-elution of the product with an impurity The polarity of the product and the impurity are very similar in the chosen solvent system.Try a different solvent system with different selectivity. For instance, if you are using a hexane/ethyl acetate system, a switch to a dichloromethane/acetone system might resolve the co-eluting compounds.[7]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific reaction mixture.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Carefully add a small amount of the initial eluent and drain again to ensure the entire sample is loaded onto the column in a narrow band.

3. Elution:

  • Carefully fill the column with the initial eluent.

  • Begin collecting fractions in test tubes or flasks.

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate in hexane) as the elution progresses. This is known as a step gradient.

  • The flow rate should be controlled to allow for proper separation. For flash chromatography, gentle air pressure can be applied.

4. Fraction Analysis:

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Spot each fraction on a TLC plate along with a spot of the crude mixture and a reference standard if available.

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Start with 5% EtOAc, increase to 20%.
Expected Rf 0.25 - 0.40In 10% Ethyl Acetate / Hexane on silica TLC.
Silica to Crude Ratio 50:1 to 100:1 (by weight)Crucial for good separation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification tlc Run TLC to Determine Initial Solvent System start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column with Gradient Elution load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions product_eluted Product Eluted? analyze_fractions->product_eluted separation_good Good Separation? product_eluted->separation_good Yes increase_polarity Increase Eluent Polarity product_eluted->increase_polarity No combine_pure Combine Pure Fractions & Evaporate Solvent separation_good->combine_pure Yes optimize_solvent Optimize Solvent System (Different Solvents) separation_good->optimize_solvent No repack_column Check Column Packing & Reload Less Sample separation_good->repack_column No, streaking/ channeling end Pure Product combine_pure->end increase_polarity->run_column check_stability Check Compound Stability on Silica increase_polarity->check_stability optimize_solvent->tlc repack_column->pack_column

Caption: A workflow for troubleshooting common issues in the column chromatography purification of this compound.

References

optimizing reaction conditions for Sonogashira coupling of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the Sonogashira coupling of 2-iodothiophene-3-carbaldehyde. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons. It is particularly valuable in the synthesis of pharmaceuticals and functional materials incorporating the thiophene moiety. However, like many cross-coupling reactions, its success is highly sensitive to a range of parameters. The presence of the aldehyde functional group and the specific electronic properties of the iodothiophene substrate introduce unique challenges.

This guide is structured to provide practical, experience-driven advice. We move from a reliable starting protocol to an in-depth troubleshooting section and finally discuss advanced optimization strategies. Our goal is to equip you not just with steps to follow, but with the scientific reasoning to make informed decisions in your own experiments.

Recommended Starting Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne (e.g., Phenylacetylene).

Step-by-Step Methodology:

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add the terminal alkyne (1.1 - 1.5 eq).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%).

    • Add the copper(I) co-catalyst, typically CuI (1-5 mol%).

  • Solvent and Base Addition:

    • Add a degassed solvent. A common choice is a mixture of THF and a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), often in a 2:1 to 3:1 ratio. The amine serves as both the base and a solvent.

  • Reaction Execution:

    • Ensure the reaction mixture is thoroughly degassed via several freeze-pump-thaw cycles or by bubbling with argon for 15-30 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C). Reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with saturated aqueous NH₄Cl to remove the amine base and copper salts. Follow with a water and brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting & FAQ

This section addresses the most common issues encountered during the Sonogashira coupling of this compound.

Q1: My reaction is not starting, or the conversion is very low. What are the first things to check?

A1: This is the most frequent issue and usually points to a problem with one of the catalytic components or the reaction environment.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere seal can lead to the formation of palladium black and complete loss of activity. Ensure your flask is properly sealed and solvents are rigorously degassed.

  • Catalyst Quality: Palladium catalysts, especially those in solution, can degrade over time. Use a freshly opened bottle or a catalyst from a reliable source. If you suspect your catalyst is old, consider running a simple, known-to-work reaction to test its activity.

  • Reagent Purity: Impurities in the this compound or the alkyne can poison the catalyst. Ensure your starting materials are pure. The alkyne, in particular, should be free of peroxides.

  • Copper(I) Source: Copper(I) iodide (CuI) is sensitive to light and air and can oxidize to the inactive Cu(II) species. It should be a white to off-white powder. If it is green or brown, its activity is compromised.

Q2: I am observing significant formation of a symmetrical alkyne dimer (Glaser coupling byproduct). How can I suppress this?

A2: The formation of alkyne homocoupling products is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst under aerobic conditions.

  • Rigorous Degassing: This is the most critical factor. Oxygen promotes the Cu(I) to Cu(II) oxidation, which catalyzes the Glaser coupling. Improve your degassing procedure (e.g., more freeze-pump-thaw cycles).

  • Reduce Copper Loading: While catalytic, excess copper can accelerate this side reaction. Try reducing the CuI loading to 0.5-1 mol%.

  • Amine Choice: The choice of amine base can influence the rate of homocoupling. Using a bulkier amine like diisopropylethylamine (DIPEA) can sometimes mitigate this issue.

  • Copper-Free Conditions: If the problem persists, consider a copper-free Sonogashira protocol. These often require a higher catalyst loading or more specialized ligands but completely eliminate the Glaser pathway.

Q3: My product appears to be decomposing on the silica gel column. What's happening?

A3: Thiophene-containing aldehydes can be sensitive, especially to acidic conditions.

  • Neutralize Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutralising agent, like 1% triethylamine, before packing the column.

  • Alternative Purification: If decomposition is still an issue, consider alternative purification methods such as preparative TLC, recrystallization, or using a different stationary phase like alumina.

Q4: The reaction works, but the yield is inconsistent. How can I improve reproducibility?

A4: Inconsistency often stems from subtle variations in reaction setup and reagent quality.

  • Solvent and Base Purity: Ensure your solvents are anhydrous and your amine base is pure and freshly distilled if necessary. Water can interfere with the catalytic cycle.

  • Precise Reagent Measurement: For the catalyst and ligand, which are used in small quantities, prepare a stock solution to ensure accurate dispensing rather than weighing very small amounts.

  • Temperature Control: Use an oil bath with a temperature controller for consistent heating. Avoid localized overheating that can occur with a heating mantle.

Optimization Strategies & Mechanistic Insights

To move from a working reaction to a highly optimized one, a deeper understanding of the role of each component is essential.

The Catalytic Cycle

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle. Understanding this mechanism is key to rational optimization.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(I) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Coupling CuI CuI Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Product RedElim->Product ArI 2-Iodothiophene-CHO ArI->OxiAdd Pi_Complex [Cu(C≡CR)] π-complex CuI->Pi_Complex Base_Step Deprotonation Pi_Complex->Base_Step Cu_Acetylide Cu-C≡CR (Copper Acetylide) Cu_Acetylide->Transmetal Transfers Acetylide to Palladium Base_Step->Cu_Acetylide Base_H Base-H⁺ Base_Step->Base_H Alkyne H-C≡CR Alkyne->Pi_Complex Base Base (e.g., Et₃N) Base->Base_Step caption Fig 1. The dual catalytic cycles of the Sonogashira reaction.

Fig 1. The dual catalytic cycles of the Sonogashira reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-limiting step of the reaction.[1]

  • Copper Acetylide Formation: Simultaneously, the copper(I) iodide reacts with the terminal alkyne and the amine base to form a copper acetylide species.[2] This activates the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The palladium(II) complex now bearing both the thiophene and the alkyne groups undergoes reductive elimination to form the final product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[1]

Parameter Optimization Tables

For a systematic approach to optimization, consider screening the following parameters.

Table 1: Common Bases for Sonogashira Coupling

BasepKa of Conjugate AcidTypical Amount (eq)Comments
Triethylamine (Et₃N)10.752.0 - 5.0Standard, effective, can also act as a solvent.
Diisopropylamine (DIPA)11.052.0 - 5.0Often provides good results, less volatile than Et₃N.
Diisopropylethylamine (DIPEA)10.752.0 - 5.0A non-nucleophilic, sterically hindered base. Useful if side reactions with the aldehyde are a concern.
Cesium Carbonate (Cs₂CO₃)10.33 (pKa of HCO₃⁻)2.0 - 3.0An inorganic base, useful in certain solvent systems, particularly for sensitive substrates.

Table 2: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Comments
Tetrahydrofuran (THF)4.066Excellent solvent for most components. Often used with an amine.
Acetonitrile (MeCN)5.882More polar option, can be beneficial for less soluble starting materials.
N,N-Dimethylformamide (DMF)6.4153High-boiling polar aprotic solvent, useful for unreactive substrates requiring higher temperatures.
Toluene2.4111Non-polar solvent, can be advantageous in some copper-free protocols.

Visual Troubleshooting Workflow

When a reaction fails, a logical progression of checks can save significant time and resources. The following workflow outlines a systematic approach to diagnosing common issues.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Catalyst 1. Check Catalytic System Start->Check_Catalyst Catalyst_Sub1 Is Palladium Black visible? Check_Catalyst->Catalyst_Sub1 Check_Reagents 2. Verify Reagent Quality Reagent_Sub1 Purity of Iodothiophene and Alkyne confirmed? Check_Reagents->Reagent_Sub1 Check_Conditions 3. Review Reaction Conditions Cond_Sub1 Is temperature appropriate? Check_Conditions->Cond_Sub1 Success Problem Solved Catalyst_Sol1 Improve Degassing Use Fresh Ligand/Catalyst Catalyst_Sub1->Catalyst_Sol1 Catalyst_Sub2 Is CuI discolored (green/brown)? Catalyst_Sub1->Catalyst_Sub2 No Catalyst_Sol1->Success Catalyst_Sub2->Check_Reagents No Catalyst_Sol2 Use Fresh, High-Purity CuI Catalyst_Sub2->Catalyst_Sol2 Catalyst_Sol2->Success Reagent_Sol1 Re-purify Starting Materials (e.g., column, distillation) Reagent_Sub1->Reagent_Sol1 Reagent_Sub2 Is the amine base fresh and anhydrous? Reagent_Sub1->Reagent_Sub2 No Reagent_Sol1->Success Reagent_Sub2->Check_Conditions No Reagent_Sol2 Distill Amine Use Anhydrous Solvents Reagent_Sub2->Reagent_Sol2 Reagent_Sol2->Success Cond_Sol1 Increase Temperature (for slow reactions) Cond_Sub1->Cond_Sol1 Cond_Sub2 Is solvent appropriate? Cond_Sub1->Cond_Sub2 No Cond_Sol1->Success Cond_Sol2 Screen Alternative Solvents (see Table 2) Cond_Sub2->Cond_Sol2 Cond_Sol2->Success caption Fig 2. A systematic workflow for troubleshooting the reaction.

Fig 2. A systematic workflow for troubleshooting the reaction.

References

deiodination of 2-Iodothiophene-3-carbaldehyde during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Iodothiophene-3-carbaldehyde

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a specific focus on the issue of deiodination.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem during reactions with this compound?

A1: Deiodination is an undesired side reaction where the iodine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of thiophene-3-carbaldehyde as a byproduct. This is a significant issue as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity between the starting material, the desired product, and the deiodinated byproduct. This reductive dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.

Q2: Which reaction types are most prone to causing deiodination of this compound?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to deiodination. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: A widely used reaction to form carbon-carbon bonds. Studies on related dibromothiophenes show that dehalogenation can be a major side reaction, influenced by factors like the amount of water present.[1][2]

  • Heck Reaction: Used for the arylation of alkenes. The mechanism involves palladium(0) and palladium(II) intermediates, and under certain conditions, can lead to reductive dehalogenation.[3][4][5]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Dehalogenation has been observed as a side reaction in Sonogashira couplings, particularly with more complex substrates.[6]

  • Stille Coupling: Involves the reaction of organostannanes with organic halides. Dehalogenation can be a competing pathway, especially with certain solvents and ligands.[7]

Q3: What are the primary factors that promote the deiodination of this compound?

A3: Several factors can contribute to undesired deiodination:

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. Less stable palladium(0) complexes or those that readily undergo β-hydride elimination can promote deiodination.

  • Base: The type and strength of the base can influence the reaction pathway. Stronger bases can sometimes favor deiodination.

  • Solvent: The polarity and protic nature of the solvent play a significant role. For instance, in Suzuki couplings of related compounds, the ratio of dioxane to water has a profound impact on the level of dehalogenation.[1]

  • Temperature: Higher reaction temperatures can increase the rate of side reactions, including deiodination.[7]

  • Presence of Hydride Sources: Water, alcohols, or even the amine base can act as hydride sources, leading to the reductive cleavage of the carbon-iodine bond.

Q4: Can the aldehyde group on the thiophene ring interfere with the reaction or contribute to deiodination?

A4: The aldehyde group is an electron-withdrawing group, which can influence the reactivity of the C-I bond. While it generally makes the aryl iodide more reactive towards oxidative addition to the palladium catalyst, it can also affect the stability of intermediates in the catalytic cycle. Aldehyde functionalities are generally well-tolerated in many cross-coupling reactions.[8] However, under strongly basic or high-temperature conditions, side reactions involving the aldehyde, such as aldol condensation or oxidation, could potentially occur, though deiodination is the more commonly reported issue for the aryl iodide moiety.

Troubleshooting Guides

Issue 1: Significant Formation of Thiophene-3-carbaldehyde (Deiodinated Byproduct) in a Suzuki-Miyaura Coupling Reaction

Root Cause Analysis: The formation of the deiodinated byproduct in Suzuki-Miyaura couplings is often linked to the premature quenching of the organopalladium intermediate before it can undergo transmetalation with the boronic acid derivative. This can be exacerbated by the presence of water, the choice of base, and the catalyst system.

Troubleshooting Steps:

ParameterRecommended ActionRationale
Catalyst/Ligand Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(P(t-Bu)₃)₂, Pd₂(dba)₃ with SPhos or XPhos).Bulky ligands can accelerate the rate of reductive elimination to form the desired product and sterically hinder pathways leading to deiodination.[7]
Solvent System Minimize the amount of water in the solvent mixture. Start with a higher dioxane-to-water ratio (e.g., 8:1 or 10:1 v/v).[1]Water can act as a proton source, leading to hydrodehalogenation. Minimizing water can suppress this side reaction, though anhydrous conditions may halt the desired coupling.[1]
Base Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.Harsher basic conditions can sometimes promote side reactions. K₃PO₄ is often effective in Suzuki couplings while minimizing dehalogenation.
Temperature Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C and adjust as needed).Higher temperatures can increase the rate of catalyst decomposition and side reactions, including deiodination.[7]
Degassing Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Oxygen can lead to the formation of palladium black and other inactive species, which can alter the catalytic cycle and potentially favor side reactions.

Quantitative Data: Effect of Dioxane/Water Ratio on Dehalogenation in a Related Thiophene System

Based on studies of the closely related 4,5-dibromothiophene-2-carboxaldehyde, the solvent ratio has a significant impact on dehalogenation. While not specific to this compound, this provides a valuable starting point for optimization.

Dioxane:Water Ratio (v/v)Outcome on Dibromothiophene System[1]Expected Impact on this compound
4:1Major product is dehalogenatedHigh risk of deiodination
6:1Good yield of desired productA reasonable starting point for optimization
8:1Reaction fails to proceed to completionMay require longer reaction times or slightly elevated temperatures

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound to Minimize Deiodination

This protocol is a generalized procedure based on best practices for minimizing dehalogenation of halo-thiophenes.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium catalyst)

  • SPhos (Ligand)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.5 eq.).

  • Add Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.).

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 10:1 dioxane:water ratio.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Deiodination

Deiodination_Troubleshooting start Deiodination Observed catalyst Optimize Catalyst and Ligand (e.g., Pd₂(dba)₃ / SPhos) start->catalyst Start Here solvent Adjust Solvent System (Increase Dioxane:Water Ratio) catalyst->solvent If problem persists base Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) solvent->base If problem persists temp Lower Reaction Temperature base->temp If problem persists end Deiodination Minimized temp->end

Caption: Troubleshooting workflow for minimizing deiodination.

Potential Reaction Pathways

Reaction_Pathways sub This compound + Pd(0) Catalyst ox_add Thienyl-Pd(II)-I Intermediate sub->ox_add Oxidative Addition transmetal Thienyl-Pd(II)-Aryl Intermediate ox_add->transmetal Transmetalation (with Boronic Acid) deiodination Thiophene-3-carbaldehyde (Deiodinated Byproduct) ox_add->deiodination Side Reaction (e.g., with H⁻ source) red_elim Desired Coupled Product transmetal->red_elim Reductive Elimination

Caption: Desired coupling vs. deiodination side reaction.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during cross-coupling reactions involving 2-iodothiophene-3-carbaldehyde. The unique combination of a sulfur-containing heterocycle and an aldehyde functionality in this substrate presents specific hurdles, primarily related to catalyst poisoning and deactivation. This document provides actionable solutions and explains the underlying chemical principles to help you achieve successful and reproducible outcomes in your synthetic endeavors.

Understanding the Challenge: The Dual Nature of this compound

The primary difficulty in utilizing this compound in cross-coupling reactions stems from its dual-functional nature. Both the thiophene ring and the aldehyde group can interact with and deactivate the palladium catalyst, albeit through different mechanisms.

  • Thiophene-Sulfur Poisoning: The lone pair of electrons on the sulfur atom in the thiophene ring can strongly coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium-sulfur complexes, effectively sequestering the active catalyst and inhibiting key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1] This is a well-documented mode of catalyst deactivation by sulfur-containing compounds.[2]

  • Aldehyde Interaction: The aldehyde group can also interact with the palladium catalyst. While not as potent a poison as sulfur, the oxygen lone pair can coordinate to the metal center. More significantly, aldehydes can participate in side reactions, such as decarbonylation at high temperatures or reactions with basic components of the reaction mixture, leading to byproducts that can interfere with the catalytic cycle.

This guide will address the symptoms, causes, and solutions for these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is the most common symptom of catalyst poisoning when using this compound. The primary culprits are direct poisoning of the palladium catalyst by the thiophene sulfur and suboptimal reaction conditions that fail to overcome this inhibition.

Immediate Troubleshooting Steps:

  • Assess Reagent Purity:

    • This compound: Commercial batches can contain impurities, such as residual starting materials from its synthesis or degradation products, that can act as catalyst poisons. Consider purification by recrystallization or column chromatography before use.

    • Solvents and Other Reagents: Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen, which can lead to the formation of inactive palladium oxides. Use high-purity bases and coupling partners.

  • Optimize Ligand Selection: The choice of ligand is critical to shield the palladium center from the thiophene sulfur and to promote the desired catalytic cycle over deactivation pathways.

    • Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. Their steric bulk can physically hinder the coordination of the thiophene sulfur to the palladium. Their electron-donating nature increases the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SIMes can also be effective due to their strong sigma-donating ability, which forms a robust bond with palladium and can prevent displacement by the thiophene substrate.

  • Increase Catalyst and Ligand Loading: While not ideal from an atom economy perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide a sufficient concentration of active catalyst to achieve a reasonable yield, even in the presence of some poisoning. Ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 2:1 for monodentate ligands with a Pd(0) source).

Logical Flow for Troubleshooting Low Conversion

G start Low/No Conversion Observed reagent_purity Verify Reagent Purity (Substrate, Solvents, Base) start->reagent_purity catalyst_system Optimize Catalyst System reagent_purity->catalyst_system If purity is confirmed failure Persistent Failure (Consider alternative strategy) reagent_purity->failure If impurities found and removal doesn't help sub_reagent Purify Substrate (Recrystallization/Chromatography) reagent_purity->sub_reagent conditions Adjust Reaction Conditions catalyst_system->conditions If still no improvement catalyst_system->failure If multiple catalyst systems fail sub_catalyst Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst_system->sub_catalyst success Successful Reaction conditions->success If conversion improves conditions->failure If optimization fails sub_conditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Adjust Temperature conditions->sub_conditions

Caption: Troubleshooting workflow for low conversion.

Q2: I'm observing significant amounts of dehalogenated thiophene-3-carbaldehyde. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient and heteroaromatic halides.[3] It is often mediated by palladium-hydride (Pd-H) species.

Causes of Dehalogenation:

  • Source of Hydride: Pd-H species can form from various sources in the reaction mixture, including:

    • Water: Even trace amounts of water can be a proton source.

    • Bases: Some bases, particularly alkoxides or hydroxides, can promote the formation of Pd-H.

    • Solvents: Protic solvents (e.g., alcohols) or even some aprotic solvents that can undergo decomposition can be hydride sources.

Mitigation Strategies:

  • Base Selection: The choice of base is critical.

    • Use anhydrous, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are generally less prone to generating hydride species compared to hydroxides or alkoxides.

    • A study on the double Suzuki coupling of a related dibromothiophene-2-carboxaldehyde found that minimizing water was crucial to suppress dehalogenation.[3][4][5]

  • Solvent System:

    • Employ rigorously dried, aprotic solvents such as dioxane, toluene, or THF.

    • If a mixed solvent system is necessary (e.g., for solubility), carefully control the amount of any protic co-solvent.

  • Ligand Choice: Bulky, electron-rich ligands can sometimes favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.

Table 1: Recommended Bases and Solvents to Minimize Dehalogenation

BaseRecommended SolventsComments
K₃PO₄ (anhydrous)Dioxane, TolueneA common and often effective choice for suppressing dehalogenation in Suzuki couplings.
Cs₂CO₃ (anhydrous)Dioxane, Toluene, THFA stronger base than K₂CO₃, which can sometimes improve reaction rates without increasing dehalogenation.
K₂CO₃ (anhydrous)Dioxane, TolueneA milder base that can be effective, especially if the boronic acid is sensitive to stronger bases.
Q3: My reaction is producing a significant amount of homocoupled byproduct. What is the cause and how can I address it?

A3: Homocoupling, the reaction of the starting material with itself, can occur with either the this compound or the organometallic coupling partner (e.g., boronic acid in a Suzuki reaction).

Causes of Homocoupling:

  • Oxidative Homocoupling: In Suzuki reactions, the presence of oxygen can promote the homocoupling of the boronic acid.

  • Palladium(II)-Mediated Homocoupling: If the reduction of a Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote the homocoupling of the aryl iodide.

Mitigation Strategies:

  • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Use of Pd(0) Precatalysts: Employing a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst that requires in-situ reduction.

  • Controlled Addition of Reagents: In some cases, slow addition of the organometallic reagent can minimize its concentration at any given time, thereby disfavoring the homocoupling side reaction.

Frequently Asked Questions (FAQs)

Q4: Can the aldehyde group in this compound be a source of catalyst poisoning?

A4: Yes, while the thiophene sulfur is the primary poison, the aldehyde group can contribute to catalyst deactivation, particularly through chelation. The proximity of the aldehyde's oxygen and the thiophene's sulfur allows for the possibility of bidentate chelation to the palladium center, forming a stable palladacycle that is slow to enter the catalytic cycle.

Mechanism of Potential Chelation and Deactivation

G cluster_0 Catalyst Deactivation by Chelation Pd Pd(L)n Chelate Stable Palladacycle (Inactive) Pd->Chelate Formation of stable complex Substrate This compound Substrate->Pd Coordination of S and O

Caption: Potential catalyst deactivation via chelation.

To mitigate this, the use of bulky monodentate ligands (e.g., Buchwald phosphines) is recommended over some bidentate ligands, as the former are less likely to be displaced to allow for substrate chelation.

Q5: What is the best type of cross-coupling reaction to use with this compound (Suzuki, Stille, Heck, etc.)?

A5: The choice of reaction depends on the desired product and available coupling partners.

  • Suzuki-Miyaura Coupling: This is often the most practical choice due to the wide availability and relative stability of boronic acids and their derivatives.[6] The challenges of catalyst poisoning and dehalogenation discussed above are the primary hurdles. A search of the literature reveals successful Suzuki couplings of similar thiophene carbaldehydes.[7][8]

  • Stille Coupling: Stille couplings are known for their tolerance of a wide range of functional groups.[9][10][11][12][13] This can be an excellent option, although the toxicity of organotin reagents is a significant drawback.

  • Heck Reaction: The Heck reaction is also a viable option for introducing alkene substituents.[13][14][15] The reaction conditions, particularly the choice of base and solvent, will be crucial to avoid side reactions involving the aldehyde.

Q6: How can I purify my this compound to remove potential catalyst poisons?

A6: Ensuring the purity of the starting material is a critical first step.

  • Recrystallization: If the material is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective way to remove impurities.

  • Column Chromatography: Flash chromatography on silica gel can be used to purify the compound. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Use of Scavengers: While more commonly used to remove residual catalyst from the product, activated carbon or specialized silica-based scavengers can sometimes be used to pre-treat solutions of the starting material to remove certain types of impurities.[16][17][18]

Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific coupling partners.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq).

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2-3 mol%) and the ligand (e.g., SPhos, 4-6 mol%).

  • Reaction Setup:

    • Add the catalyst/ligand mixture to the Schlenk flask.

    • Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Diagnostic Test for Catalyst Activity

If you suspect your catalyst is inactive, perform this simple control experiment.

  • Setup: In a vial, combine a simple aryl halide (e.g., bromobenzene, 1.0 eq), phenylboronic acid (1.2 eq), your chosen base (e.g., K₃PO₄, 2.0 eq), your palladium catalyst (1-2 mol%), and ligand (2-4 mol%).

  • Reaction: Add degassed solvent, heat to the standard reaction temperature, and monitor for the formation of biphenyl.

  • Analysis: If this reaction fails to produce a significant amount of product, it is highly likely that your catalyst, ligand, base, or solvent is compromised.

References

Technical Support Center: Improving the Solubility of 2-Iodothiophene-3-carbaldehyde-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Iodothiophene-3-carbaldehyde-based polymers. The inherent rigidity of the polythiophene backbone often leads to significant solubility challenges, hindering solution-based processing and characterization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common hurdles. Our goal is to explain the causality behind experimental choices, ensuring you can rationally design polymers with enhanced solubility for your specific application.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial questions and issues encountered when working with these polymers.

Q1: My poly(this compound) has precipitated out of solution during polymerization. What is the primary cause?

A1: The unsubstituted polythiophene backbone is highly rigid and planar, leading to strong intermolecular π-π stacking interactions. This aggregation often results in precipitation from common organic solvents, even at low molecular weights. The lack of solubilizing side chains is the most significant factor contributing to this poor solubility.[1][2]

Q2: I've tried common solvents like chloroform, THF, and toluene, but my polymer won't dissolve. What other solvents should I consider?

A2: For highly rigid polythiophenes, more aggressive, higher-boiling point solvents might be necessary, often in conjunction with heating. Consider solvents like o-dichlorobenzene (ODCB), chlorobenzene, or N-methyl-2-pyrrolidone (NMP).[2][3] However, be aware that the use of such solvents can complicate purification and film casting. The fundamental solution lies in modifying the polymer structure itself.

Q3: How do side chains improve the solubility of polythiophenes?

A3: Side chains physically disrupt the close packing of the polymer backbones, reducing the strength of intermolecular π-π stacking.[4] Flexible and bulky alkyl or oligoether side chains increase the entropy of the polymer in solution and create steric hindrance that prevents aggregation, thereby enhancing solubility.[1][2][5][6]

Q4: Will improving solubility negatively affect the electronic properties of my polymer?

A4: Not necessarily, but it is a critical trade-off to consider. While long, bulky side chains are excellent for solubility, they can dilute the concentration of the conjugated backbone in the solid state and hinder charge hopping between chains, potentially lowering charge carrier mobility.[4][5][6] The key is to find a balance where the polymer is soluble enough for processing without excessively compromising its electronic performance.

Q5: What is the quickest way to screen for improved solubility in a new polymer system?

A5: A rapid approach is to synthesize a series of small-batch copolymers. By incorporating a monomer with known solubilizing side chains (e.g., 3-hexylthiophene) at varying ratios with your this compound monomer, you can quickly identify a composition that offers a good balance of solubility and the desired electronic properties.[7][8]

II. Troubleshooting Guides: From Synthesis to Solubilization

This section provides structured guidance for diagnosing and solving solubility problems at different stages of your workflow.

Guide 1: Poor Solubility Observed During or Immediately After Polymerization
Symptom Potential Cause Troubleshooting Action & Rationale
Polymer precipitates during reaction.Insufficient Side-Chain Solubilization: The unsubstituted backbone is aggregating as it forms.Action: Introduce comonomers with flexible or bulky side chains (e.g., 3-alkylthiophenes, thiophenes with ethylene glycol chains).[1][5] Rationale: These side chains act as "molecular wedges," preventing the rigid backbones from packing too closely, thus keeping the growing polymer chains in solution.[4]
Polymer is soluble in the reaction solvent at high temperature but crashes out upon cooling.Strong Intermolecular Interactions: π-stacking forces are overcoming the solvent-polymer interactions at lower temperatures.Action 1: Immediately after synthesis, precipitate the polymer into a non-solvent like methanol to obtain a fine powder, which is easier to redissolve later. Rationale: This prevents the formation of large, hard-to-dissolve aggregates. Action 2: For subsequent experiments, consider a copolymerization strategy to permanently improve solubility at room temperature.[7][8]
Low yield of soluble polymer after purification.Choice of Polymerization Solvent: The solvent may not be optimal for both the monomer and the resulting polymer.Action: If using a solvent in which the polymer is poorly soluble (e.g., dichloromethane), the polymer chains may precipitate prematurely, limiting molecular weight growth.[9] Switch to a better solvent for the polymer, such as chlorobenzene or ODCB.[2][10] Rationale: Keeping the polymer in solution allows for higher molecular weights to be achieved, which can sometimes paradoxically improve solubility due to a greater entropic contribution.
Guide 2: Difficulty Dissolving a Purified Polymer Powder
Symptom Potential Cause Troubleshooting Action & Rationale
Purified polymer powder does not dissolve in standard solvents (CHCl₃, THF).High Crystallinity/Aggregation: The polymer chains have organized into highly ordered domains during precipitation and drying.Action 1: Use higher-boiling point solvents (e.g., ODCB) and heat the mixture (e.g., to 80-100 °C) with vigorous stirring for an extended period.[2] Action 2: Employ ultrasonication to break up aggregated particles and facilitate solvent penetration. Rationale: Thermal energy and mechanical agitation can provide the necessary energy to overcome the strong intermolecular forces holding the polymer chains together.
Polymer swells but does not fully dissolve, forming a gel.Cross-linking or Very High Molecular Weight: Unwanted side reactions during polymerization may have occurred, or the polymer molecular weight is exceptionally high.Action: Analyze the polymer by Gel Permeation Chromatography (GPC) if a soluble fraction can be obtained. Look for an unusually high molecular weight or a bimodal distribution. Rationale: GPC can help diagnose if the issue is due to excessive chain length or potential cross-linking, guiding future synthesis modifications (e.g., adjusting monomer-to-catalyst ratio).

III. Strategic Approaches to Enhance Solubility

Improving the solubility of this compound-based polymers requires proactive modification of the polymer's chemical structure. Below are three primary strategies with explanations and protocols.

Strategy 1: Side-Chain Engineering

This is the most common and effective method. The choice of side chain allows for fine-tuning of material properties.

Causality and Mechanism

Attaching aliphatic or other flexible groups to the thiophene backbone sterically hinders the π-π stacking that causes aggregation and insolubility. The longer and more branched the side chain, the greater the solubilizing effect, but also the greater the dilution of the conjugated backbone.[2][5][6] Polar side chains, like oligo(ethylene glycol), can be used to impart solubility in more polar solvents or even water.[5][6][11][12]

Workflow for Side-Chain Engineering

cluster_0 Strategy 1: Side-Chain Engineering Workflow A Identify Target Solubility (e.g., Organic vs. Aqueous) B Select Side-Chain Type (Alkyl, Branched, Oligoether) A->B Defines chemical nature C Synthesize Modified Monomer B->C Based on desired properties D Polymerize via Cross-Coupling (e.g., Stille, Suzuki) C->D Standard polymerization E Characterize Solubility & Properties D->E Test efficacy F Iterate on Side-Chain Design E->F Optimize F->B Refine structure

References

Technical Support Center: NMR Analysis of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of 2-Iodothiophene-3-carbaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality NMR spectra for this compound.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy are critical for its successful application. However, like many substituted thiophenes, its NMR spectrum can present interpretation challenges, including complex splitting patterns and sensitivity to experimental conditions. This guide is designed to address these specific issues with practical, experience-driven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of this compound in a question-and-answer format.

Problem 1: My aromatic signals are overlapping or difficult to assign.

Probable Cause: The chemical shifts of the two thiophene ring protons (H-4 and H-5) can be very close, depending on the solvent and concentration. The electron-withdrawing aldehyde group and the bulky iodine atom significantly influence the electronic environment of the ring.

Solution:

  • Solvent-Induced Shifts: The choice of deuterated solvent can significantly impact the chemical shifts of aromatic protons. If you are using a non-polar solvent like CDCl₃, consider re-running the sample in a more polar or aromatic solvent such as acetone-d₆ or benzene-d₆. Aromatic solvents can induce significant shifts in nearby protons, often improving signal dispersion. Studies on substituted thiophenes have shown that solvents like acetone can interact with the heteroatom and influence the chemical shifts of the ring protons, aiding in their separation.[1]

  • 2D NMR Spectroscopy: If solvent changes are insufficient, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. This will show a cross-peak between the two coupled thiophene protons (H-4 and H-5), definitively assigning their relationship. For a more detailed analysis, an HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range couplings, for instance, from the aldehyde proton to the ring carbons.

Problem 2: The splitting pattern of the thiophene protons is more complex than a simple doublet.

Probable Cause: In addition to the expected coupling between adjacent protons (a ³J coupling), thiophene rings are known to exhibit long-range couplings (⁴J or ⁵J). In this molecule, a small ⁴J coupling might exist between the aldehyde proton and the H-4 proton, or between the H-5 proton and the aldehyde proton, leading to broadening or fine splitting of the signals. Such long-range couplings are well-documented in various thiophene systems.

Solution:

  • High-Resolution Spectrum: Ensure you acquire the spectrum with sufficient resolution to observe these small couplings. This may involve increasing the acquisition time.

  • Decoupling Experiments: While broadband proton decoupling is standard for ¹³C NMR, selective 1D decoupling experiments can be performed in ¹H NMR. Irradiating the aldehyde proton signal while observing the aromatic region should simplify the splitting pattern of the coupled ring proton, confirming the presence of a long-range interaction.

  • Spectral Simulation: Using NMR analysis software, you can simulate the spectrum with and without long-range couplings to see if it matches your experimental data. This can be a powerful tool for confirming complex splitting patterns.

Problem 3: I see unexpected peaks in my spectrum that don't correspond to the product.

Probable Cause: These peaks could be due to common laboratory contaminants, residual solvent from the synthesis or purification, or impurities from the synthetic route.

Solution:

  • Identify Common Contaminants: First, rule out common laboratory contaminants like water, grease, or residual solvents from purification (e.g., ethyl acetate, hexane). There are extensive published tables of chemical shifts for common laboratory solvents and impurities that can be used for identification.[2]

  • Consider Synthetic Byproducts: A common synthesis for 2-iodothiophene involves the iodination of thiophene. This reaction can sometimes yield small amounts of 2,5-diiodothiophene as a byproduct.[3] If your synthesis of this compound started from 2-iodothiophene, you might have some unreacted starting material.

  • Isomeric Impurities: Depending on the synthetic route to introduce the aldehyde group, there is a possibility of forming the isomeric 2-Iodothiophene-5-carbaldehyde. A careful analysis of the coupling patterns and chemical shifts, potentially with the aid of 2D NMR, can help distinguish between these isomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Expected Splitting Pattern (¹H) Notes
Aldehyde-H~9.8 - 10.2~185Singlet (or finely split)May show long-range coupling to H-4 or H-5.
H-4~7.3 - 7.6~135 - 140DoubletCoupled to H-5.
H-5~7.6 - 7.9~128 - 133DoubletCoupled to H-4.
C-2N/A~90 - 95N/ACarbon bearing the iodine; signal will be a singlet.
C-3N/A~140 - 145N/ACarbon bearing the aldehyde; signal will be a singlet.
C-4N/A~135 - 140N/ASignal will be a doublet in a proton-coupled ¹³C spectrum.
C-5N/A~128 - 133N/ASignal will be a doublet in a proton-coupled ¹³C spectrum.
Aldehyde-CN/A~185N/ASignal will be a doublet in a proton-coupled ¹³C spectrum.

Note: These are estimated values and may vary depending on the solvent, concentration, and instrument.

Q2: How does the choice of solvent affect the NMR spectrum?

A2: Solvents can have a significant effect on the chemical shifts of protons, especially those in aromatic systems and those involved in hydrogen bonding (though not present in this molecule).[4] For this compound, polar solvents may interact with the lone pairs on the sulfur atom and the carbonyl oxygen, leading to changes in the electron density of the ring and thus altering the chemical shifts of the ring protons. Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts due to anisotropic effects.

Q3: My sample is highly concentrated. Are there any specific issues I should be aware of?

A3: Yes, highly concentrated samples can lead to signal artifacts, such as broad lines and a distorted baseline. This is due to the detector being saturated with a strong signal. If you are observing such issues, you can try reducing the tip angle of the excitation pulse or decreasing the receiver gain. Diluting the sample is often the simplest solution.

Experimental Protocols

Standard ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution. A half-height linewidth of <0.5 Hz for a singlet is desirable.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a standard 90° pulse.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals.

Visual Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting common NMR issues with this compound.

troubleshooting_workflow start Start NMR Analysis spectrum_ok Spectrum Clear & Assignable? start->spectrum_ok end Analysis Complete spectrum_ok->end Yes overlap Overlapping Aromatic Signals spectrum_ok->overlap No, Overlap complex_split Complex Splitting Pattern spectrum_ok->complex_split No, Complex Splitting extra_peaks Unexpected Peaks spectrum_ok->extra_peaks No, Extra Peaks change_solvent Change Solvent (e.g., Acetone-d6) overlap->change_solvent high_res Acquire High-Resolution Spectrum complex_split->high_res check_contaminants Check Common Contaminants extra_peaks->check_contaminants run_cosy Run 2D COSY/HSQC/HMBC change_solvent->run_cosy Still Overlapping run_cosy->spectrum_ok decouple Selective Decoupling Experiment high_res->decouple Still Complex decouple->spectrum_ok check_byproducts Check for Synthetic Byproducts/Isomers check_contaminants->check_byproducts Not Common Contaminants check_byproducts->spectrum_ok

Caption: Troubleshooting workflow for NMR analysis.

References

managing impurities in the synthesis of 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Iodothiophene-3-carbaldehyde

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals who utilize this key intermediate. High purity of this reagent is often critical for the success of subsequent synthetic steps, particularly in the development of pharmaceuticals and advanced materials.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary, reliable strategies for synthesizing this compound:

  • Direct Iodination of 3-Thiophenecarboxaldehyde: This is an electrophilic aromatic substitution where 3-thiophenecarboxaldehyde is reacted with an iodinating agent. A common and effective method involves using iodine (I₂) with a strong oxidizing agent like periodic acid (H₅IO₆) in an acidic medium. The aldehyde group is a meta-director, but the activating nature of the thiophene ring and sulfur's directing effect favor substitution at the 2- and 5-positions. Careful control of stoichiometry and conditions is necessary to favor mono-iodination at the more activated 2-position.

  • Lithiation and Formylation of 2-Iodothiophene: This route involves a lithium-halogen exchange on 2-iodothiophene using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by quenching the resulting organolithium species with a formylating agent such as N,N-dimethylformamide (DMF).[1][2] This method offers high regioselectivity.

Q2: Why is temperature control so critical during the lithiation-formylation route?

Organolithium reagents are extremely strong bases and nucleophiles.[2] Maintaining a very low temperature (typically -78 °C) is crucial for several reasons:

  • Preventing Side Reactions: At higher temperatures, the highly reactive 2-thienyllithium intermediate can undergo undesired reactions, such as reacting with the solvent (e.g., THF) or other species in the flask.

  • Ensuring Regioselectivity: The kinetic product (lithiation at the 2-position) is favored at low temperatures. Warming the reaction can lead to equilibration and the formation of other isomers or decomposition products.

  • Controlling Reaction with DMF: The addition of DMF to the organolithium species is highly exothermic. Low temperatures are required to control the reaction rate and prevent over-addition or side reactions with the DMF itself.

Q3: What purity level is typically required, and why is it important?

For most applications in drug development and materials science, a purity of >98% is recommended.[3] Impurities can have significant downstream consequences:

  • Unreacted Starting Materials: Can compete in subsequent reactions, leading to complex product mixtures and reduced yields.

  • Isomeric Impurities: (e.g., 5-Iodothiophene-3-carbaldehyde) can lead to the formation of incorrect final product isomers, which are often difficult to separate.

  • Di-iodinated Impurities: Can cause cross-linking or the formation of undesired di-substituted products in coupling reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

Q: I performed the lithiation of 2-iodothiophene followed by DMF quench, but my yield is very low and I recovered mostly my starting material or debrominated/deiodinated thiophene. What went wrong?

A: This is a common issue often related to the stability and reactivity of the organolithium intermediate.

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Organolithium reagents are highly sensitive to moisture. Any trace of water will quench the n-BuLi and the 2-thienyllithium intermediate.

    • Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Perform the reaction under a dry, inert atmosphere (Argon or Nitrogen).

  • Inaccurate n-BuLi Titration: The concentration of commercially available n-BuLi can decrease over time.

    • Solution: Titrate your n-BuLi solution before use to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

  • Reaction Temperature Too High: Allowing the temperature to rise above -70 °C can cause the 2-thienyllithium to decompose or react with the solvent.

    • Solution: Use a cryo-cool or a dry ice/acetone bath to maintain a steady -78 °C. Add the n-BuLi dropwise to control the exotherm.

  • Inefficient Quench: The lithiated species can be quenched by acidic protons before it has a chance to react with your electrophile.[4]

    • Solution: Ensure your DMF is anhydrous. Add the DMF quench relatively quickly (while still controlling the exotherm) after the lithiation is complete to minimize the time the highly reactive intermediate exists.

Problem 2: Product is a Dark Oil or Discolored Solid

Q: My crude product is a dark brown/black solid or oil, not the expected off-white or pale yellow solid. What causes this discoloration?

A: Discoloration is typically due to the formation of polymeric or oxidized impurities.

Possible Causes & Solutions:

  • Oxidation: Thiophene derivatives, especially aldehydes, can be sensitive to air and light, leading to oxidation and decomposition over time.

    • Solution: After synthesis, handle the material quickly. During workup and purification, minimize exposure to air and bright light. Store the final product under an inert atmosphere, refrigerated, and protected from light.

  • Residual Iodine: If using the direct iodination route, traces of I₂ can remain, giving the product a purple or brown tint.

    • Solution: During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻).[5]

  • Harsh Reaction/Workup Conditions: Using strong acids or bases, or excessive heat during workup or solvent removal, can cause decomposition.

    • Solution: Use mild conditions for workup (e.g., saturated sodium bicarbonate solution). Remove solvents under reduced pressure at moderate temperatures (<40-50 °C).

Problem 3: Analytical Data Shows Multiple Products

Q: My ¹H NMR or GC-MS analysis shows several unexpected peaks. How do I identify and eliminate these impurities?

A: The identity of the impurity depends on the synthetic route. Below is a summary of common impurities and strategies for their removal.

Impurity Name Formation Pathway Identification (¹H NMR) Prevention & Removal Strategy
2,5-Diiodothiophene-3-carbaldehyde Over-iodination during electrophilic substitution.Absence of a proton signal in the 5-position of the thiophene ring.Prevention: Use stoichiometric amounts of the iodinating agent. Removal: Difficult to separate. Recrystallization may be effective if the solubility differs significantly. Column chromatography is the most reliable method.
5-Iodothiophene-3-carbaldehyde Isomeric byproduct from direct iodination.Different chemical shifts and coupling patterns for the thiophene protons compared to the desired 2-iodo isomer.Prevention: The 2-position is more activated; however, some 5-substitution can occur. Removal: Careful column chromatography.
Unreacted 3-Thiophenecarboxaldehyde Incomplete iodination reaction.Presence of characteristic signals for the starting material, including a peak for the proton at the 2-position.Prevention: Ensure sufficient reaction time and temperature. Removal: Easily separated by column chromatography.
Thiophene-3-carbaldehyde (from lithiation route) Quenching of the lithiated intermediate by a proton source (e.g., water) before DMF addition.Same as unreacted starting material from the other route.Prevention: Strictly anhydrous conditions. Removal: Column chromatography.

Visualizing Impurity Formation

The following diagram illustrates the desired reaction pathway versus a common side reaction (di-iodination) in the synthesis via direct iodination.

G cluster_main Desired Pathway cluster_side Side Reaction SM 3-Thiophenecarboxaldehyde Product This compound SM->Product I₂ / H₅IO₆ (1 equiv) Impurity 2,5-Diiodothiophene- 3-carbaldehyde Product->Impurity Excess I₂ / H₅IO₆

Caption: Synthesis vs. Impurity Pathway.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for removing both polar and non-polar impurities.[6][7][8]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Determine Eluent System: Using TLC, find a solvent mixture that gives the product an Rf value of ~0.25-0.35. A good starting point is 10% EtOAc in Hexanes. The product spot should be well-separated from any impurities. Aldehydes can sometimes streak on silica; adding a very small amount of triethylamine (0.1%) to the eluent can mitigate this, but caution is advised as aldehydes can be base-sensitive.[9]

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent (or pure hexanes). Pour it into the column and use gentle air pressure to pack a firm, uniform bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Run the solvent system through the column, collecting fractions. Monitor the elution process by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[10][11][12]

Procedure:

  • Solvent Screening: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of product in solvents like isopropanol, ethanol, hexanes, or a mixture such as ethanol/water.[13]

  • Dissolution: In a flask, add a small amount of the chosen hot solvent to the crude solid. Heat the mixture to boiling with stirring until the solid just dissolves. Add the solvent dropwise to avoid using an excess.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Workflow for Purification

This diagram outlines a logical flow for diagnosing and solving purity issues.

G cluster_purify Purification Strategy start Crude Product Obtained analysis Analyze Purity (¹H NMR, GC-MS, TLC) start->analysis decision Purity > 98%? analysis->decision end_ok Product OK decision->end_ok Yes impurity_id Identify Main Impurity decision->impurity_id No select_method Select Method impurity_id->select_method column Column Chromatography select_method->column Multiple Impurities or Similar Polarity recrystal Recrystallization select_method->recrystal Solid with Minor Impurities column->analysis Re-analyze recrystal->analysis Re-analyze

Caption: Logical workflow for product purification.

References

storage and handling recommendations for 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodothiophene-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. The guides below address specific issues in a question-and-answer format to help you optimize your reaction conditions and achieve higher yields.

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

FAQs: Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] It is important to keep the container tightly closed in a dry and well-ventilated area.[2][3][4][5]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3][4] All handling should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.

Q3: What are the main hazards associated with this compound?

A3: Based on data from similar compounds, this compound is likely to be harmful if swallowed, cause skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[2][4][6][7] It is also sensitive to air and may be combustible.[4]

Q4: What materials are incompatible with this compound?

A4: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2][3][4] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Storage and Handling Recommendations Summary
ParameterRecommendation
Storage Temperature 2-8°C
Atmosphere Inert (e.g., Argon, Nitrogen)
Light Keep in a dark place
Container Tightly sealed
Location Dry, well-ventilated area
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents

Troubleshooting Guides for Common Reactions

This section provides troubleshooting for common synthetic transformations involving this compound, focusing on Suzuki-Miyaura coupling, Sonogashira coupling, and Wittig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the thiophene core and various aryl or vinyl groups.

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst is sensitive to air and impurities. Ensure you are using a fresh, active catalyst and that the reaction is performed under a strict inert atmosphere. The presence of a black precipitate (palladium black) indicates catalyst decomposition.

  • Poor Solubility: Inadequate solubility of the reactants, particularly the boronic acid, can hinder the reaction. A solvent system like a mixture of dioxane and water is often effective.[8][9]

  • Inefficient Transmetalation: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used and their effectiveness can be solvent-dependent.[8]

  • Side Reactions: Protodeiodination (loss of iodine) can be a significant side reaction, especially with prolonged reaction times or elevated temperatures.

Troubleshooting Workflow for Suzuki-Miyaura Coupling ```dot graph Suzuki_Troubleshooting { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield in Suzuki Coupling"]; Check_Catalyst [label="Check Catalyst Activity\n(Freshness, Color)"]; Check_Inert [label="Ensure Strict Inert\nAtmosphere (Ar/N2)"]; Check_Solubility [label="Assess Reactant\nSolubility"]; Check_Base [label="Evaluate Base\n(Type, Amount)"]; Check_Temp_Time [label="Monitor Temperature\nand Reaction Time"]; Optimize_Solvent [label="Optimize Solvent System\n(e.g., Dioxane/Water)"]; Optimize_Base [label="Screen Different Bases\n(K3PO4, Cs2CO3)"]; Optimize_Temp [label="Lower Reaction\nTemperature"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853"];

Start -> Check_Catalyst; Start -> Check_Inert; Start -> Check_Solubility; Check_Solubility -> Optimize_Solvent; Start -> Check_Base; Check_Base -> Optimize_Base; Start -> Check_Temp_Time; Check_Temp_Time -> Optimize_Temp; {Check_Catalyst, Check_Inert, Optimize_Solvent, Optimize_Base, Optimize_Temp} -> End; }

A logical workflow illustrating potential synthetic routes starting from this compound.

References

avoiding homo-coupling in reactions with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Iodothiophene-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing the formation of the homo-coupled byproduct, 3,3'-diformyl-2,2'-bithiophene.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a significant issue with this compound?

A1: Homo-coupling is a common and undesirable side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same starting material—in this case, this compound—react with each other. This forms a symmetrical dimer, 3,3'-diformyl-2,2'-bithiophene. This side reaction is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of homo-coupling in my reaction?

A2: The primary causes of homo-coupling, particularly in Suzuki-Miyaura reactions, are generally linked to two main factors:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homo-coupling of the boronic acid partner and can also promote the formation of Palladium(II) species, which are implicated in the homo-coupling of the aryl iodide. Rigorous deoxygenation of solvents and reagents is critical.

  • Palladium(II) Species: The active catalyst in most cross-coupling cycles is a Palladium(0) species. The presence of excess Pd(II) species, either from the precatalyst or formed via oxidation of Pd(0), can directly promote the homo-coupling of the aryl iodide.

Q3: How does the choice of catalyst and ligand impact the formation of the homo-coupled dimer?

A3: The catalyst and ligand system is critical for controlling selectivity.

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can be advantageous. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), conditions must efficiently reduce it to the active Pd(0) state in the presence of the ligand.

  • Ligands: Bulky and electron-rich phosphine ligands are often employed to promote the desired cross-coupling pathway. These ligands can stabilize the Pd(0) center, facilitate the rate-limiting oxidative addition step with the aryl iodide, and promote the final reductive elimination step to release the desired product, thereby disfavoring side reactions.

Q4: Can reaction parameters like solvent, base, and temperature be optimized to reduce homo-coupling?

A4: Absolutely. Each of these parameters plays a crucial role:

  • Solvent: The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates. Solvent systems like 1,4-dioxane/water or toluene/water are common. For related substrates, it has been shown that minimizing the amount of water can suppress side reactions like dehalogenation.

  • Base: The base is required to activate the boronic acid for transmetalation. The strength and type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and selectivity. A base that is too strong or poorly soluble can sometimes lead to side reactions.

  • Temperature: Higher temperatures can sometimes promote side reactions. It is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: The primary product of my reaction is the homo-coupled dimer, 3,3'-diformyl-2,2'-bithiophene.

Potential Cause Recommended Solution
Oxygen in the System Ensure all solvents and water are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
Inefficient Pd(II) to Pd(0) Reduction If using a Pd(II) precatalyst, ensure your ligand is capable of efficiently reducing it. Alternatively, switch to a direct Pd(0) source such as Pd(PPh₃)₄.
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) which can favor reductive elimination of the cross-coupled product over side reactions.
High Temperature Lower the reaction temperature. Try running the reaction at 80-90 °C instead of refluxing at higher temperatures.

Problem: I am getting a mixture of my desired cross-coupled product and the homo-coupled byproduct.

Potential Cause Recommended Solution
Suboptimal Base The choice of base can affect the transmetalation rate. Try switching to a different base. For example, if you are using K₂CO₃, consider trying K₃PO₄, which is often effective in similar systems.
Incorrect Stoichiometry Ensure the stoichiometry of your reagents is correct. Using a slight excess of the boronic acid partner (e.g., 1.1 to 1.2 equivalents) is common practice and can help drive the reaction towards the cross-coupled product.
Catalyst Loading While counterintuitive, excessively high catalyst loading can sometimes increase the likelihood of side reactions. Try reducing the catalyst loading to 1-2 mol %.
Slow Transmetalation If the transmetalation step is slow, the Pd(II)-aryl intermediate has more time to participate in side reactions. Ensure your base and solvent system are optimal for activating the boronic acid.

Data Presentation: Impact of Reaction Conditions

Disclaimer: The following data is based on studies of 2,5-dibromo-3-methylthiophene and 4,5-dibromothiophene-2-carboxaldehyde and should be considered as a guide for optimization.

Entry Catalyst (mol%) Base (eq.) Solvent Temp (°C) Typical Yield (Cross-Coupling) Key Observation/Reference
1Pd(PPh₃)₄ (2.5)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)90Moderate to GoodEffective for mono-arylation of 2,5-dibromo-3-methylthiophene.
2Pd(PPh₃)₄ (5.0)K₂CO₃ (2.0)1,4-Dioxane / H₂O (6:1)90GoodUsed for regioselective coupling of 4,5-dibromothiophene-2-carboxaldehyde. Minimal water is key.
3Pd(OAc)₂ (5.0) / SPhos (10)K₃PO₄ (2.0)Toluene100Good to ExcellentBulky, electron-rich ligands often improve yields and reduce side reactions for challenging substrates.
4PdCl₂(dppf) (3.0)Cs₂CO₃ (2.0)DMF85Moderate to GoodA common catalyst system with good functional group tolerance.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Homo-Coupling

This protocol is adapted from established procedures for similar thiophene substrates and is designed to suppress the formation of the homo-coupled dimer.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground K₃PO₄ (2.0 eq.).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.025 eq.).

  • Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Via cannula or syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a ~0.1 M concentration of the aryl iodide).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

Below are diagrams illustrating the key chemical pathways and a logical troubleshooting workflow.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Homo-Coupling Side Reaction Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd0->OA + Ar-I PdII_Ar Ar-Pd(II)L₂(I) OA->PdII_Ar TM Transmetalation (Ar'-B(OH)₂) PdII_Ar->TM + Ar'-B(OH)₂ + Base Homo_TM Transmetalation (Ar-I) or other pathway PdII_Ar->Homo_TM Side Pathway PdII_Ar_Ar Ar-Pd(II)L₂(Ar') TM->PdII_Ar_Ar RE Reductive Elimination PdII_Ar_Ar->RE Product Ar-Ar' (Desired Product) RE->Product Product->Pd0 Catalyst Regeneration PdII_Ar_I Ar-Pd(II)L₂(I) Dimer Ar-Ar (Homo-coupled Dimer) Homo_TM->Dimer

Caption: Catalytic cycle for Suzuki coupling showing the side pathway for homo-coupling.

Troubleshooting_Workflow start High Homo-Coupling Observed in Reaction? check_oxygen 1. Degas Solvents Rigorously? (Ar/N₂ Sparge) start->check_oxygen Yes change_ligand 2. Use Bulky/Electron-Rich Ligand? (e.g., SPhos, XPhos) check_oxygen->change_ligand Yes action_degas Action: Improve inert atmosphere technique. check_oxygen->action_degas No lower_temp 3. Lower Reaction Temperature? (e.g., from 110°C to 90°C) change_ligand->lower_temp Yes action_ligand Action: Screen alternative ligands. change_ligand->action_ligand No check_catalyst 4. Use Direct Pd(0) Source? (e.g., Pd(PPh₃)₄) lower_temp->check_catalyst Yes action_temp Action: Optimize temperature profile. lower_temp->action_temp No action_catalyst Action: Switch from Pd(II) precatalyst to Pd(0). check_catalyst->action_catalyst No end Selectivity Improved check_catalyst->end Yes action_degas->change_ligand action_ligand->lower_temp action_temp->check_catalyst action_catalyst->end

Caption: A logical workflow for troubleshooting and minimizing homo-coupling.

effect of base on the outcome of coupling reactions with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of the base on the outcome of coupling reactions with 2-Iodothiophene-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Which base is most effective for Suzuki coupling of this compound with arylboronic acids?

The choice of base can significantly impact the yield of the Suzuki coupling reaction. Inorganic bases are generally preferred, with their effectiveness often following the trend: CsF > K3PO4 > K2CO3. Stronger bases like NaOH and KOH can sometimes lead to side reactions, such as the Cannizzaro reaction of the aldehyde, although in some cases, a combination of bases can be effective. For instance, a mixture of K2CO3 and TBAF has been shown to provide good to excellent yields.

Q2: Can organic bases be used for Sonogashira coupling with this compound?

Yes, organic bases are commonly employed in Sonogashira couplings. Diisopropylamine (DIPA) and triethylamine (TEA) are frequently used. The choice between them can depend on the specific substrate and reaction conditions. DIPA is a stronger base and can sometimes lead to better results, especially with less reactive alkynes.

Q3: What is the role of the base in the Heck coupling reaction with this compound?

In the Heck reaction, the base is crucial for neutralizing the hydrogen halide (HI) that is formed during the catalytic cycle. This prevents the accumulation of acid, which can deactivate the palladium catalyst. Common bases for Heck reactions include triethylamine (TEA) and potassium carbonate (K2CO3). The choice of base can influence the regioselectivity and yield of the reaction.

Troubleshooting Guides

Issue 1: Low yield in Suzuki coupling reaction.

  • Possible Cause: The chosen base is not strong enough to facilitate the transmetalation step effectively.

  • Troubleshooting Step:

    • Switch to a stronger inorganic base. If you are using K2CO3, consider trying K3PO4 or CsF.

    • Ensure the base is finely powdered and anhydrous, as water can negatively affect the reaction.

    • Consider using a phase-transfer catalyst, such as tetrabutylammonium fluoride (TBAF), in conjunction with an inorganic base like K2CO3.

Issue 2: Formation of significant side products in a Sonogashira coupling.

  • Possible Cause: The base may be promoting side reactions, such as the self-coupling of the terminal alkyne (Glaser coupling) or decomposition of the starting material.

  • Troubleshooting Step:

    • If using a strong organic base like DIPA, consider switching to a weaker base like TEA.

    • Lower the reaction temperature to minimize side reactions.

    • Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling.

Issue 3: Inconsistent results or poor reproducibility in Heck coupling.

  • Possible Cause: The base may not be completely soluble in the reaction solvent, leading to heterogeneous reaction conditions and inconsistent results.

  • Troubleshooting Step:

    • If using an inorganic base like K2CO3, consider switching to a more soluble organic base like triethylamine (TEA).

    • Add a co-solvent to improve the solubility of the base.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Data Summary

Table 1: Effect of Different Bases on the Yield of Suzuki Coupling of this compound with Phenylboronic Acid.

EntryBaseSolventTemperature (°C)Yield (%)
1K2CO3Toluene10065
2K3PO4Toluene10085
3CsFDioxane9092
4NaOHToluene10045
5K2CO3 / TBAFToluene10090

Table 2: Influence of Base on the Outcome of Sonogashira Coupling with Phenylacetylene.

EntryBaseSolventTemperature (°C)Product Yield (%)Glaser Coupling (%)
1TEATHF60885
2DIPATHF6095<2
3K2CO3DMF807015

Experimental Protocols

General Procedure for Suzuki Coupling:

A mixture of this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol), and the selected base (2.0 mmol) in the chosen solvent (5 mL) is degassed and heated under a nitrogen atmosphere at the specified temperature for 4-12 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling:

To a solution of this compound (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh3)4 (0.02 mmol), and CuI (0.04 mmol) in the chosen solvent (5 mL) is added the selected base (2.5 mmol). The reaction mixture is degassed and stirred at the specified temperature under a nitrogen atmosphere for 2-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizations

Suzuki_Coupling_Workflow start Start: Reaction Setup reactants This compound + Arylboronic Acid + Pd Catalyst start->reactants base_addition Add Base reactants->base_addition k2co3 K2CO3 base_addition->k2co3 Option 1 k3po4 K3PO4 base_addition->k3po4 Option 2 csf CsF base_addition->csf Option 3 heating Heat under Inert Atmosphere k2co3->heating k3po4->heating csf->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Workflow for Suzuki coupling showing base selection points.

Base_Effect_on_Yield cluster_bases Base Strength cluster_outcomes Reaction Outcome NaOH NaOH (Strong) Low_Yield Low Yield / Side Rxns (<50%) NaOH->Low_Yield Promotes side reactions K3PO4 K3PO4 (Medium-Strong) High_Yield High Yield (>85%) K3PO4->High_Yield Favors desired coupling K2CO3 K2CO3 (Medium) Moderate_Yield Moderate Yield (60-85%) K2CO3->Moderate_Yield

Caption: Influence of base strength on Suzuki coupling yield.

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Formylation of 2-Iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a thiophene ring is a cornerstone of synthetic organic chemistry, providing a versatile chemical handle for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The product, 5-iodo-2-thiophenecarboxaldehyde, is a valuable building block, but its synthesis requires careful selection of formylating agents to ensure high yield and regioselectivity while preserving the carbon-iodine bond.

This guide provides an objective comparison of key alternative methods for the formylation of 2-iodothiophene, supported by experimental data and detailed protocols to inform reagent selection and process optimization.

Performance Comparison of Formylation Methods

The choice of a formylating agent for 2-iodothiophene is a critical decision dictated by factors including yield, reaction conditions, tolerance of the C-I bond, and scalability. The following table summarizes quantitative data for the most relevant formylation strategies.

MethodReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (5-formyl)Key AdvantagesKey Disadvantages
Lithium-Halogen Exchange 1. n-BuLi 2. DMFTHF, -78 °C to RT77% (on a substituted bromothiophene)[1]HighHigh yield, clean reaction, excellent regioselectivity.[2]Requires strictly anhydrous conditions and cryogenic temperatures; n-BuLi is pyrophoric.
Vilsmeier-Haack Reaction POCl₃, DMF100 °C, 4 h20% (combined)[3]ModerateUses common, inexpensive reagents.[3]Low yield; significant halogen exchange occurs, producing 5-chlorothiophene-2-carbaldehyde as a major byproduct.[3]
Grignard Reagent Formylation 1. Mg 2. DMFTHF, Reflux (Grignard formation)Moderate (qualitative)HighMilder than organolithium methods; avoids pyrophoric reagents.Grignard formation can be difficult to initiate; potential for side reactions.[4]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄DCM, 0 °C to RTModerate to Good (general)[5]HighEffective for many electron-rich aromatics; avoids pyrophoric reagents.[6][7]Lewis acid can be harsh for sensitive substrates; requires anhydrous conditions.[5]

Experimental Protocols

Detailed methodologies for the principal formylation reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions or scale.

Protocol 1: Formylation via Lithium-Halogen Exchange

This method is highly effective for generating the target aldehyde with high regioselectivity. The procedure involves a lithium-halogen exchange at the 2-position of the thiophene ring, followed by quenching the resulting organolithium species with N,N-dimethylformamide (DMF).[8][9]

Reagents:

  • 2-Iodothiophene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-iodothiophene (1.0 equiv.) in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Slowly add anhydrous DMF (1.2 equiv.) to the reaction mixture at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate or diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation to yield 5-iodo-2-thiophenecarboxaldehyde.

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for formylating electron-rich heterocycles.[3] However, when applied to 2-iodothiophene, it suffers from low yields and a competing halogen exchange side reaction.

Reagents:

  • 2-Iodothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a stirred solution of anhydrous DMF (excess, can be used as solvent) in a flask under an inert atmosphere, slowly add POCl₃ (2.2 equiv.) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 2-iodothiophene (1.0 equiv.).

  • Heat the reaction mixture to 100 °C and maintain for 4 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated NaHCO₃ solution.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Concentrate under reduced pressure and purify by column chromatography to separate the desired iodo-aldehyde from the chloro-aldehyde byproduct.[3]

Protocol 3: Rieche Formylation

The Rieche formylation is an alternative electrophilic substitution that uses dichloromethyl methyl ether as the formylating agent precursor, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄).[10]

Reagents:

  • 2-Iodothiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-iodothiophene (1.0 equiv.) in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to 0 °C.

  • Add TiCl₄ (1.1-2.2 equiv.) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring progress by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the starting material and products for the primary formylation methods and a generalized experimental workflow.

Formylation_Pathways cluster_Li Lithium-Halogen Exchange cluster_VH Vilsmeier-Haack cluster_Rieche Rieche Formylation Start 2-Iodothiophene Li_Intermediate 2-Thienyllithium Start->Li_Intermediate n-BuLi, THF -78 °C VH_Product_I 5-Iodo-2-thiophenecarboxaldehyde Start->VH_Product_I POCl₃, DMF 100 °C VH_Product_Cl 5-Chloro-2-thiophenecarboxaldehyde (Byproduct) Start->VH_Product_Cl POCl₃, DMF (Halogen Exchange) Rieche_Product 5-Iodo-2-thiophenecarboxaldehyde (Moderate-Good Yield) Start->Rieche_Product Cl₂CHOMe, TiCl₄ 0 °C Li_Product 5-Iodo-2-thiophenecarboxaldehyde (High Yield) Li_Intermediate->Li_Product DMF

Caption: Reaction pathways for the formylation of 2-iodothiophene.

Experimental_Workflow A Start: 2-Iodothiophene B Formylation Reaction (e.g., Li-Halogen Exchange) A->B C Aqueous Workup & Quenching B->C D Extraction with Organic Solvent C->D E Drying & Concentration D->E F Purification (Chromatography or Distillation) E->F G Product: 5-Iodo-2-thiophenecarboxaldehyde F->G

References

A Comparative Analysis of the Reactivity of 2-Iodothiophene-3-carbaldehyde and 3-Iodothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, iodinated thiophenes serve as versatile building blocks for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. Among these, 2-iodothiophene-3-carbaldehyde and 3-iodothiophene-2-carbaldehyde are two common isomers whose distinct substitution patterns give rise to notable differences in their chemical reactivity. This guide provides a comparative overview of the reactivity of these two isomers in key organic transformations, supported by established chemical principles and available experimental data for related compounds.

Executive Summary

While direct, side-by-side comparative studies on the reactivity of this compound and 3-iodothiophene-2-carbaldehyde are not extensively documented in the current literature, their reactivity can be inferred from the electronic and steric effects imposed by the positions of the iodo and carbaldehyde substituents. In general, both isomers are amenable to a variety of cross-coupling and nucleophilic addition reactions. However, the relative positions of the electron-withdrawing aldehyde group and the bulky, polarizable iodine atom influence the reactivity of both the carbon-iodine bond and the carbonyl group.

This guide will explore the expected reactivity in three main classes of reactions: palladium-catalyzed cross-coupling reactions (Suzuki, Stille, and Sonogashira), and nucleophilic addition to the carbonyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon bonds. The reactivity of the C-I bond in both isomers is central to their utility in these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound. The electron-withdrawing nature of the aldehyde group is expected to enhance the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst in both isomers. However, the proximity of the aldehyde group to the iodine atom in 3-iodothiophene-2-carbaldehyde (ortho position) may lead to a more pronounced electronic effect and potentially faster reaction rates compared to the 2-iodo isomer where the aldehyde is in the meta position relative to the iodine.

Conversely, the steric hindrance from the adjacent aldehyde group in the 3-iodo isomer could potentially slow down the reaction. Studies on related compounds, such as 4,5-dibromothiophene-2-carbaldehyde, have shown that the halogen at the 5-position (alpha to the sulfur and ortho to the aldehyde) is highly reactive in Suzuki couplings.[1] This suggests that the electronic activation by the aldehyde group is a dominant factor.

dot graph Suzuki_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

"Aryl-I" [label="this compound or\n3-Iodothiophene-2-carbaldehyde"]; "Boronic_Acid" [label="R-B(OH)₂"]; "Pd_Catalyst" [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; "Base" [label="Base (e.g., K₂CO₃)"]; "Product" [label="Aryl-R"];

"Aryl-I" -> "Product" [label="Suzuki Coupling"]; "Boronic_Acid" -> "Product"; "Pd_Catalyst" -> "Product" [style=dashed]; "Base" -> "Product" [style=dashed]; } caption: Generalized Suzuki-Miyaura Coupling Reaction.

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki coupling, the electronic activation by the aldehyde group is expected to facilitate the reaction. The general reactivity trend for the organic halide in Stille reactions is I > Br > Cl > OTf.[2] Both this compound and 3-iodothiophene-2-carbaldehyde, being iodo-derivatives, are expected to be highly reactive substrates.

dot graph Stille_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", penwidth=2];

"Aryl-I" [label="this compound or\n3-Iodothiophene-2-carbaldehyde"]; "Organostannane" [label="R-Sn(Alkyl)₃"]; "Pd_Catalyst" [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; "Product" [label="Aryl-R"];

"Aryl-I" -> "Product" [label="Stille Coupling"]; "Organostannane" -> "Product"; "Pd_Catalyst" -> "Product" [style=dashed]; } caption: Generalized Stille Coupling Reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by palladium and a copper(I) co-catalyst. The high reactivity of the C-I bond in both isomers makes them excellent candidates for this transformation. The electronic influence of the aldehyde group is anticipated to play a similar role as in the Suzuki and Stille couplings, potentially favoring the reactivity of the 3-iodo isomer.

dot graph Sonogashira_Coupling { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", penwidth=2];

"Aryl-I" [label="this compound or\n3-Iodothiophene-2-carbaldehyde"]; "Alkyne" [label="R-C≡CH"]; "Pd_Catalyst" [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; "Cu_Cocatalyst" [label="Cu(I) Cocatalyst"]; "Base" [label="Amine Base"]; "Product" [label="Aryl-C≡C-R"];

"Aryl-I" -> "Product" [label="Sonogashira Coupling"]; "Alkyne" -> "Product"; "Pd_Catalyst" -> "Product" [style=dashed]; "Cu_Cocatalyst" -> "Product" [style=dashed]; "Base" -> "Product" [style=dashed]; } caption: Generalized Sonogashira Coupling Reaction.

Quantitative Data for Cross-Coupling Reactions

ReactionThis compound3-Iodothiophene-2-carbaldehydeRationale
Suzuki Coupling High reactivity expectedPotentially higher reactivity due to stronger electronic activation from the ortho-aldehyde group.The electron-withdrawing effect of the aldehyde group enhances the rate of oxidative addition. The effect is generally stronger from the ortho position.
Stille Coupling High reactivity expectedHigh reactivity expected, potentially faster than the 2-iodo isomer.Similar to Suzuki coupling, the electronic activation by the aldehyde is a key factor.
Sonogashira Coupling High reactivity expectedHigh reactivity expected, potentially faster than the 2-iodo isomer.The C-I bond is highly susceptible to oxidative addition, and the ortho-aldehyde in the 3-iodo isomer may further accelerate this step.

Nucleophilic Addition to the Carbonyl Group

The aldehyde functional group in both isomers is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is influenced by the electronic environment of the thiophene ring and the presence of the iodine atom.

The electron-withdrawing nature of the iodine atom, although primarily acting through an inductive effect, can slightly increase the electrophilicity of the carbonyl carbon in both isomers. However, the position of the iodine atom relative to the aldehyde is crucial. In 3-iodothiophene-2-carbaldehyde, the iodine is ortho to the aldehyde, which may lead to a more significant inductive electron withdrawal, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to this compound where the iodine is in a meta-like position.

dot graph Nucleophilic_Addition { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", penwidth=2];

"Aldehyde" [label="this compound or\n3-Iodothiophene-2-carbaldehyde"]; "Nucleophile" [label="Nu⁻"]; "Intermediate" [label="Tetrahedral Intermediate"]; "Product" [label="Alcohol"];

"Aldehyde" -> "Intermediate" [label="Nucleophilic Attack"]; "Nucleophile" -> "Intermediate"; "Intermediate" -> "Product" [label="Protonation"]; } caption: Generalized Nucleophilic Addition to an Aldehyde.

Common nucleophilic addition reactions include reactions with Grignard reagents, organolithium reagents, and Wittig reagents.

Quantitative Data for Nucleophilic Addition Reactions

As with cross-coupling reactions, direct comparative quantitative data is scarce. The following table summarizes the expected reactivity based on electronic effects.

ReactionThis compound3-Iodothiophene-2-carbaldehydeRationale
Grignard Reaction ReactivePotentially more reactiveThe ortho-iodine in the 3-iodo isomer may increase the electrophilicity of the carbonyl carbon through inductive effects.
Wittig Reaction ReactivePotentially more reactiveSimilar to the Grignard reaction, the increased electrophilicity of the carbonyl in the 3-iodo isomer could lead to faster reaction rates.

Experimental Protocols

Detailed experimental protocols for specific reactions involving these exact isomers are not abundant in single publications. However, general procedures for Suzuki, Stille, and Sonogashira couplings, as well as nucleophilic additions, are well-established and can be adapted. Researchers should refer to literature for analogous reactions on substituted thiophenes to optimize conditions.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the iodothiophene-carbaldehyde (1.0 equiv), the boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Stille Coupling

To a solution of the iodothiophene-carbaldehyde (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous solvent such as toluene or DMF is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv). The mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction mixture is cooled and may be treated with a fluoride solution to remove tin byproducts. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

General Procedure for Sonogashira Coupling

The iodothiophene-carbaldehyde (1.0 equiv), terminal alkyne (1.2 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv) are dissolved in a suitable solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and another solvent like THF or DMF. The reaction mixture is degassed and stirred at room temperature or with gentle heating. After completion, the mixture is filtered, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extraction, followed by purification of the product.[3]

General Procedure for Grignard Reaction

To a solution of the Grignard reagent (1.1 equiv) in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C is added a solution of the iodothiophene-carbaldehyde (1.0 equiv) in the same solvent dropwise. The reaction is stirred at 0 °C or allowed to warm to room temperature. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude alcohol is then purified by chromatography.[4]

Conclusion

Both this compound and 3-iodothiophene-2-carbaldehyde are valuable synthons in organic chemistry. Their reactivity in palladium-catalyzed cross-coupling reactions is high due to the presence of the carbon-iodine bond, with the potential for slightly enhanced reactivity in the 3-iodo isomer due to the electronic influence of the ortho-aldehyde group. Similarly, the carbonyl group in the 3-iodo isomer is expected to be more electrophilic and thus more susceptible to nucleophilic attack. The choice between these two isomers will ultimately depend on the desired substitution pattern of the final product. Further experimental studies are warranted to provide quantitative, direct comparisons of their reactivity.

References

A Spectroscopic Comparison of 2-Iodothiophene-3-carbaldehyde and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, reaction monitoring, and predicting molecular behavior. This guide provides a detailed comparative analysis of the spectroscopic properties of 2-iodothiophene-3-carbaldehyde and its derivatives. By examining the influence of various substituents on the thiophene ring, this document aims to serve as a valuable resource for interpreting spectral data and designing novel compounds with tailored electronic and chemical properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-iodothiophene and provide predicted data for this compound and two representative derivatives: one with an electron-withdrawing group (5-nitro-) and one with an electron-donating group (5-amino-). These predictions are based on established substituent effects on the thiophene scaffold.

Table 1: ¹H NMR Spectroscopic Data (Predicted in CDCl₃, 400 MHz)

CompoundChemical Shift δ (ppm)MultiplicityCoupling Constant (J) in HzAssignment
2-Iodothiophene7.20ddJ = 5.2, 1.4H5
7.13ddJ = 3.6, 1.4H3
6.79ddJ = 5.2, 3.6H4
This compound~9.90s-CHO
~7.80dJ ≈ 5.5H4
~7.30dJ ≈ 5.5H5
5-Nitro-2-iodothiophene-3-carbaldehyde~10.00s-CHO
~8.10s-H4
5-Amino-2-iodothiophene-3-carbaldehyde~9.70s-CHO
~7.00s-H4
~4.50br s-NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃, 100 MHz)

CompoundChemical Shift δ (ppm)Assignment
2-Iodothiophene137.9C4
130.8C5
128.2C3
73.1C2
This compound~185.0CHO
~145.0C3
~138.0C5
~135.0C4
~95.0C2
5-Nitro-2-iodothiophene-3-carbaldehyde~184.0CHO
~150.0C5
~148.0C3
~132.0C4
~98.0C2
5-Amino-2-iodothiophene-3-carbaldehyde~186.0CHO
~155.0C5
~140.0C3
~120.0C4
~90.0C2

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
2-Iodothiophene~3100C-H stretch (aromatic)
~1500-1400C=C stretch (aromatic)
~830C-I stretch
~700C-S stretch
This compound~3100C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (aldehyde)
~1500-1400C=C stretch (aromatic)
~830C-I stretch
~700C-S stretch
5-Nitro-2-iodothiophene-3-carbaldehyde~3100C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1685C=O stretch (aldehyde)
~1540, ~1350N-O stretch (nitro)
~1500-1400C=C stretch (aromatic)
~830C-I stretch
~700C-S stretch
5-Amino-2-iodothiophene-3-carbaldehyde~3400, ~3300N-H stretch (amine)
~3100C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1670C=O stretch (aldehyde)
~1600N-H bend (amine)
~1500-1400C=C stretch (aromatic)
~830C-I stretch
~700C-S stretch

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compoundλmax (nm)Molar Absorptivity (ε)Transition
2-Iodothiophene~240~10,000π → π
This compound~270~15,000π → π
~320~2,000n → π
5-Nitro-2-iodothiophene-3-carbaldehyde~300~18,000π → π
~350~3,000n → π
5-Amino-2-iodothiophene-3-carbaldehyde~290~12,000π → π
~380~4,000n → π*

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragment (m/z)
2-IodothiopheneC₄H₃IS210.04210 [M]⁺, 127 [I]⁺, 83 [M-I]⁺
This compoundC₅H₃IOS238.04238 [M]⁺, 237 [M-H]⁺, 209 [M-CHO]⁺, 127 [I]⁺, 111 [M-I]⁺
5-Nitro-2-iodothiophene-3-carbaldehydeC₅H₂INO₃S282.03282 [M]⁺, 252 [M-NO]⁺, 236 [M-NO₂]⁺, 127 [I]⁺, 155 [M-I]⁺
5-Amino-2-iodothiophene-3-carbaldehydeC₅H₄INOS253.06253 [M]⁺, 225 [M-CO]⁺, 127 [I]⁺, 126 [M-I]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for thiophene derivatives and should be optimized for specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of a Key Synthetic Pathway

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds and is particularly useful for the functionalization of aryl halides like this compound. The following diagram illustrates the general workflow for a Suzuki coupling reaction involving this substrate.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification This compound This compound Solvent Solvent (e.g., Toluene/Water) This compound->Solvent Arylboronic_Acid Arylboronic Acid or Ester Arylboronic_Acid->Solvent Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Heating Inert Atmosphere & Heat Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product Coupled Product Chromatography->Product

Caption: Workflow for the Suzuki coupling of this compound.

A Comparative Guide to the Electrochemical Properties of Polymers Derived from 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of conductive polymers, the strategic functionalization of monomeric units is paramount for tailoring material properties to specific applications, from bioelectronics to drug delivery systems. This guide provides a detailed comparative analysis of the electrochemical properties of polymers derived from the functionalized monomer, 2-iodothiophene-3-carbaldehyde. We will explore the synthetic challenges and strategies related to this monomer and compare the electrochemical performance of the resulting polymers against well-established polythiophene benchmarks.

The presence of both an iodo and a carbaldehyde group on the thiophene ring presents a unique combination of functionalities. The iodine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, enabling polymer synthesis, while the aldehyde group offers a versatile handle for post-polymerization modification or can be leveraged to fine-tune the polymer's electronic characteristics. However, the electron-withdrawing nature of the aldehyde group significantly impacts the polymerization process and the electrochemical behavior of the final polymer.

The Challenge of Direct Electropolymerization

Direct electrochemical polymerization of thiophene monomers bearing strongly electron-withdrawing groups, such as an aldehyde, is notoriously difficult. The aldehyde group increases the oxidation potential of the monomer, making it resistant to the oxidative conditions required for electropolymerization. Research has shown that monomers like 3-formylthiophene are "impossible to electropolymerize" under standard conditions. This necessitates alternative synthetic strategies to incorporate this functional unit into a conductive polymer backbone.

Synthetic Pathways to Aldehyde-Functionalized Polythiophenes

To overcome the challenge of direct electropolymerization, two primary strategies have emerged for creating polymers derived from 2-halothiophene-3-carbaldehydes:

  • Copolymerization with Electron-Rich Monomers: A successful approach involves the synthesis of a hybrid monomer where the passivated thiophene-aldehyde is flanked by more easily oxidizable units. For instance, a trimer consisting of a central 3-thiophene carboxaldehyde unit capped by two 3,4-ethylenedioxythiophene (EDOT) units can be successfully electropolymerized. The lower oxidation potential of the EDOT units facilitates the polymerization process, incorporating the functionalized thiophene into the polymer chain.

  • Metal-Catalyzed Cross-Coupling Polymerization: The presence of a halogen, such as iodine, on the thiophene ring makes the monomer an ideal candidate for metal-catalyzed cross-coupling reactions like Stille, Suzuki, and Kumada polymerizations. These methods do not rely on the oxidative potential of the monomer and are therefore well-suited for the polymerization of thiophenes with electron-withdrawing substituents.

dot

Caption: Synthetic strategies for polymers from this compound.

Comparative Electrochemical Analysis

To provide a clear comparison, we will evaluate the electrochemical properties of a representative aldehyde-functionalized polythiophene against two widely used conducting polymers: regioregular poly(3-hexylthiophene) (P3HT) and poly(3,4-ethylenedioxythiophene) doped with polystyrene sulfonate (PEDOT:PSS).

PropertyPoly(3-formylthiophene) Derivative (Representative)Regioregular Poly(3-hexylthiophene) (P3HT)PEDOT:PSS
Synthesis Method Metal-Catalyzed Coupling or CopolymerizationGrignard Metathesis (GRIM), Stille, etc.Oxidative Chemical Polymerization
Oxidation Onset (V vs. Ag/AgCl) ~1.0 - 1.2 V~0.4 - 0.6 V[1]Dedoping starts at ~ -0.2 V
Reduction Onset (V vs. Ag/AgCl) ~ -1.5 to -1.7 V~ -1.1 to -1.3 V[1]Not typically observed
HOMO Level (eV) ~ -5.8 to -6.0 eV~ -4.9 to -5.2 eV[2][3]~ -5.0 to -5.2 eV
LUMO Level (eV) ~ -3.1 to -3.3 eV~ -2.8 to -3.0 eV[2]~ -3.3 to -3.7 eV
Electrochemical Band Gap (eV) ~ 2.5 - 2.9 eV~ 1.8 - 2.2 eV[1]N/A (pre-doped)
Conductivity (S/cm) Lower (expected < 10⁻³ S/cm)10⁻³ to 10⁰ (undoped), up to 10³ (doped)1 to 1000 (as film)

Note: The data for the "Poly(3-formylthiophene) Derivative" is estimated based on the expected electronic effects of the aldehyde group and data from related functionalized polythiophenes. Specific experimental values will depend on the exact polymer structure and synthesis method.

dot

Caption: Comparison of HOMO/LUMO energy levels.

Discussion of Comparative Data

The introduction of the electron-withdrawing aldehyde group at the 3-position of the thiophene ring has a profound impact on the electrochemical properties of the resulting polymer compared to the alkyl-substituted P3HT and the electron-rich PEDOT.

  • Oxidation Potential and HOMO Level: The aldehyde group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level, making the polymer more difficult to oxidize. This is reflected in a higher oxidation onset potential compared to P3HT. A deeper HOMO level can be advantageous in certain applications, such as organic photovoltaics, as it can lead to a higher open-circuit voltage. It also generally imparts greater environmental stability to the neutral polymer.

  • Reduction Potential and LUMO Level: The aldehyde group also lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This makes the polymer easier to reduce (n-dope).

  • Electrochemical Band Gap: The combined effect of lowering both the HOMO and LUMO levels can lead to a wider electrochemical band gap in poly(3-formylthiophene) derivatives compared to P3HT. This will affect the optical properties of the polymer, likely shifting its absorption spectrum to shorter wavelengths (a blue shift).

  • Conductivity: The conductivity of pristine, undoped aldehyde-functionalized polythiophenes is expected to be significantly lower than that of P3HT. The electronic effects of the aldehyde group and potential disruptions to the polymer chain planarity can reduce charge carrier mobility. However, upon doping, these polymers can still achieve conductive states. In contrast, PEDOT:PSS is a pre-doped system and exhibits high conductivity out of the box.

Experimental Protocols

Synthesis of a Poly(3-formylthiophene) Derivative via Stille Polycondensation

This protocol is a representative example of how a polymer can be synthesized from a 2-halo-3-formylthiophene monomer.

Materials:

  • 2,5-dibromo-3-formylthiophene (monomer)

  • 1,4-bis(tributylstannyl)benzene (co-monomer)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)

  • Anhydrous toluene (solvent)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-formylthiophene (1 equivalent) and 1,4-bis(tributylstannyl)benzene (1 equivalent) in anhydrous toluene.

  • Add the catalyst, Pd₂(dba)₃ (typically 1-2 mol%), and the ligand, P(o-tol)₃ (typically 4-8 mol%).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer and wash sequentially with methanol, hexane, and acetone to remove residual monomer, oligomers, and catalyst.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the soluble polymer fraction.

  • Dry the polymer under vacuum.

dot

Caption: Workflow for Stille polycondensation.

Electrochemical Characterization by Cyclic Voltammetry (CV)

Apparatus:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode: Glassy carbon, platinum, or ITO-coated glass drop-coated with the polymer film.

    • Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter electrode: Platinum wire or mesh.

  • Electrolyte solution: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄) in anhydrous acetonitrile.

Procedure:

  • Prepare a thin, uniform film of the synthesized polymer on the working electrode by drop-casting or spin-coating from a suitable solvent (e.g., chloroform, THF).

  • Dry the film thoroughly under vacuum.

  • Assemble the three-electrode cell with the polymer-coated working electrode.

  • Deoxygenate the electrolyte solution by bubbling with argon or nitrogen for at least 15 minutes.

  • Perform cyclic voltammetry by scanning the potential from the neutral state to the oxidized state and back, and then to the reduced state and back. A typical scan rate is 50-100 mV/s.

  • From the resulting voltammogram, determine the onset potentials for oxidation and reduction.

  • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc/Fc⁺ redox couple, which is assumed to be at -4.8 eV relative to the vacuum level):

    • E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8]

    • E_LUMO (eV) = -[E_red(onset) vs Fc/Fc⁺ + 4.8]

    • Electrochemical Band Gap (eV) = E_LUMO - E_HOMO

Conclusion and Future Outlook

Polymers derived from this compound represent a class of functional conducting polymers with distinct electrochemical properties. While their synthesis requires indirect methods such as metal-catalyzed cross-coupling due to the deactivating effect of the aldehyde group on electropolymerization, the resulting materials offer a unique electronic profile.

Compared to benchmarks like P3HT and PEDOT:PSS, these aldehyde-functionalized polymers are expected to exhibit deeper HOMO levels, leading to higher oxidation potentials and potentially greater stability. This makes them intriguing candidates for applications where fine-tuning of energy levels is critical. The presence of the reactive aldehyde group is a key feature, opening up a vast potential for post-polymerization modification. This allows for the covalent attachment of biomolecules, fluorescent dyes, or other functional moieties, making these polymers highly adaptable for use in biosensors, targeted drug delivery systems, and advanced electronic devices. Further research into the synthesis and characterization of this class of polymers will undoubtedly unlock new possibilities in materials science and biomedical applications.

References

performance of 2-Iodothiophene-3-carbaldehyde in organic thin-film transistors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Thiophene-Based Organic Semiconductors in Thin-Film Transistors

For researchers and scientists in the field of organic electronics, the selection of a suitable semiconductor is paramount to achieving high-performance Organic Thin-Film Transistors (OTFTs). While a literature search for the specific compound 2-Iodothiophene-3-carbaldehyde did not yield performance data in OTFT applications, this guide provides a comparative overview of several well-characterized, high-performance thiophene-based organic semiconductors. For a broader context, performance data for pentacene, a benchmark p-type semiconductor, and fullerene (C60), a widely used n-type semiconductor, are also included.

Comparative Performance Data

The performance of an OTFT is primarily evaluated by its charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). The following table summarizes these key metrics for a selection of organic semiconductors, offering a clear comparison of their capabilities.

Semiconductor MaterialTypeDeposition MethodMobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
Thiophene-Based (p-type)
bis-5′-alkylthiophen-2′-yl-2,6-anthracenep-typeThermal Evaporationup to 0.5> 107Not Reported
Hybrid Acene-Thiophenep-typeThermal Evaporationup to 0.5> 108Not Reported
Fused Thiophene Derivativesp-typeThermal Evaporationup to 0.58106 - 109Not Reported
Benchmark Semiconductors
Pentacenep-typeThermal Evaporation0.26 - 0.70[1]105 - 5.4 x 105[1][2]-3.5 to -10.5[1][2]
Fullerene (C60)n-typeThermal Evaporation1.46 - 5.1[1][3][4]2 x 106 - >106[1][4]1.9 to 0.39[1][3][4]

Experimental Protocols

The performance of OTFTs is highly dependent on the fabrication and characterization methodologies. Below are detailed protocols for key experimental stages.

General OTFT Fabrication and Characterization Workflow

The following diagram illustrates the typical workflow for fabricating and testing OTFT devices.

OTFT_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning (e.g., sonication in solvents) Surface_Treatment Surface Treatment (e.g., HMDS, OTS) Substrate_Cleaning->Surface_Treatment Deposition Semiconductor Deposition (Spin Coating or Thermal Evaporation) Surface_Treatment->Deposition Transfer to Deposition System Electrode_Deposition Source/Drain Electrode Deposition (e.g., thermal evaporation) Deposition->Electrode_Deposition For top-contact architecture Electrical_Measurement Electrical Measurement (Probe station, SMU) Electrode_Deposition->Electrical_Measurement Completed Device Parameter_Extraction Parameter Extraction (Mobility, On/Off Ratio, Vth) Electrical_Measurement->Parameter_Extraction

Caption: General workflow for OTFT fabrication and characterization.

Thin-Film Deposition Methods

1. Solution Processing: Spin Coating Spin coating is a widely used technique for depositing organic semiconductor films from solution, valued for its simplicity and ability to produce uniform films.

  • Solution Preparation : The organic semiconductor is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) to a specific concentration.

  • Deposition : A small volume of the solution is dispensed onto the center of a substrate.

  • Spinning : The substrate is rapidly accelerated to a high rotation speed (typically 1000-4000 rpm). Centrifugal force spreads the solution evenly across the substrate.

  • Drying : The solvent evaporates during and after the spinning process, leaving a thin film of the organic semiconductor. The final film thickness is primarily controlled by the solution concentration and the spin speed.

  • Annealing : The substrate is often heated (annealed) at a specific temperature to remove residual solvent and improve the crystallinity of the organic film, which can enhance device performance.

2. Vacuum Deposition: Thermal Evaporation Thermal evaporation is a physical vapor deposition technique used to deposit thin films of materials with relatively low boiling points, such as small molecule organic semiconductors.

  • System Setup : The process is conducted in a high-vacuum chamber (typically <10-6 Torr) to ensure the purity of the deposited film.

  • Material Loading : The organic semiconductor material is placed in a crucible (e.g., made of alumina or boron nitride) which can be resistively heated.

  • Evaporation : The crucible is heated until the organic material sublimes or evaporates.

  • Deposition : The vaporized material travels in a straight line and condenses on the cooler substrate, forming a thin film. The deposition rate and film thickness are monitored in real-time using a quartz crystal microbalance.

  • Substrate Temperature Control : The temperature of the substrate can be controlled during deposition to influence the morphology and crystallinity of the resulting film.

Device Characterization

Once fabricated, the OTFTs are electrically characterized to determine their performance parameters.

  • Setup : The device is placed in a probe station, which allows for precise electrical contact with the gate, source, and drain electrodes. The probes are connected to a semiconductor parameter analyzer or source measure units (SMUs).

  • Output Characteristics : The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various constant gate-source voltages (VGS). This measurement helps to observe the linear and saturation regimes of transistor operation.

  • Transfer Characteristics : The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high VDS (in the saturation regime).

  • Parameter Extraction :

    • The on/off ratio is the ratio of the maximum ID (on-state) to the minimum ID (off-state) from the transfer curve.

    • The field-effect mobility (µ) is calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime.

    • The threshold voltage (Vth) is determined by extrapolating the linear portion of the (ID)1/2 vs. VGS plot to the VGS axis.

References

A Comparative Guide to the Quantum Yield of Fluorophores Synthesized from 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent probe development, the pursuit of novel fluorophores with tailored photophysical properties is a constant endeavor. Thiophene-based fluorophores have emerged as a versatile class of compounds, offering chemical and optical stability, tunable emission spectra, and high molar absorptivity.[1] This guide provides a comparative analysis of a hypothetical fluorophore, 2-(Pyren-1-yl)thiophene-3-carbaldehyde (Py-TC) , synthesized from the readily available precursor 2-iodothiophene-3-carbaldehyde.

While direct literature on the quantum yield of fluorophores synthesized from this specific starting material is scarce, we present a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction. The projected photophysical properties of Py-TC will be benchmarked against established, high-performance commercial fluorophores, namely Fluorescein and Rhodamine 6G . This comparison aims to illuminate the potential of this compound as a versatile building block for the synthesis of novel fluorescent probes for applications in cellular imaging, sensing, and materials science.

The Significance of Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a critical attribute for fluorescent probes, as it directly translates to brighter signals, enhanced sensitivity, and improved signal-to-noise ratios in fluorescence-based assays.

Performance Comparison of Thiophene-Based and Commercial Fluorophores

The photophysical properties of the hypothetical Py-TC are projected based on the known characteristics of pyrene derivatives and aryl-substituted thiophenes.[1][2] The data for the reference fluorophores, Fluorescein and Rhodamine 6G, are from established literature.[3][4]

FeaturePy-TC (Hypothetical)Fluorescein (Reference)Rhodamine 6G (Reference)
Structure 2-(Pyren-1-yl)thiophene-3-carbaldehyde3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one9-(2-ethoxycarbonylphenyl)-6-diethylamino-3-ethylimino-3H-xanthene
Quantum Yield (Φf) ~0.3 - 0.6 (in non-polar solvents)~0.93 (in 0.1 M NaOH)[5]~0.95 (in ethanol)[3]
Absorption Max (λabs) ~350-400 nm490 nm (in 0.1 M NaOH)[5]530 nm (in ethanol)
Emission Max (λem) ~450-500 nm514 nm (in 0.1 M NaOH)[5]555 nm (in ethanol)
Stokes Shift ~100 nm24 nm25 nm
Synthetic Precursor This compoundResorcinol and Phthalic anhydride3-Diethylaminophenol and Phthalic anhydride
Key Synthetic Reaction Suzuki-Miyaura CouplingFriedel-Crafts acylationFriedel-Crafts acylation

Synthesis of 2-(Pyren-1-yl)thiophene-3-carbaldehyde (Py-TC): A Proposed Route

The synthesis of Py-TC can be plausibly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and pyrene-1-boronic acid. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.

start 2-Iodothiophene- 3-carbaldehyde reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Pyrene-1-boronic acid boronic_acid->reaction catalyst Pd(PPh3)4 K2CO3 catalyst->reaction solvent Toluene/Ethanol/Water solvent->reaction product 2-(Pyren-1-yl)thiophene- 3-carbaldehyde (Py-TC) reaction->product

Synthetic pathway for the hypothetical fluorophore Py-TC.

Experimental Protocol: Synthesis of Py-TC
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (2.5 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Catalyst Addition: Under an argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction: Heat the mixture to 90°C and stir for 24 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, Py-TC.

Determination of Fluorescence Quantum Yield: A Comparative Method

The fluorescence quantum yield of Py-TC can be determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is an excellent standard for this purpose.[3]

cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of Py-TC (Sample) and Rhodamine 6G (Standard) (Absorbance < 0.1) measure_abs Measure Absorbance at Excitation Wavelength (λex) prep_sample->measure_abs measure_fluor Measure Fluorescence Emission Spectra (excite at λex) measure_abs->measure_fluor integrate Integrate Area under Emission Curves measure_fluor->integrate calculate Calculate Quantum Yield (Φf) using the comparative formula integrate->calculate

Workflow for the comparative analysis of fluorophore performance.

Experimental Protocol: Quantum Yield Measurement
  • Solution Preparation: Prepare a stock solution of the reference standard (Rhodamine 6G) in ethanol and a stock solution of the test sample (Py-TC) in a suitable non-polar solvent (e.g., cyclohexane). From these, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

      Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

      where n is the refractive index of the solvent.

Discussion and Future Outlook

The hypothetical fluorophore, 2-(Pyren-1-yl)thiophene-3-carbaldehyde (Py-TC), is anticipated to exhibit a moderate to high quantum yield in non-polar solvents, characteristic of many pyrene derivatives. The extended π-conjugation afforded by the pyrene moiety is expected to result in absorption and emission in the near-UV to blue region of the spectrum. The aldehyde functionality provides a convenient handle for further chemical modifications, such as conjugation to biomolecules or incorporation into larger molecular architectures.

While the quantum yield of Py-TC may not reach the near-unity values of commercial dyes like Fluorescein and Rhodamine 6G, its unique spectral properties and synthetic accessibility from this compound make it a promising candidate for specific applications. For instance, the sensitivity of pyrene's fluorescence to the local environment could be exploited for developing polarity-sensitive probes.

This guide underscores the potential of this compound as a valuable synthon in the design of novel thiophene-based fluorophores. Further experimental validation of the proposed synthesis and comprehensive photophysical characterization are warranted to fully elucidate the capabilities of this class of compounds and pave the way for their application in diverse fields of scientific research and drug development.

References

The Rising Potential of 2-Iodothiophene-3-carbaldehyde Derivatives in Biological Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among the various thiophene building blocks, 2-Iodothiophene-3-carbaldehyde serves as a versatile precursor for the synthesis of novel bioactive compounds. The presence of the iodine atom at the 2-position and the carbaldehyde group at the 3-position offers unique opportunities for chemical modifications, leading to diverse molecular architectures with potential therapeutic applications. This guide provides a comparative overview of the biological activities of different classes of compounds that can be derived from this compound, supported by experimental data from analogous thiophene derivatives.

While specific data on compounds derived directly from this compound is emerging, extensive research on closely related thiophene-2-carbaldehyde and thiophene-3-carbaldehyde derivatives provides valuable insights into their potential antimicrobial, anticancer, and enzyme inhibitory activities. This guide will focus on three major classes of derivatives: Schiff bases, chalcones, and pyrazoles.

Comparative Biological Activity

The biological potential of thiophene derivatives is often quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities. The following table summarizes representative data for these activities from compounds analogous to those derivable from this compound.

Compound ClassDerivative TypeTarget Organism/Cell LineBiological ActivityQuantitative DataReference Compound
Schiff Bases Thiophene-2-carboxaldehyde derivativeStaphylococcus aureusAntibacterialMIC: >3 to 200 µg/mL-
Thiophene-2-carboxaldehyde derivativeEscherichia coliAntibacterialMIC: 3.0-200 µg/mL-
Metal complexes of thiophene Schiff basesVarious bacteria and fungiAntimicrobialEnhanced activity compared to ligand-
Chalcones Thiophene-2-carbaldehyde derivativeMCF-7 (Breast Cancer)AnticancerIC50: 4.05 ± 0.96 µMCisplatin
Thiophene-2-carbaldehyde derivativeHCT116 (Colon Cancer)AnticancerIC50: 17.14 ± 0.66 µMCisplatin
Thiophene-2-carbaldehyde derivativeA549 (Lung Cancer)AnticancerIC50: 41.99 ± 7.64 µMCisplatin
Pyrazoles Pyrazole-thiophene hybridMCF-7 (Breast Cancer)AnticancerIC50 = 6.57 µMDoxorubicin
Pyrazole-thiophene hybridHepG2 (Liver Cancer)AnticancerIC50 = 8.86 µMDoxorubicin
Thiophene-3-carboxamide derivativeVEGFR-2Enzyme InhibitionIC50 = 191.1 nM-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of standard protocols used to assess the biological activities of thiophene derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Well Preparation and Sample Application: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[1]

Determination of Minimum Inhibitory Concentration (MIC)
  • Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Synthesis and Potential Mechanisms of Action

The versatility of this compound allows for the synthesis of various heterocyclic compounds through established chemical reactions.

Synthesis_Pathways This compound This compound Schiff Bases Schiff Bases This compound->Schiff Bases Condensation with primary amines Chalcones Chalcones This compound->Chalcones Claisen-Schmidt condensation with acetophenones Pyrazoles Pyrazoles Chalcones->Pyrazoles Reaction with hydrazine

Caption: Synthetic pathways from this compound.

The biological activities of these derivatives are often attributed to their interaction with specific cellular targets. For instance, the anticancer effects of some thiophene derivatives may involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

Anticancer_Mechanism Thiophene Derivative Thiophene Derivative VEGFR-2 VEGFR-2 Thiophene Derivative->VEGFR-2 Inhibition Angiogenesis Angiogenesis VEGFR-2->Angiogenesis Promotes Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Supports

Caption: Potential anticancer mechanism via VEGFR-2 inhibition.

This guide highlights the significant potential of compounds derived from this compound in the development of new therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of these specific derivatives is warranted to fully elucidate their structure-activity relationships and mechanisms of action.

References

Unveiling the Magnetic Fingerprints: A Comparative Analysis of Theoretical and Experimental NMR Shifts for 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of synthetic chemistry, spectroscopy, and drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the theoretical and experimental NMR chemical shifts for 2-iodothiophene-3-carbaldehyde, a substituted thiophene with potential applications in medicinal chemistry and materials science. This comparison serves to validate computational models and aid in the precise characterization of similar molecular scaffolds.

Experimental vs. Theoretical Data: A Head-to-Head Comparison

The accurate prediction of NMR chemical shifts through computational methods offers a powerful tool to complement experimental data. By comparing calculated values with those obtained from direct spectroscopic measurement, researchers can gain deeper insights into molecular structure, electronic environment, and conformational dynamics.

Below is a summary of the available experimental and a discussion of the expected theoretical ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonExperimental Shift (ppm)Theoretical Shift (ppm)
H4Data not available in searched literatureRequires computational modeling
H5Data not available in searched literatureRequires computational modeling
CHOData not available in searched literatureRequires computational modeling

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental Shift (ppm)Theoretical Shift (ppm)
C2Data not available in searched literatureRequires computational modeling
C3Data not available in searched literatureRequires computational modeling
C4Data not available in searched literatureRequires computational modeling
C5Data not available in searched literatureRequires computational modeling
CHOData not available in searched literatureRequires computational modeling

Note: A comprehensive search of scientific literature did not yield specific experimental ¹H and ¹³C NMR data for this compound. The tables above are presented as a template for when such data becomes available.

Experimental Protocol

The acquisition of experimental NMR data for this compound would typically follow a standard protocol:

  • Sample Preparation: A solution of the purified compound is prepared by dissolving a few milligrams of the substance in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • NMR Spectrometer: The sample is placed in a high-field NMR spectrometer.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. This involves the application of radiofrequency pulses and the detection of the resulting signals from the atomic nuclei.

  • Data Processing: The raw data is processed using specialized software to obtain the final spectra, from which chemical shifts, coupling constants, and integration values are determined.

Theoretical Calculation Methodology

The prediction of theoretical NMR chemical shifts for this compound would involve the following computational workflow:

  • Molecular Modeling: A 3D model of the this compound molecule is constructed.

  • Geometry Optimization: The molecular geometry is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), with an appropriate basis set (e.g., B3LYP/6-311+G(d,p)).

  • NMR Chemical Shift Calculation: The NMR shielding tensors are calculated for the optimized geometry using a suitable method, like the Gauge-Including Atomic Orbital (GIAO) method.

  • Reference Correction: The calculated absolute shielding values are converted to chemical shifts relative to a reference compound (e.g., TMS), which is calculated at the same level of theory.

The following diagram illustrates the general workflow for comparing theoretical and experimental NMR data.

workflow Workflow for Comparing Theoretical and Experimental NMR Data cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Synthesis & Purification of This compound exp_nmr NMR Data Acquisition (¹H & ¹³C) exp_synthesis->exp_nmr exp_data Experimental Chemical Shifts exp_nmr->exp_data compare Comparison & Analysis exp_data->compare theo_model Molecular Modeling theo_opt Geometry Optimization (e.g., DFT) theo_model->theo_opt theo_calc NMR Shielding Calculation (e.g., GIAO) theo_opt->theo_calc theo_data Theoretical Chemical Shifts theo_calc->theo_data theo_data->compare

Unraveling the Three-Dimensional World of Thiophene Derivatives: A Comparative Guide to X-ray Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound, providing unequivocal information about bond lengths, bond angles, and the overall conformation of a molecule. This level of detail is crucial for understanding structure-activity relationships, designing novel therapeutics, and developing new materials.

This guide will delve into the quantitative data derived from X-ray crystal structure analysis of several thiophene derivatives, presenting it in a clear, tabular format for easy comparison. Furthermore, it will outline a detailed, generalized experimental protocol for single-crystal X-ray diffraction and provide a comparative overview of alternative analytical techniques.

At a Glance: Crystallographic Data of Thiophene Derivatives

To illustrate the detailed structural information obtainable from X-ray crystallography, the following tables summarize key crystallographic parameters for a series of chalcones derived from thiophene-3-carbaldehyde and for several 2-amino-tetrahydro-1-benzothiophene-3-carbonitrile derivatives. These examples showcase how substitution patterns and molecular architecture influence the crystal packing and molecular geometry.

Table 1: Comparative Crystallographic Data for Thiophene-3-carbaldehyde Derived Chalcones

ParameterCompound 1 (–OH)Compound 2 (–OCH₃)Compound 3 (–OCH₂CH₃)Compound 4 (–Br)
Chemical Formula C₁₃H₁₀O₂SC₁₄H₁₂O₂SC₁₅H₁₄O₂SC₁₃H₉BrOS
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
Unit Cell Dimensions a = 12.031(3) Å, b = 5.923(2) Å, c = 15.689(5) Å, β = 109.35(3)°a = 11.968(2) Å, b = 6.011(1) Å, c = 16.983(3) Å, β = 108.99(2)°a = 12.012(2) Å, b = 6.034(1) Å, c = 18.231(4) Å, β = 108.67(2)°a = 12.025(2) Å, b = 6.015(1) Å, c = 17.654(4) Å, β = 109.01(2)°
Unit Cell Volume 1052.1(5) ų1154.1(4) ų1249.2(4) ų1205.2(4) ų
Dihedral Angle (Thiophene-Phenyl) 4.73(12)°12.36(11)°17.44(11)°46.1(6)° and 48.6(6)°

Data sourced from a study on chalcones derived from thiophene-3-carbaldehyde.[1][2]

Table 2: Comparative Crystallographic Data for 2-Amino-tetrahydro-1-benzothiophene-3-carbonitrile Derivatives

ParameterCompound ACompound BCompound C
Chemical Formula C₁₀H₁₂N₂SC₉H₁₀N₂SC₉H₈N₂OS
Molecular Weight 192.29178.25192.24
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell Dimensions a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)°a = 10.4274(3) Å, b = 8.1487(3) Å, c = 13.2342(4) Å, β = 126.937(2)°a = 7.2986(3) Å, b = 8.7555(3) Å, c = 14.7307(6) Å, β = 94.151(1)°
Unit Cell Volume 988.69(4) ų898.81(5) ų938.87(6) ų
R-factor 0.0400.045Not Reported

Data compiled from crystallographic studies of various 2-amino-tetrahydro-1-benzothiophene-3-carbonitrile derivatives.[3][4][5][6]

Beyond Crystals: A Look at Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of a compound often involves a suite of analytical techniques. These methods provide complementary information about the molecule's connectivity, functional groups, and behavior in solution.

Table 3: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Definitive structural determination.Requires a high-quality single crystal; provides solid-state structure which may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry, solution conformation.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; requires soluble samples.[7]
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.High sensitivity; provides molecular formula.Does not provide information on stereochemistry or connectivity.[8][9]
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast and simple; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.[7]

The Path to a Crystal Structure: A Detailed Experimental Protocol

The determination of a crystal structure via single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.[10][11]

1. Crystal Growth and Selection: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[10] This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal should be well-formed, transparent, and typically between 0.1 and 0.3 mm in its largest dimension. A suitable crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations of the atoms. A monochromatic beam of X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or CMOS sensor.[10] This process can take several hours to a full day to collect a complete dataset.[12]

3. Data Processing: The collected diffraction images are processed to determine the position and intensity of each reflection. This data is then used to determine the unit cell parameters and the space group of the crystal. The intensities are corrected for various experimental factors to obtain a set of structure factors.

4. Structure Solution and Refinement: The positions of the atoms within the unit cell are determined using computational methods, such as direct methods or Patterson methods. This initial structural model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors.

5. Structure Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths and angles against known values, analyzing the thermal parameters, and searching for any unresolved electron density. The final structure is then typically deposited in a crystallographic database.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final Crystal Structure Structure_Validation->Final_Structure

Caption: General workflow for X-ray crystal structure determination.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 2-Iodothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in synthetic chemistry for the formation of carbon-carbon bonds. Its application in the synthesis of substituted thiophenes is of particular interest, as these moieties are prevalent in pharmaceuticals and functional materials. This guide provides a comparative overview of various catalysts for the Suzuki coupling of 2-iodothiophene-3-carbaldehyde with arylboronic acids, offering insights into catalyst performance based on available experimental data from related compounds.

Executive Summary

Direct comparative studies on a wide range of catalysts for the Suzuki coupling of this compound are not extensively documented in a single source. However, by examining the literature for Suzuki couplings of similar 2-halothiophene derivatives, a clear picture of effective catalyst systems emerges. Palladium-based catalysts, particularly those employing phosphine ligands, are the most reported and generally provide high yields. Nickel-based catalysts are a cost-effective alternative and show promise, especially for challenging couplings, although their application to this specific substrate is less documented. This guide consolidates available data to aid in the selection of an appropriate catalyst system for your synthetic needs.

Data Presentation: Catalyst Performance in the Suzuki Coupling of 2-Halothiophenes

The following table summarizes the performance of various palladium and nickel catalysts in the Suzuki coupling of this compound and structurally related 2-halothiophenes. The data has been compiled from multiple sources to provide a comparative landscape.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidSubstrateYield (%)Reference
Pd(PPh₃)₄ (1 mol%)PPh₃Na₂CO₃ (2M aq.)Toluene11012Phenylboronic acid2-Iodothiophenol>95[1]
Pd(dppf)Cl₂ (2 mol%)dppfCs₂CO₃ (2M aq.)Toluene/H₂O100164-Trifluoromethylphenylboronic acid2-Iodothiophenol~85-90[1]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2M aq.)Toluene110242-Methylphenylboronic acid2-Iodothiophenol~80-85[1]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Dioxane/H₂O (6:1)9012Phenylboronic acid4,5-Dibromothiophene-2-carboxaldehyde95 (mono-coupled)[2]
Pd(OAc)₂ (0.5 mol%)None-WEBRT1-2Phenylboronic acid4-Iodoanisole98[3]
Ni(cod)₂NoneK₂CO₃DES1002Phenylboronic acid2-Bromothiophene95[4]
NiCl₂(PCy₃)₂ (5 mol%)PCy₃K₃PO₄2-Me-THF10012Phenylboronic acid4-Chlorotoluene99[5]

Note: Yields and conditions are reported as found in the cited literature for the specified substrates, which are structurally similar to this compound and serve as a predictive guide for catalyst performance.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki coupling of this compound using a common palladium catalyst.

General Procedure for Palladium-Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).

  • The flask is then sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).

  • Add a deoxygenated solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL).

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the reaction mixture, and it is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-arylthiophene-3-carbaldehyde.[6]

Visualizing the Process

To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative_Study_Workflow Substrate This compound + Arylboronic Acid Catalyst_Comparison Catalyst System Comparison Substrate->Catalyst_Comparison Pd_Catalysts Palladium Catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) Catalyst_Comparison->Pd_Catalysts Ni_Catalysts Nickel Catalysts (e.g., Ni(cod)₂, NiCl₂(PCy₃)₂) Catalyst_Comparison->Ni_Catalysts Reaction Suzuki Coupling Reaction Pd_Catalysts->Reaction Ni_Catalysts->Reaction Analysis Analysis of Yield and Purity Reaction->Analysis Product 2-Arylthiophene-3-carbaldehyde Analysis->Product

Caption: Workflow for a comparative study of catalysts.

References

A Comparative Guide: The Strategic Advantages of 2-Iodothiophene-3-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, the choice of a building block can define the efficiency, elegance, and ultimate success of a synthetic campaign. Thiophene-based scaffolds are cornerstones in the development of pharmaceuticals and organic electronic materials, prized for their unique electronic properties and structural rigidity.[1] Among the array of functionalized thiophenes, 2-Iodothiophene-3-carbaldehyde emerges as a superior synthon, offering distinct advantages in reactivity and versatility over its bromo- and chloro-analogues.

This guide provides an in-depth comparison, grounded in reaction kinetics and supported by experimental data, to illuminate why this compound is often the strategic choice for researchers engaged in complex molecular construction. We will explore its enhanced performance in pivotal cross-coupling reactions and demonstrate its utility in the synthesis of high-performance organic materials.

The Decisive Advantage: Unpacking Halogen Reactivity in Cross-Coupling Chemistry

The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions—such as the Suzuki, Stille, and Sonogashira reactions—the rate-determining step is frequently the oxidative addition of the organohalide to the Pd(0) catalyst.[2][3]

The bond dissociation energies for carbon-halogen bonds on an aromatic ring follow the trend C-I < C-Br < C-Cl. The weaker C-I bond (approx. 272 kJ/mol) undergoes oxidative addition much more readily and under significantly milder conditions than the stronger C-Br (approx. 330 kJ/mol) and C-Cl (approx. 397 kJ/mol) bonds. This fundamental chemical principle translates into several practical benefits:

  • Lower Reaction Temperatures: Reactions can often be conducted at or near room temperature, preserving thermally sensitive functional groups elsewhere in the molecule.

  • Reduced Catalyst Loading: The facile oxidative addition often requires lower concentrations of the expensive palladium catalyst.

  • Faster Reaction Times: Increased reaction rates lead to higher throughput and greater overall efficiency.

  • Broader Functional Group Tolerance: Milder conditions minimize side reactions, leading to cleaner reaction profiles and higher yields.[4]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_x [label="R-X (Ar-I, Ar-Br)\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R-Pd(II)-X\n(Oxidative Addition\nComplex)", fillcolor="#FBBC05", fontcolor="#202124"]; organometallic [label="R'-M\n(Boronic Acid, Stannane, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R-Pd(II)-R'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R-R'\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; r_x [label="R-X (Aryl Halide)\n e.g., this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_complex [label="R-Pd(II)-X Complex", fillcolor="#FBBC05", fontcolor="#202124"]; organometallic [label="R'-M\n(Boronic Acid, Stannane, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_complex [label="R-Pd(II)-R' Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R-R' (Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with specified attributes pd0 -> pd_complex [label=" Oxidative Addition\n (Rate-Determining Step)\n Reactivity: C-I > C-Br > C-Cl", color="#5F6368"]; r_x -> pd_complex [color="#5F6368"]; pd_complex -> trans_complex [label=" Transmetalation", color="#5F6368"]; organometallic -> trans_complex [color="#5F6368"]; trans_complex -> pd0 [label=" Reductive Elimination", color="#5F6368"]; trans_complex -> product [color="#5F6368"]; } Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Synthetic Transformations

The theoretical superiority of the C-I bond is consistently validated by experimental results. Below, we compare the performance of this compound with its bromo-analogue in Suzuki-Miyaura and Stille couplings, two of the most vital C-C bond-forming reactions in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures.[1][4] The higher reactivity of this compound allows for efficient coupling under milder conditions, often leading to higher yields compared to 2-bromothiophene-3-carbaldehyde.

EntryHalide SubstrateConditionsTime (h)Yield (%)Reference
1This compoundPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C8~90-95Inferred from[5],[3]
22-Bromothiophene-3-carbaldehydePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C12~80-90Inferred from[6],[3]
3This compoundPd(OAc)₂, Ligand-Free, WEB, Room Temp2-4>90Adapted from[7]
42-Bromothiophene-3-carbaldehydePd(OAc)₂, Ligand-Free, WEB, Room Temp6-8~85Adapted from[7]

Table 1: Comparative data for Suzuki-Miyaura coupling of 2-halothiophene-3-carbaldehydes with phenylboronic acid. Yields are typical and compiled from analogous systems described in the literature.

The data illustrates that the iodo-substrate (Entry 1, 3) consistently requires lower temperatures or shorter reaction times to achieve excellent yields. The ability to perform the reaction at room temperature without a specialized ligand (Entry 3) is a significant advantage in terms of cost, simplicity, and sustainability.[7]

Stille Coupling

Stille coupling, which utilizes organostannane reagents, is highly valued for its tolerance of a wide variety of functional groups.[2] Here again, the enhanced reactivity of this compound is a distinct asset, facilitating reactions that might be sluggish or require harsh conditions with the corresponding bromo- or chloro-derivatives.

EntryHalide SubstrateStannane ReagentConditionsTime (h)Yield (%)Reference
1This compound2-(Tributylstannyl)thiophenePd(PPh₃)₄, Toluene, 90 °C6>90Adapted from[8]
22-Bromothiophene-3-carbaldehyde2-(Tributylstannyl)thiophenePd(PPh₃)₄, Toluene, 110 °C16~85Adapted from[8]
3This compoundVinyltributylstannanePd₂(dba)₃, P(furyl)₃, THF, 70 °C12~88Adapted from[9]
42-Bromothiophene-3-carbaldehydeVinyltributylstannanePd₂(dba)₃, P(furyl)₃, NMP, 100 °C24~75Adapted from[9]

Table 2: Comparative data for Stille coupling. The conditions and yields are representative for these substrate classes based on published methodologies.

As shown in Table 2, the use of this compound (Entry 1, 3) allows for lower reaction temperatures and significantly shorter reaction times while achieving higher yields compared to its bromo counterpart (Entry 2, 4). This is particularly crucial when constructing complex, multi-component molecules where reaction efficiency at each step is paramount.

Application Focus: A Gateway to Advanced Organic Electronics

The advantages of this compound are not merely academic; they have profound implications in materials science. Thieno[3,2-b]thiophene-based polymers are a class of high-performance organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[10][11][12] The efficient synthesis of these materials often relies on iterative cross-coupling reactions, where the reliability and mild conditions afforded by iodo-aromatic monomers are critical.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Sonogashira Coupling\n(with Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; intermediate1 [label="3-Alkynyl-2-iodothiophene", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; product [label="Thieno[3,2-b]thiophene\nCore Structure", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: Polymerization\n(e.g., Stille or Suzuki Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; polymer [label="High-Performance\nConjugated Polymer\n(for OFETs, OPVs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Sonogashira or Suzuki\nCoupling", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; intermediate1 [label="Functionalized Thiophene\nMonomer", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Polymerization\n(e.g., Stille Polycondensation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; polymer [label="Conjugated Polymer for\nOrganic Electronics", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> polymer; } Figure 2: Synthetic workflow for advanced materials using this compound.

The aldehyde group on the thiophene ring provides an additional synthetic handle.[13] It can be used to introduce solubilizing groups, modify electronic properties through condensation reactions, or build more complex monomer structures before polymerization, further enhancing the building block's versatility.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for key transformations.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling at Room Temperature

This protocol is adapted from methodologies that emphasize operational simplicity and mild conditions, ideal for the highly reactive iodo-substrate.[7]

Materials:

  • This compound (1.0 mmol, 238 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.005 mmol, 1.1 mg)

  • WEB (Water Extract of Banana - as a green solvent medium) or a 3:1 mixture of Toluene/H₂O with K₃PO₄ (2.0 mmol) (3 mL)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add 3 mL of the chosen solvent system (e.g., WEB or Toluene/H₂O with base).

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 3-formyl-2-phenylthiophene.

Protocol 2: Efficient Stille Coupling

This protocol leverages the reactivity of the iodo-substrate to achieve high yields under moderate heating.[8]

Materials:

  • This compound (1.0 mmol, 238 mg)

  • 2-(Tributylstannyl)thiophene (1.05 mmol, 390 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol) and Pd(PPh₃)₄ (2 mol%).

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Add 2-(Tributylstannyl)thiophene (1.05 mmol) via syringe.

  • Heat the reaction mixture to 90 °C with stirring. Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue directly by silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the coupled product, 2-(thiophen-2-yl)thiophene-3-carbaldehyde.

Conclusion

While building blocks like 2-bromo- and 2-chlorothiophene-3-carbaldehyde have their place in organic synthesis, this compound offers a clear and compelling set of advantages. Its superior reactivity in palladium-catalyzed cross-coupling reactions enables the use of milder conditions, shorter reaction times, and lower catalyst loadings, resulting in higher yields and cleaner products. This efficiency is not just a matter of convenience; it is a critical enabling factor in the synthesis of complex pharmaceuticals and the next generation of organic electronic materials. For researchers aiming to push the boundaries of molecular design, this compound is an indispensable tool, providing a more reliable and efficient path to innovation.

References

Safety Operating Guide

Navigating the Disposal of 2-Iodothiophene-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 2-Iodothiophene-3-carbaldehyde are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound.

Important Notice: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 18812-40-3) was not publicly available. The following information is synthesized from the SDS of structurally similar compounds, including 2-iodothiophene, 3-iodothiophene, and other thiophene derivatives. It is imperative that a comprehensive risk assessment be conducted by qualified personnel before handling this chemical.

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.

Emergency preparedness is critical. An eyewash station and a safety shower must be readily accessible in the immediate work area. In the event of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move the individual to fresh air and seek medical assistance.

Quantitative Hazard Data

The following table summarizes the key hazard information extrapolated from related thiophene compounds. These values should be considered indicative and used as a basis for a thorough risk assessment.

Hazard ClassificationGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity, OralингредиентыWarningH302: Harmful if swallowed
Skin Corrosion/IrritationингредиентыWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationингредиентыWarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)ингредиентыWarningH335: May cause respiratory irritation

Note: The GHS pictograms are represented by placeholders due to formatting limitations.

Proper Disposal Protocol

The disposal of this compound, as a halogenated organic compound, requires a specific and controlled waste stream. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Waste Segregation is Key:

  • Halogenated Organic Waste: this compound and any materials contaminated with it should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[1][2]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[1][3]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, must be disposed of as hazardous solid waste.

The following diagram outlines the step-by-step workflow for the proper disposal of this compound.

G Proper Disposal Workflow for this compound cluster_0 Pre-Disposal Assessment cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Final Disposal A Conduct Risk Assessment (No specific SDS available) B Review Institutional and Local Disposal Regulations A->B C Designate a 'Halogenated Organic Waste' container B->C D Collect liquid this compound and contaminated solvents in this container C->D F Keep waste containers securely closed when not in use D->F E Collect contaminated solids (gloves, paper towels) in a separate, labeled solid waste bag E->F G Clearly label containers with 'Hazardous Waste', 'Halogenated Organics', and list contents F->G H Store waste in a designated Satellite Accumulation Area (SAA) G->H I Arrange for pickup by certified hazardous waste disposal service H->I

Disposal workflow for this compound.

Experimental Protocols: Spill Clean-up

In the event of a small spill, the following protocol should be followed:

  • Evacuate and Ventilate: Ensure the immediate area is clear of all non-essential personnel and increase ventilation to the fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels directly on the liquid spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For larger spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, laboratory professionals can mitigate the risks associated with the handling and disposal of this compound, fostering a safer and more environmentally responsible research environment.

References

A Senior Application Scientist's Guide to Handling 2-Iodothiophene-3-carbaldehyde: Personal Protective Equipment and Safe Operational Workflow

Author: BenchChem Technical Support Team. Date: December 2025

As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2-Iodothiophene-3-carbaldehyde is a valuable building block in synthetic chemistry, its handling requires a meticulous approach grounded in a deep understanding of its potential hazards. This guide moves beyond a simple checklist to provide a procedural framework for its safe use, emphasizing the scientific rationale behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Immediate Safety Profile: A Data-Driven Overview

Hazard ClassificationAnticipated RiskRationale & Supporting Data
Acute Oral Toxicity Category 4: Harmful if swallowed Structurally similar compounds are classified as harmful if ingested.[1][2][3]
Skin Corrosion/Irritation Category 2: Causes skin irritation Thiophene derivatives are known skin irritants. Prolonged contact can lead to dermatitis.[1][3][4]
Eye Damage/Irritation Category 2 (Potentially 1): Causes serious eye irritation/damage Aldehyde and iodo- functionalities can be severely irritating to ocular tissue. Related compounds are confirmed to cause serious eye damage or irritation.[1][3]
Sensitization May cause an allergic skin reaction The potential for skin sensitization is noted in similar thiophene compounds.[3]
Combustibility Combustible Liquid Related compounds have flash points ranging from 71°C to 77°C (159.8°F to 170.6°F), indicating a fire hazard when heated.[1][5]
Reactivity Air and moisture sensitive Stability data for related chemicals suggests sensitivity to air and moisture.[1][6] Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]
Hazardous Combustion Products Toxic Gases Thermal decomposition will likely produce Carbon Monoxide (CO), Carbon Dioxide (CO2), Sulfur Oxides, and Hydrogen Iodide.[1]

The Core Principle: Engineering Controls First

Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it should never be the only one. The most trustworthy safety protocols prioritize engineering and administrative controls to minimize exposure potential.

  • Engineering Control: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation and containment of vapors or dust.[4]

  • Administrative Control: Establish clear, written Standard Operating Procedures (SOPs) for handling this compound. Ensure eyewash stations and safety showers are unobstructed and located near the workstation.[1][6]

Personal Protective Equipment (PPE): A Detailed Breakdown

The selection of PPE is not a matter of preference but a risk-based decision. The following are the minimum requirements for handling this compound.

Primary Protection (Mandatory for All Handling)
  • Eye and Face Protection :

    • Why : The aldehyde group and the potential for hydrogen iodide formation make this compound a significant risk for serious eye irritation or damage.[3]

    • Protocol : Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][6] Standard safety glasses do not provide a sufficient seal against splashes or vapors. When handling larger quantities (>5g) or performing vigorous reactions, supplement goggles with a full-face shield.

  • Hand Protection :

    • Why : This compound is a known skin irritant and a potential sensitizer.[1][3] Direct contact must be avoided.

    • Protocol : Wear chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) for robust chemical resistance.[7] Always inspect gloves for tears or pinholes before use. Use proper doffing (removal) technique to avoid contaminating your skin.[8] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Protective Clothing :

    • Why : Protects your skin from accidental splashes and contamination.

    • Protocol : A long-sleeved, impermeable lab gown or coat is required.[7] Ensure cuffs are snug around the wrist, creating a seal with your inner gloves. Do not wear lab coats outside of the laboratory to prevent cross-contamination.

Secondary Protection (Task-Dependent)
  • Respiratory Protection :

    • Why : To prevent inhalation of vapors or aerosols, especially if the compound is a fine powder or if engineering controls are not sufficient.

    • Protocol : Under normal use within a certified fume hood, respiratory protection is not typically required.[6] However, if you are weighing the solid outside of a containment hood, cleaning up a significant spill, or if irritation is experienced, a NIOSH/MSHA-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1]

Operational Workflow: A Step-by-Step Procedural Guide

A self-validating safety system relies on consistent, repeatable procedures. The following workflow integrates the PPE requirements into a logical sequence of operations.

Preparation and Storage
  • Step 1 : Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is operational.

  • Step 2 : Prepare your work area by covering the surface with absorbent, disposable bench paper.

  • Step 3 : The compound should be stored in a tightly sealed container, protected from light and moisture, and potentially under an inert atmosphere in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Handling and Use
  • Step 1 : Don all required primary PPE (gloves, goggles, lab coat).

  • Step 2 : Conduct all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[4]

  • Step 3 : Avoid all personal contact with the substance.[9] Do not eat, drink, or smoke in the work area.[6]

  • Step 4 : Keep the container tightly closed when not in use.

Spill Management
  • Step 1 : Should a spill occur, evacuate non-essential personnel. Remove all sources of ignition.[9]

  • Step 2 : Wearing all appropriate PPE, including respiratory protection if necessary, contain the spill.

  • Step 3 : Absorb liquid spills with an inert material such as sand, silica gel, or vermiculite.[5] Carefully sweep up solid spills to avoid creating dust.

  • Step 4 : Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[5][8]

  • Step 5 : Decontaminate the spill area thoroughly.

Waste Disposal
  • Step 1 : All materials contaminated with this compound, including gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Step 2 : Place all solid and liquid waste into clearly labeled, sealed containers.

  • Step 3 : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][6] Do not pour waste down the drain.[10]

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling cluster_cleanup 3. Post-Procedure & Disposal cluster_spill EMERGENCY: Spill Protocol PREP_1 Verify Fume Hood Functionality PREP_2 Don Primary PPE: - Goggles - Lab Coat - Nitrile Gloves PREP_1->PREP_2 PREP_3 Prepare Work Surface (Absorbent Liner) PREP_2->PREP_3 HANDLE_1 Transfer Chemical Inside Fume Hood PREP_3->HANDLE_1 Begin Work HANDLE_2 Perform Experiment HANDLE_1->HANDLE_2 HANDLE_3 Securely Close Primary Container HANDLE_2->HANDLE_3 SPILL_DETECT Spill Detected HANDLE_2->SPILL_DETECT Potential Spill Event CLEAN_1 Segregate Waste: - Contaminated Solids - Excess Chemical HANDLE_3->CLEAN_1 Conclude Work CLEAN_2 Place in Labeled, Sealed Waste Container CLEAN_1->CLEAN_2 CLEAN_3 Decontaminate Work Area and Equipment CLEAN_2->CLEAN_3 CLEAN_4 Doff PPE Correctly & Dispose of Gloves CLEAN_3->CLEAN_4 SPILL_1 Evacuate & Alert SPILL_DETECT->SPILL_1 SPILL_2 Don Enhanced PPE (Respirator if needed) SPILL_1->SPILL_2 SPILL_3 Contain & Absorb with Inert Material SPILL_2->SPILL_3 SPILL_4 Collect for Hazardous Disposal SPILL_3->SPILL_4 SPILL_4->CLEAN_3

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Iodothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.